molecular formula C18H20N3NaO3S B190233 Dexrabeprazole sodium CAS No. 171440-18-9

Dexrabeprazole sodium

Cat. No.: B190233
CAS No.: 171440-18-9
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexrabeprazole sodium is the pharmacologically active R(+)-enantiomer of the proton pump inhibitor (PPI) Rabeprazole . As a PPI, its primary research value lies in its potent and specific mechanism of action: it functions as a substituted benzimidazole that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells . This targeted action makes it a critical compound for studying gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related pathological hypersecretory conditions . Comparative clinical studies highlight its significant research utility, demonstrating that Dexrabeprazole at 10 mg provided significantly earlier onset of symptom relief and a higher rate of improvement/healing of endoscopic esophagitis (95.2% vs 65.2%) compared to rabeprazole 20 mg . Its chiral structure contributes to its research profile, potentially offering a more efficient interaction with the target pump . The chemical formula is C 18 H 20 N 3 NaO 3 S, with a CAS Number of 171440-18-9 . For quality-focused research, this product is characterized using a validated, stability-indicating RP-UPLC method to ensure high purity and accurate determination of related impurities . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171440-18-9
Record name Dexrabeprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXRABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dexrabeprazole Sodium on Gastric H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole (B173243) sodium, the dextrorotatory (R)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its core mechanism of action at the molecular level, focusing on its interaction with the gastric H+/K+-ATPase. The document details the activation cascade of this prodrug, its covalent modification of the proton pump, and the resulting irreversible inhibition of acid secretion. Comparative quantitative data, detailed experimental protocols, and visual representations of the underlying pathways are presented to offer a thorough resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Gastric Proton Pump and Its Inhibition

Gastric acid secretion is the final step in a complex physiological process, culminating in the pumping of protons into the gastric lumen by the H+/K+-ATPase. This enzyme, located in the secretory canaliculi of parietal cells, is the primary target for the clinical management of acid-related disorders.[1] Proton pump inhibitors (PPIs) are a class of drugs designed to specifically and potently inhibit this enzyme system.[2]

Dexrabeprazole sodium belongs to the substituted benzimidazole (B57391) class of PPIs.[3] Like other members of this class, it is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[4] Its mechanism involves a multi-step process that ensures targeted action at the site of acid secretion, leading to a profound and sustained reduction in gastric acidity.

The Molecular Mechanism of Action of this compound

The inhibitory action of this compound on the gastric H+/K+-ATPase can be dissected into two critical phases: acid-catalyzed activation and covalent binding to the enzyme.

Acid-Catalyzed Activation Pathway

This compound, as a weak base, selectively accumulates in the highly acidic environment of the parietal cell secretory canaliculi.[5] This acidic milieu triggers a cascade of chemical rearrangements, converting the inactive prodrug into its active form.

The activation process involves the following key steps:

  • Protonation: The benzimidazole and pyridine (B92270) moieties of the dexrabeprazole molecule undergo protonation in the acidic environment.

  • Conversion to Sulfenic Acid: The protonated form of dexrabeprazole is chemically unstable and rapidly converts to a reactive tetracyclic sulfenic acid derivative.

  • Formation of the Active Sulfenamide (B3320178): The sulfenic acid is then transformed into the active tetracyclic sulfenamide, the species responsible for interacting with the proton pump.

This acid-catalyzed activation ensures that the drug's inhibitory activity is localized to the site of acid secretion, minimizing off-target effects.

G cluster_activation Acid-Catalyzed Activation in Parietal Cell Canaliculus Prodrug Dexrabeprazole (Prodrug) Protonated Protonated Dexrabeprazole Prodrug->Protonated Low pH SulfenicAcid Sulfenic Acid Intermediate Protonated->SulfenicAcid Chemical Rearrangement Sulfenamide Active Sulfenamide SulfenicAcid->Sulfenamide Conversion

Caption: Acid-catalyzed activation of dexrabeprazole.

Covalent Binding and Irreversible Inhibition

The active sulfenamide of dexrabeprazole is a highly reactive electrophile that readily forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[4] This covalent modification is the cornerstone of the irreversible inhibition characteristic of PPIs.

While the exact cysteine residues targeted by dexrabeprazole have not been definitively elucidated in publicly available literature, studies on other PPIs, such as omeprazole (B731), have identified key residues involved in this covalent interaction. These include Cys813 and Cys822 in the 5th and 6th transmembrane segments (TM5/6) and Cys892 in the TM7/8 loop.[6][7] It is highly probable that dexrabeprazole interacts with one or more of these same luminal-facing cysteine residues.

The formation of this stable disulfide bond induces a conformational change in the H+/K+-ATPase, rendering it incapable of pumping protons into the gastric lumen. Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units, a process that can take over 24 hours.

G cluster_inhibition Covalent Inhibition of H+/K+-ATPase cluster_effect Physiological Effect ActiveSulfenamide Active Sulfenamide HKATPase H+/K+-ATPase (Active) ActiveSulfenamide->HKATPase Covalent Bonding to Cysteine Residues InhibitedHKATPase Inhibited H+/K+-ATPase (Inactive) HKATPase->InhibitedHKATPase Conformational Change ProtonSecretion Proton Secretion Inhibition Inhibition of Acid Secretion ProtonSecretion->Inhibition Blocked

Caption: Covalent binding and inhibition of the H+/K+-ATPase.

Quantitative Analysis of Inhibitory Potency

Clinical studies have consistently demonstrated that dexrabeprazole is more effective at a lower dosage compared to its racemic counterpart, rabeprazole. For instance, 10 mg of dexrabeprazole has been shown to be as effective or even superior to 20 mg of rabeprazole in the treatment of gastroesophageal reflux disease (GERD).[10][11][12] This suggests that the R-enantiomer possesses a higher intrinsic inhibitory activity or more favorable pharmacokinetic properties.

Proton Pump InhibitorReported IC50 (H+/K+-ATPase Inhibition)Notes
Rabeprazole (Racemate)72 nM[8]
Omeprazole470 nM - 36 µM[8]
Lansoprazole2.1 µM[8]
Dexrabeprazole Data not available Clinical data suggests higher potency than the racemate.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's inhibitory action on the gastric H+/K+-ATPase.

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol is adapted from established methods for the isolation of H+/K+-ATPase from hog gastric mucosa.

Materials:

  • Fresh or frozen hog stomachs

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Sucrose solutions of varying densities

  • Ultracentrifuge and rotors

  • Dounce homogenizer

Procedure:

  • The gastric mucosa is scraped from the muscular layer of the hog stomach and washed with cold buffer.

  • The mucosa is minced and then homogenized in the homogenization buffer using a Dounce homogenizer.

  • The homogenate is subjected to a series of differential centrifugation steps to remove cellular debris and mitochondria.

  • The resulting microsomal fraction is layered onto a discontinuous sucrose density gradient.

  • Ultracentrifugation is performed to separate the H+/K+-ATPase-enriched vesicles based on their density.

  • The vesicle fraction is collected, washed, and resuspended in a suitable buffer for storage at -80°C.

G Start Hog Gastric Mucosa Homogenization Homogenization Start->Homogenization Centrifugation1 Differential Centrifugation (Low Speed) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Pellet1 Pellet (Debris) Centrifugation1->Pellet1 Centrifugation2 Differential Centrifugation (High Speed) Supernatant1->Centrifugation2 Supernatant2 Supernatant (Cytosol) Centrifugation2->Supernatant2 Pellet2 Microsomal Pellet Centrifugation2->Pellet2 SucroseGradient Sucrose Density Gradient Pellet2->SucroseGradient Ultracentrifugation Ultracentrifugation SucroseGradient->Ultracentrifugation VesicleFraction H+/K+-ATPase-Enriched Vesicles Ultracentrifugation->VesicleFraction

Caption: Workflow for H+/K+-ATPase vesicle preparation.

In Vitro H+/K+-ATPase Inhibition Assay (IC50 Determination)

This assay measures the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.

Materials:

  • H+/K+-ATPase-enriched gastric vesicles

  • Assay buffer (e.g., 40 mM Tris-HCl, 5 mM MgCl2, 10 mM KCl, pH 7.4)

  • ATP solution

  • This compound solutions of varying concentrations

  • Malachite green reagent for phosphate (B84403) detection

  • Microplate reader

Procedure:

  • H+/K+-ATPase-enriched vesicles are pre-incubated with varying concentrations of this compound in the assay buffer at 37°C.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes).

  • The reaction is stopped by the addition of a stopping reagent (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate released from ATP hydrolysis is quantified using the malachite green assay, which is measured spectrophotometrically.

  • The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Start Prepare Dexrabeprazole Dilutions Incubation Pre-incubate Vesicles with Dexrabeprazole Start->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Inorganic Phosphate Termination->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound exerts its potent acid-suppressing effects through a well-defined, multi-step mechanism of action. As a prodrug, its localized activation in the acidic environment of the parietal cell canaliculus ensures target specificity. The subsequent irreversible covalent binding to cysteine residues of the gastric H+/K+-ATPase leads to a profound and sustained inhibition of gastric acid secretion. While the precise quantitative inhibitory parameters and specific cysteine binding profile for dexrabeprazole warrant further investigation, the available evidence strongly supports its high potency and clinical efficacy. This in-depth understanding of its molecular mechanism is crucial for the ongoing research and development of novel and improved therapies for acid-related gastrointestinal disorders.

References

Stereospecificity of Dexrabeprazole versus Rabeprazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeprazole (B1678785), a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (B173243) (R-(+)-rabeprazole) and S-(-)-rabeprazole. This technical guide provides a comprehensive analysis of the stereospecific activity of dexrabeprazole compared to the racemic mixture. Through an examination of in-vitro data, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety studies, this document elucidates the distinct advantages of the chirally pure R-enantiomer. Dexrabeprazole consistently demonstrates a more favorable pharmacokinetic profile, leading to greater and more consistent acid suppression, which translates to improved clinical outcomes in the management of acid-related disorders such as gastroesophageal reflux disease (GERD).

Introduction: The Significance of Chirality in Proton Pump Inhibitors

Proton pump inhibitors are the cornerstone of therapy for acid-related gastrointestinal disorders.[1] They act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1] Many PPIs, including rabeprazole, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While chemically similar, enantiomers can exhibit significant differences in their pharmacological and toxicological properties due to their stereospecific interactions with chiral biological systems like enzymes and receptors.

Rabeprazole is administered as a racemic mixture containing equal amounts of dexrabeprazole and S-rabeprazole.[2] However, emerging evidence highlights the stereoselective disposition and activity of these enantiomers, with dexrabeprazole emerging as the more therapeutically active moiety.[3] This guide will delve into the core differences between dexrabeprazole and racemic rabeprazole, providing a detailed technical overview for researchers and drug development professionals.

Mechanism of Action: Stereospecific Inhibition of the Gastric H+/K+-ATPase

The therapeutic effect of rabeprazole stems from its ability to suppress gastric acid production. This is achieved through the covalent inhibition of the H+/K+-ATPase enzyme. While direct in-vitro comparative studies detailing the IC50 values for dexrabeprazole and S-rabeprazole on the proton pump are not extensively published, in-vivo animal studies have indicated that dexrabeprazole is more effective than S-rabeprazole and the racemate in preventing acid-related gastric lesions.[4]

The process of proton pump inhibition is initiated by the activation of the prodrug in the acidic environment of the parietal cell canaliculi. The activated sulfonamide form then binds to cysteine residues on the H+/K+-ATPase.

cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic pH) Rabeprazole Rabeprazole Rabeprazole_PC Rabeprazole Rabeprazole->Rabeprazole_PC Diffusion Activated_Rabeprazole Sulfenamide (Active form) Rabeprazole_PC->Activated_Rabeprazole Acid Activation H_K_ATPase_inactive H+/K+-ATPase (Inactive) H_K_ATPase_active H+/K+-ATPase (Active) H_K_ATPase_inactive->H_K_ATPase_active Stimulation Inhibited_Pump Inhibited H+/K+-ATPase (Disulfide bond) Activated_Rabeprazole->Inhibited_Pump Covalent Inhibition H_ion H+ H_K_ATPase_active->H_ion Pumps Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->H_K_ATPase_active Enters

Proton Pump Inhibition Signaling Pathway

Pharmacokinetics: The Stereospecific Advantage of Dexrabeprazole

The pharmacokinetic profiles of dexrabeprazole and S-rabeprazole differ significantly, primarily due to stereoselective metabolism by the cytochrome P450 enzyme system, particularly CYP2C19.

Metabolism

Rabeprazole is metabolized in the liver via both enzymatic and non-enzymatic pathways. The main enzymatic pathway involves CYP2C19 and CYP3A4. Crucially, the disposition of dexrabeprazole (R-enantiomer) is more influenced by CYP2C19 genetic polymorphisms than the S-enantiomer. In individuals who are poor metabolizers (PMs) of CYP2C19, the elimination half-life of dexrabeprazole is significantly longer compared to extensive metabolizers (EMs). This leads to higher plasma concentrations and a greater area under the curve (AUC) for dexrabeprazole in PMs. In contrast, the pharmacokinetics of S-rabeprazole are less affected by CYP2C19 genotype.

The non-enzymatic pathway involves the reduction of rabeprazole to rabeprazole thioether.

cluster_dex Dexrabeprazole (R-isomer) cluster_s S-rabeprazole Racemic_Rabeprazole Racemic Rabeprazole Dexrabeprazole Dexrabeprazole Racemic_Rabeprazole->Dexrabeprazole S_rabeprazole S_rabeprazole Racemic_Rabeprazole->S_rabeprazole Thioether Rabeprazole Thioether (Non-enzymatic) Racemic_Rabeprazole->Thioether Dex_Metabolites Metabolites Dexrabeprazole->Dex_Metabolites CYP2C19 (major) CYP3A4 (minor) S_Metabolites Metabolites S_rabeprazole->S_Metabolites CYP3A4 (major) CYP2C19 (minor)

Metabolic Pathways of Rabeprazole Enantiomers
Pharmacokinetic Parameters

The stereoselective metabolism results in distinct pharmacokinetic parameters for the two enantiomers.

ParameterDexrabeprazole (R-isomer)S-rabeprazoleRacemic RabeprazoleReference(s)
AUC (ng·h/mL) Higher, especially in CYP2C19 PMsLowerIntermediate[5]
Cmax (ng/mL) HigherLowerIntermediate[5]
Elimination Half-life (t½) Longer, especially in CYP2C19 PMsShorterIntermediate[5]
Metabolism Primarily CYP2C19Primarily CYP3A4 and non-enzymaticMixed[5]

Table 1: Comparative Pharmacokinetic Parameters

Clinical Efficacy: Dexrabeprazole Demonstrates Superiority

Multiple randomized, double-blind clinical trials have compared the efficacy of dexrabeprazole (at a 10 mg dose) with racemic rabeprazole (at a 20 mg dose) in patients with GERD. The findings consistently indicate that 10 mg of dexrabeprazole is at least as effective, and in several key aspects, superior to 20 mg of racemic rabeprazole.

EndpointDexrabeprazole (10 mg)Rabeprazole (20 mg)P-valueReference(s)
Healing of Esophagitis (at 4 weeks) 95.2%65.2%0.036[4]
≥50% Improvement in Regurgitation 96%60%0.002[4]
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4< 0.05[4]
Reduction in Heartburn VAS Score (at 4 weeks) Significant reduction from baselineSignificant reduction from baselineNo significant intergroup difference[6]
Reduction in Regurgitation VAS Score (at 4 weeks) Significant reduction from baselineSignificant reduction from baselineNo significant intergroup difference[6]

Table 2: Summary of Clinical Efficacy Data in GERD

These results suggest that dexrabeprazole at half the dose of the racemate provides more effective healing of esophageal lesions and faster relief from regurgitation symptoms.[4]

Safety and Tolerability

Clinical studies have shown that both dexrabeprazole and racemic rabeprazole are well-tolerated. The incidence of adverse events is low and comparable between the two treatment groups. No significant differences in laboratory parameters have been observed.[4][6]

Experimental Protocols

In-vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of PPIs on the gastric proton pump.

  • Preparation of Gastric Vesicles:

    • Isolate gastric glands from rabbit or hog stomachs by enzymatic digestion with collagenase.

    • Homogenize the glands to release microsomal vesicles containing the H+/K+-ATPase.

    • Purify the vesicles by differential centrifugation and sucrose (B13894) gradient centrifugation.

  • ATPase Activity Assay:

    • Pre-incubate the purified gastric vesicles with varying concentrations of the test compound (dexrabeprazole, S-rabeprazole, or racemic rabeprazole) in a buffer at a slightly acidic pH to facilitate activation.

    • Initiate the ATPase reaction by adding ATP and K+.

    • Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Chiral HPLC Analysis of Rabeprazole Enantiomers in Human Plasma

This protocol describes a method for the separation and quantification of dexrabeprazole and S-rabeprazole in plasma samples.

Plasma_Sample Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (e.g., Oasis HLB) Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chiral_Column Chiral Separation (e.g., Chiralpak IC) HPLC_Injection->Chiral_Column Detection UV or MS/MS Detection Chiral_Column->Detection Quantification Quantification Detection->Quantification

Experimental Workflow for Chiral HPLC Analysis
  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., another PPI).

    • Perform solid-phase extraction (SPE) to remove interfering substances.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., Chiralpak IC).

    • Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol) and a basic additive (e.g., ethylenediamine).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 285 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve using standard solutions of known concentrations of each enantiomer.

    • Calculate the concentration of each enantiomer in the plasma samples based on the peak areas relative to the internal standard.

Clinical Trial Methodology for GERD Assessment
  • Patient Population: Patients with a clinical diagnosis of GERD, often confirmed by endoscopy.

  • Study Design: Randomized, double-blind, parallel-group study.

  • Treatment: Administration of dexrabeprazole (e.g., 10 mg once daily) or racemic rabeprazole (e.g., 20 mg once daily) for a specified duration (e.g., 4 or 8 weeks).

  • Efficacy Assessments:

    • Endoscopy: Performed at baseline and at the end of treatment to assess the healing of erosive esophagitis, graded according to the Los Angeles (LA) Classification.

    • Symptom Assessment: Patients rate the severity of their symptoms (e.g., heartburn, regurgitation) daily using a Visual Analog Scale (VAS), typically a 100-mm line where 0 represents no symptoms and 100 represents the worst possible symptoms.

  • Safety Assessments: Monitoring of adverse events and changes in laboratory parameters.

Conclusion

The stereospecific properties of dexrabeprazole confer significant advantages over racemic rabeprazole. Its favorable pharmacokinetic profile, particularly its reduced dependence on the polymorphic CYP2C19 enzyme for metabolism, leads to more consistent and predictable acid suppression. This translates into superior clinical efficacy, as evidenced by higher rates of esophagitis healing and a faster onset of symptom relief in patients with GERD, all at a lower dose compared to the racemate. The development and use of dexrabeprazole exemplify the importance of considering chirality in drug design and therapy to optimize patient outcomes. For researchers and drug development professionals, the focus on single-enantiomer PPIs like dexrabeprazole represents a promising avenue for refining the management of acid-related disorders.

References

A Technical Guide to the Chemical Synthesis and Characterization of Dexrabeprazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of dexrabeprazole (B173243) sodium. Dexrabeprazole sodium, the R-(+)-enantiomer of rabeprazole (B1678785), is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] Its chemical name is sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide.[1] As a single enantiomer, dexrabeprazole offers potential advantages in terms of pharmacokinetics and efficacy compared to its racemic mixture, rabeprazole.[1][3] This document details the synthetic pathways, experimental protocols, and characterization methodologies crucial for the development and quality control of this active pharmaceutical ingredient (API).

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a thioether intermediate, followed by a critical asymmetric oxidation step to establish the desired stereochemistry, and concludes with salt formation.[1][4]

The overall synthetic route can be summarized as follows:

  • Step 1: Thioether Formation: Condensation of 2-mercaptobenzimidazole (B194830) and 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride to form the rabeprazole thioether precursor.[1][4]

  • Step 2: Asymmetric Oxidation: Enantioselective oxidation of the prochiral sulfide (B99878) to the corresponding (R)-sulfoxide, dexrabeprazole.[1] This is the key step for isolating the desired R-enantiomer.[1]

  • Step 3: Salt Formation: Reaction of dexrabeprazole with a sodium source, such as sodium hydroxide (B78521), to yield this compound.[4][5][6]

G cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Asymmetric Oxidation cluster_2 Step 3: Salt Formation A 2-mercaptobenzimidazole C Rabeprazole Thioether (Prochiral Sulfide) A->C Phase Transfer Catalyst B 2-chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine HCl B->C D Dexrabeprazole ((R)-enantiomer) C->D Chiral Catalyst (e.g., Ti(O-iPr)4 / DET) Oxidant (e.g., Cumene Hydroperoxide) E This compound D->E Sodium Hydroxide (NaOH)

Figure 1: Chemical Synthesis Pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole (Rabeprazole Thioether)

This procedure involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine (B92270) derivative.

  • Reactants:

    • 2-mercaptobenzimidazole

    • 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

  • Reagents and Solvents:

  • Procedure:

    • Dissolve 2-mercaptobenzimidazole in the chosen solvent system containing the base.

    • Add the phase transfer catalyst to the mixture.

    • Slowly add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

    • Upon completion, perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rabeprazole thioether, which can be purified by crystallization.

Step 2: Asymmetric Oxidation to Dexrabeprazole

This crucial step establishes the chirality of the final product. A common method is the Sharpless-Kagan asymmetric oxidation.

  • Reactants:

    • 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole

  • Reagents and Catalysts:

    • Chiral catalyst system: Titanium(IV) isopropoxide (Ti(O-iPr)₄) and L-(+)-diethyl tartrate (DET).[5][7]

    • Oxidizing agent: Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP).[1][5]

    • Organic base (e.g., diisopropylethylamine - DIPEA)

    • Solvent (e.g., toluene (B28343) or dichloromethane)

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chiral ligand (L-(+)-diethyl tartrate) in the solvent.

    • Add titanium(IV) isopropoxide and stir to form the chiral titanium complex.[8]

    • Add the rabeprazole thioether to the catalyst mixture.[5]

    • Cool the reaction mixture (typically to -5 to 0 °C).

    • Slowly add the oxidizing agent (cumene hydroperoxide) to the reaction mixture while maintaining the temperature.

    • Monitor the reaction by HPLC for the formation of dexrabeprazole and the disappearance of the starting material.

    • Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate).

    • Perform an aqueous workup and extract the product into an organic solvent.

    • The crude dexrabeprazole is then purified, often by crystallization, to achieve high enantiomeric purity.

Step 3: Formation of this compound

The final step involves the conversion of dexrabeprazole base to its sodium salt.

  • Reactants:

    • Purified dexrabeprazole

  • Reagents and Solvents:

    • Sodium hydroxide (NaOH).[5][6]

    • Solvent: Ethanol.[6]

    • Antisolvent: Diisopropyl ether or tert-butyl methyl ether.[6]

  • Procedure:

    • Dissolve sodium hydroxide in ethanol with stirring until a clear solution is obtained.[6]

    • Add the purified dexrabeprazole to the ethanolic sodium hydroxide solution and stir until completely dissolved.[6]

    • Slowly add an antisolvent (e.g., diisopropyl ether) to the solution to induce precipitation of this compound.[6]

    • Collect the precipitate by filtration.

    • Wash the collected solid with the antisolvent to remove any residual impurities.

    • Dry the product under vacuum to yield this compound as a solid. A total yield of 79% with an HPLC purity of >99.5% has been reported for this process.[5][7]

Summary of Synthetic Parameters

ParameterStep 1: Thioether FormationStep 2: Asymmetric OxidationStep 3: Salt Formation
Key Reagents 2-mercaptobenzimidazole, Substituted pyridine HCl, Phase Transfer CatalystRabeprazole Thioether, Chiral Catalyst, OxidantDexrabeprazole, Sodium Hydroxide
Catalyst System Tetrabutylammonium bromide (example)Ti(O-iPr)₄ / L-(+)-DET[5][7]N/A
Oxidizing Agent N/ACumene Hydroperoxide[5][7]N/A
Solvent(s) Dichloromethane, Ethanol[4]Toluene, DichloromethaneEthanol, Diisopropyl ether[6]
Typical Yield HighGood to Excellent~79% (overall)[5]
Typical Purity >98% (intermediate)>99% (chiral purity)>99.5% (HPLC)[5][7]

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, purity, and quality of the synthesized this compound.

G cluster_workflow Analytical Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Assay cluster_other Physical Properties Start Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS) Start->MS IR IR Spectroscopy Start->IR HPLC RP-HPLC / UPLC (Purity, Assay, Impurities) Start->HPLC Elemental Elemental Analysis Start->Elemental Final Quality Confirmed API IR->Final HPLC->Final Elemental->Final

Figure 2: Analytical Workflow for this compound Characterization.

Spectroscopic and Chromatographic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the molecular structure of dexrabeprazole by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] The resulting spectra provide a detailed map of the molecule, confirming the presence of the benzimidazole (B57391) and substituted pyridine ring systems.[1][5]

  • Experimental Protocol:

    • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g., TMS). The pattern of signals and their integrations are compared against a reference standard or theoretical values.

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. It is often coupled with liquid chromatography (LC-MS) for impurity profiling.[5]

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).

    • Instrumentation: Use an LC-MS system, typically with an electrospray ionization (ESI) source.

    • Data Acquisition: Acquire mass spectra in positive ion mode. The protonated molecule [M+H]⁺ is typically observed. For dexrabeprazole, an [M+H]⁺ ion at m/z 360.3 would be expected.[9]

    • Analysis: Compare the observed molecular ion mass with the calculated theoretical mass of the dexrabeprazole structure.

3. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule. The IR spectrum provides a characteristic "fingerprint" for the compound.[2][5]

  • Experimental Protocol:

    • Sample Preparation: Prepare a sample pellet using potassium bromide (KBr) or analyze the neat solid using an attenuated total reflectance (ATR) accessory.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: Scan the sample over the typical IR range (e.g., 4000-400 cm⁻¹).

    • Analysis: Identify characteristic absorption peaks corresponding to functional groups such as N-H, C=N, S=O, and C-O bonds. For a monohydrate crystal form, characteristic peaks have been reported at 3350.35, 3192.19, 1583.56, 1463.97, 1269.16, 1041.56, and 740.67 cm⁻¹.[10]

4. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of this compound and quantify any related substances or impurities.[5][11] Reverse-phase HPLC (RP-HPLC) is the most common technique used.

  • Experimental Protocol (Example):

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, acetonitrile and phosphate (B84403) buffer (pH 7) in a 50:50 (v/v) ratio.[11] Another reported mobile phase is a 30:70 (v/v) mixture of acetonitrile and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1).[12]

    • Flow Rate: 1.0 mL/min.[11][12]

    • Detection: UV detection at a specific wavelength, such as 272 nm or 284 nm.[11][12]

    • Analysis: The retention time of the main peak is used for identification. The peak area is used to calculate the purity and assay of the sample against a reference standard. The method should be validated for linearity, accuracy, precision, and robustness.[11][13]

ParameterHPLC Method 1[11]HPLC Method 2[12]HPLC Method 3[13]
Column C18C18 (4.6 mm x 250 mm, 5 µm)Not Specified
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7) (50:50 v/v)Acetonitrile:0.025M KH₂PO₄ (pH 5.1) (30:70 v/v)10mM KH₂PO₄:Methanol (20:80 v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection (UV) 272 nm284 nmNot Specified
Retention Time 4.33 min9.28 min4.02 min
Linearity Range 77-143 mg/L10-50 µg/mLNot Specified
Correlation Coeff. 0.9989>0.9990.999

Key Characterization Data

Analysis TechniqueParameterTypical ResultReference
HPLC Purity> 99.5%[5][7]
Retention Time4.33 min (Isocratic)[11]
Mass Spec (ESI+) [M+H]⁺m/z 360.3[9]
Elemental Analysis Molecular FormulaC₁₈H₂₀N₃NaO₃S[1][14]
Molecular Weight381.42 g/mol [14]
UV Spectroscopy λmax (in Methanol)~284 nm[12]
Linearity Range2-36 µg/ml[15]

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data serve as a valuable resource for professionals engaged in the research, development, and quality assurance of this important pharmaceutical agent. All procedures should be conducted in accordance with laboratory safety standards and regulatory guidelines.

References

Dexrabeprazole sodium CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dexrabeprazole (B173243) Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole sodium, the (R)-(+)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis and clinical evaluation are presented, alongside visualizations of key pathways and workflows to support research and development efforts in the field of gastroenterology.

Chemical Identity and Molecular Structure

This compound is the sodium salt of the active R-enantiomer of rabeprazole, a substituted benzimidazole (B57391).[2]

CAS Number: 171440-18-9[3][4][5][6][7][8]

Molecular Structure:

The molecular structure of this compound is characterized by a benzimidazole ring linked to a pyridine (B92270) ring through a methylsulfinyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₀N₃NaO₃S[3][5][8][9]
Molecular Weight 381.42 g/mol [5][6][8][10]
IUPAC Name sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide[2][8]
SMILES O=--INVALID-LINK--CC3=NC=CC(OCCCOC)=C3C.[Na+][5][6][9]
Appearance White or off-white powder[4]

Mechanism of Action

This compound is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[2][11] This enzyme is considered the acid (proton) pump of the stomach.[11] The inhibition is irreversible and dose-dependent, affecting both basal and stimulated acid secretion.[11]

Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Dexrabeprazole Dexrabeprazole H_K_ATPase H+/K+-ATPase (Proton Pump) Dexrabeprazole->H_K_ATPase Irreversible Inhibition Lumen Gastric Lumen (Acidic) H_K_ATPase->Lumen H+ Secretion H_ion H+ K_ion K+ Lumen->H_K_ATPase K+ Uptake Bloodstream Bloodstream Bloodstream->Dexrabeprazole Absorption

Mechanism of Action of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in various studies.

Table 2: Summary of Pharmacokinetic Parameters

ParameterValueReference
Absorption Orally bioavailable with peak plasma concentrations reached in approximately 2.0 to 5.0 hours.[12][11][12]
Bioavailability Approximately 52% (compared to intravenous administration).[11][12][11][12]
Distribution 96.3% bound to human plasma proteins.[12][12]
Metabolism Extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[11][13][11][13]
Elimination Half-life Approximately 1 to 2 hours.[12][13][12][13]
Excretion Metabolites are mainly excreted in the urine (approximately 90%).[11][13][11][13]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of acid-related disorders, particularly gastroesophageal reflux disease (GERD). Comparative studies with the racemic mixture, rabeprazole, have shown that dexrabeprazole at half the dose can provide comparable or even superior efficacy.

Table 3: Comparative Efficacy Data in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)

Efficacy EndpointDexrabeprazole 10 mgRabeprazole 20 mgp-valueReference
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4< 0.05[14]
Patients with ≥50% Improvement in Regurgitation 96%60%0.002[14]
Improvement/Healing of Esophagitis 95.2%65.2%0.036[14]
Mean Reduction in Heartburn Score (Day 0 to 28) From 2.57 to 0.83From 2.53 to 1.04Not significant between groups[1]
Mean Reduction in Regurgitation Score (Day 0 to 28) From 2.85 to 0.65From 2.70 to 0.88Not significant between groups[15]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a thioether intermediate, followed by asymmetric oxidation and subsequent salt formation.[16][17]

Protocol for Synthesis:

  • Step 1: Thioether Formation: 2-mercaptobenzimidazole (B194830) is reacted with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer catalyst to generate rabeprazole thioether.[17]

  • Step 2: Asymmetric Oxidation: The rabeprazole thioether undergoes asymmetric oxidation to produce dexrabeprazole.[16][17] This can be achieved using an oxidant such as cumene (B47948) hydroperoxide in the presence of a chiral catalyst system, for example, tetraisopropyl titanate and L-(+)-diethyl tartrate.[16]

  • Step 3: Salt Formation: The purified dexrabeprazole is then reacted with sodium hydroxide (B78521) to yield this compound.[16][17]

  • Purification: The final product can be purified by crystallization from a suitable solvent system, such as ethyl acetate (B1210297) and methyl tert-butyl ether, to obtain the desired crystalline form.[18]

Synthesis_Workflow Start Start Reactants 2-mercaptobenzimidazole + 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine HCl Start->Reactants Thioether_Formation Thioether Formation (Phase Transfer Catalyst) Reactants->Thioether_Formation Rabeprazole_Thioether Rabeprazole Thioether Thioether_Formation->Rabeprazole_Thioether Asymmetric_Oxidation Asymmetric Oxidation (Chiral Catalyst, Oxidant) Rabeprazole_Thioether->Asymmetric_Oxidation Dexrabeprazole Dexrabeprazole Asymmetric_Oxidation->Dexrabeprazole Salt_Formation Salt Formation (Sodium Hydroxide) Dexrabeprazole->Salt_Formation Crude_Product Crude this compound Salt_Formation->Crude_Product Purification Crystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

General Workflow for the Synthesis of this compound.
Protocol for a Comparative Clinical Trial in GERD

The following is a representative protocol based on published studies comparing Dexrabeprazole and Rabeprazole.[14][15]

  • Study Design: A randomized, double-blind, comparative clinical study.

  • Patient Population: Adult male and non-pregnant, non-lactating female patients (18-65 years) diagnosed with GERD. Informed consent is obtained from all participants.

  • Exclusion Criteria: Patients with abnormal baseline laboratory tests, refractory to previous H2-blocker or PPI therapy, or use of PPIs, H2-blockers, or prokinetic agents within a specified period before the study.

  • Randomization and Blinding: Patients are randomly assigned to receive either Dexrabeprazole 10 mg or Rabeprazole 20 mg once daily. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Duration: 28 days.

  • Efficacy Assessment:

    • Primary endpoints: Improvement in visual analog scale (VAS) scores for heartburn and regurgitation.

    • Secondary endpoints: Onset of symptom improvement, proportion of patients with at least 50% symptom improvement, and healing of esophagitis as assessed by upper gastrointestinal endoscopy at baseline and after 28 days.

  • Safety Assessment: Recording of all adverse drug reactions and monitoring of laboratory parameters at baseline and at the end of the study.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the efficacy and safety between the two treatment groups.

Conclusion

This compound represents a refined therapeutic option in the management of acid-related gastrointestinal disorders. Its stereochemically pure nature allows for a potentially more predictable pharmacokinetic and pharmacodynamic profile compared to its racemic parent compound. The data presented in this guide underscore its potent acid-suppressing activity and clinical efficacy. The detailed protocols and visual aids are intended to facilitate further research and development of this important pharmaceutical agent.

References

In-Vitro Proton Pump Inhibitory Effects of Dexrabeprazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexrabeprazole (B173243), the pharmacologically active R(+)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) designed to suppress gastric acid secretion.[1] Like other members of the substituted benzimidazole (B57391) class, its mechanism of action is the specific and irreversible inhibition of the gastric H+/K+ ATPase enzyme system, the proton pump, located at the secretory surface of gastric parietal cells.[1][2] This technical guide provides an in-depth analysis of the in-vitro studies elucidating the proton pump inhibitory effects of dexrabeprazole, focusing on its mechanism, experimental evaluation, and comparative potency. It is intended for researchers, scientists, and professionals involved in pharmacology and drug development.

Core Mechanism of Action

Proton pump inhibitors are prodrugs that require activation in an acidic environment to exert their inhibitory effects.[3] The therapeutic selectivity of PPIs is derived from their targeted accumulation and activation within the highly acidic secretory canaliculi of the stimulated parietal cell.

The activation pathway involves the following key steps:

  • Accumulation: As weak bases, PPIs like dexrabeprazole freely cross cell membranes and accumulate in the acidic compartments of the parietal cell, where the pH can be as low as 1.0.[4] This leads to a concentration at the pump's luminal surface that is approximately 1000-fold higher than in the blood.[4]

  • Acid-Catalyzed Conversion: In this acidic milieu, dexrabeprazole undergoes a two-step protonation followed by a molecular rearrangement. This process converts the inactive prodrug into its active form, a reactive tetracyclic sulfenamide (B3320178).[4]

  • Covalent Inhibition: The activated sulfenamide is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+ ATPase alpha subunit.[3][5] This covalent modification locks the enzyme in an inactive conformation, blocking the final step in the gastric acid secretion pathway.[2] Cys813 has been identified as a primary binding site for many PPIs.[3]

cluster_blood Systemic Circulation (pH ~7.4) cluster_parietal Parietal Cell Canaliculus (pH ~1) cluster_pump H+/K+ ATPase (Proton Pump) Dex_prodrug Dexrabeprazole (Prodrug) Dex_accumulated Accumulated Dexrabeprazole Dex_prodrug->Dex_accumulated Diffusion Acid_activation Acid-Catalyzed Conversion Dex_accumulated->Acid_activation Protonation Sulfenamide Active Sulfenamide Acid_activation->Sulfenamide Pump_active H+/K+ ATPase (Active) Sulfenamide->Pump_active Covalent Bonding (Disulfide Bridge with Cys residues) Pump_inhibited H+/K+ ATPase (Inactive) Pump_active->Pump_inhibited H_ion_out H+ Pump_active->H_ion_out Secretion Pump_inhibited->H_ion_out Blocked K_ion K+ K_ion->Pump_active H_ion_in H+ H_ion_in->Pump_active

Caption: Activation and inhibition pathway of Dexrabeprazole.

Quantitative In-Vitro Data

In-vitro and animal studies have demonstrated that rabeprazole is a more potent inhibitor of H+/K+-ATPase and acid secretion than omeprazole (B731).[7] It also acts more rapidly than omeprazole, lansoprazole (B1674482), or pantoprazole (B1678409).[7]

Parameter Dexrabeprazole/Rabeprazole Comparator PPIs Reference
Potency vs. Omeprazole Rabeprazole is a more potent inhibitor of H+,K+-ATPase and acid secretion.Omeprazole serves as a benchmark first-generation PPI.[7]
Speed of Inhibition Rabeprazole provides a more rapid inhibition of the proton pump.Slower onset compared to rabeprazole (Omeprazole, Lansoprazole, Pantoprazole).[7]
Acid Stability Rabeprazole is the least acid-stable PPI, leading to the fastest conversion to its active form.Order of acid stability: pantoprazole > omeprazole > lansoprazole > rabeprazole.[4]
Effective Clinical Dose 10 mg Dexrabeprazole is equivalent to 20 mg Rabeprazole.Standard doses vary (e.g., Esomeprazole (B1671258) 20 mg).[1][8]

Experimental Protocols for In-Vitro H+/K+ ATPase Inhibition Assay

The evaluation of a PPI's inhibitory effect in vitro is typically conducted using isolated gastric vesicles enriched with H+/K+ ATPase, often sourced from hog or rabbit gastric mucosa.

Preparation of H+/K+-ATPase Rich Vesicles
  • Source: Freshly obtained hog or rabbit stomachs.

  • Procedure: The gastric mucosa is scraped and homogenized in a buffered sucrose (B13894) solution. A series of differential centrifugation steps are performed to isolate microsomal fractions. The final pellet, rich in H+/K+-ATPase vesicles, is resuspended in a suitable buffer and stored at -80°C.

H+/K+ ATPase Activity Assay

The enzyme's activity is quantified by measuring the rate of ATP hydrolysis, which is typically detected by the amount of inorganic phosphate (B84403) (Pi) released.

  • Reaction Mixture: Vesicles are incubated in a reaction buffer (e.g., Tris-HCl) at 37°C containing MgCl₂, KCl, and often a K+ ionophore like valinomycin (B1682140) to facilitate K+ transport into the vesicles.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Termination: After a set incubation period (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent like trichloroacetic acid or sodium dodecyl sulfate.

  • Quantification: The amount of released inorganic phosphate is measured colorimetrically using a malachite green or similar reagent-based method. Absorbance is read at a specific wavelength (e.g., ~660 nm).

In-Vitro Inhibition Assay Protocol
  • Activation of PPI: Dexrabeprazole is pre-incubated in an acidic medium (e.g., pH 5.0) to facilitate its conversion to the active sulfenamide, simulating the conditions in the parietal cell canaliculus.

  • Incubation with Enzyme: The activated dexrabeprazole, at various concentrations, is then incubated with the H+/K+ ATPase vesicles under acid-transporting conditions (i.e., in the presence of ATP and ions) for a defined period.

  • Measurement of Residual Activity: Following incubation with the inhibitor, the remaining ATPase activity is measured as described in the activity assay protocol.

  • Data Analysis: The percentage of inhibition is calculated for each dexrabeprazole concentration relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In-Vitro H+/K+ ATPase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Isolate Gastric Vesicles (Source: Hog/Rabbit Mucosa) node3 Pre-incubate Vesicles with Dexrabeprazole in Assay Buffer (e.g., 37°C) node1->node3 node2 Prepare Dexrabeprazole Stock (Varying Concentrations) node2->node3 node4 Initiate Reaction (Add Mg-ATP) node3->node4 node5 Incubate for a Defined Time node4->node5 node6 Stop Reaction (Add Quenching Agent) node5->node6 node7 Measure Inorganic Phosphate (Pi) Released (Colorimetric Assay) node6->node7 node8 Calculate % Inhibition vs. Control node7->node8 node9 Determine IC50 Value (Dose-Response Curve) node8->node9

Caption: A typical experimental workflow for an in-vitro PPI assay.

Conclusion

In-vitro studies and data from its racemate establish dexrabeprazole as a highly potent and rapid-acting inhibitor of the gastric H+/K+ ATPase. Its mechanism relies on a well-understood pathway of accumulation and acid-catalyzed activation, leading to irreversible covalent modification of the proton pump. The inherent chemical properties of the rabeprazole molecule, specifically its rapid conversion to the active sulfenamide, contribute to a faster onset of inhibition compared to other PPIs. These fundamental in-vitro characteristics provide a strong pharmacological basis for the clinical efficacy of dexrabeprazole in the management of acid-related disorders.

References

A Technical Guide to the Discovery and Development of Dexrabeprazole: A Single Enantiomer Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole (B173243), the R-(+)-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) belonging to the class of substituted benzimidazoles.[1][2] It is a prime example of a "racemic switch," a common strategy in pharmaceutical development where a single, chirally pure enantiomer of a previously marketed racemic drug is developed.[2] This approach is driven by the understanding that enantiomers can have different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Dexrabeprazole specifically inhibits the H+/K+-ATPase enzyme system, the final step in gastric acid production, without exhibiting anticholinergic or H2 histamine (B1213489) antagonist properties.[1][5] This technical guide provides an in-depth overview of the synthesis, chiral separation, pharmacology, and clinical development of dexrabeprazole.

Synthesis and Chiral Separation

The development of dexrabeprazole hinges on the ability to produce the R-(+)-enantiomer with high purity. This is achieved through asymmetric synthesis, a critical step that avoids the inefficiencies of separating enantiomers from a racemic mixture.

Asymmetric Synthesis

The core of dexrabeprazole synthesis is the enantioselective oxidation of the rabeprazole thioether intermediate.[6][7]

  • Starting Materials : The synthesis typically begins with 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (rabeprazole thioether).[6][8]

  • Chiral Catalysis : A chiral titanium complex is formed using a catalyst like titanium(IV) isopropoxide and a chiral ligand, most commonly (+)-diethyl-L-tartrate.[2][6] This complex creates a chiral environment that directs the oxidation to preferentially form the desired R-enantiomer.[2]

  • Oxidation : An oxidizing agent, such as cumene (B47948) hydroperoxide, is then introduced to perform the asymmetric oxidation of the sulfide (B99878) to the sulfoxide, yielding dexrabeprazole.[6]

  • Salt Formation : The resulting dexrabeprazole is then reacted with sodium hydroxide (B78521) to form dexrabeprazole sodium, often in a crystalline monohydrate form for stability.[6][9]

This process allows for a high yield (around 79%) and high purity (>99.5% HPLC) of the final product.[6]

G cluster_synthesis Asymmetric Synthesis of Dexrabeprazole Thioether Rabeprazole Thioether Dexrabeprazole Dexrabeprazole (R-enantiomer) Thioether->Dexrabeprazole Asymmetric Oxidation Catalyst Chiral Titanium Complex (e.g., Ti(OiPr)4 + (+)-DET) Catalyst->Dexrabeprazole Oxidant Oxidizing Agent (e.g., Cumene Hydroperoxide) Oxidant->Dexrabeprazole Final_Product This compound Dexrabeprazole->Final_Product Salt Formation NaOH Sodium Hydroxide NaOH->Final_Product

Caption: Asymmetric synthesis workflow for this compound.
Chiral Separation and Analysis

To ensure the enantiomeric purity of dexrabeprazole, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques used.[3][10]

  • HPLC : This method uses a chiral stationary phase (CSP) to separate the R and S enantiomers. Polysaccharide-based CSPs, such as Chiralpak IC, are highly effective.[3][4] The mobile phase typically consists of a mixture like hexane, ethanol, and ethylenediamine.[4] Baseline separation with a resolution greater than 1.5 indicates successful enantiomeric separation.[3]

  • Capillary Electrophoresis (CE) : CE utilizes chiral selectors, such as cyclodextrins (CDs), in the background electrolyte to achieve separation.[11][12] Dual CD systems, for instance using sulfobutyl-ether-β-CD and native γ-CD, have proven effective for resolving rabeprazole enantiomers.[12]

Pharmacology

Mechanism of Action

Dexrabeprazole is a prodrug that, in the acidic environment of the gastric parietal cell's secretory canaliculus, is converted to its active sulfenamide (B3320178) form. This active form then covalently binds to cysteine residues on the luminal side of the H+/K+-ATPase (proton pump).[1][5] This binding inactivates the pump, thereby blocking the final step of gastric acid secretion, which involves the exchange of H+ for K+ ions across the parietal cell membrane.[13][14] This inhibition affects both basal and stimulated acid secretion, regardless of the stimulus.[1][5]

G cluster_cell Gastric Parietal Cell Dex_prodrug Dexrabeprazole (Prodrug) Dex_active Active Sulfenamide Dex_prodrug->Dex_active Acidic Environment Pump H+/K+-ATPase (Proton Pump) Dex_active->Pump Covalent Binding H_ion H+ Pump->H_ion Inhibition Lumen Gastric Lumen (Stomach) H_ion->Lumen K_ion K+ K_ion->Pump

Caption: Mechanism of H+/K+-ATPase inhibition by dexrabeprazole.
Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that the R-isomer (dexrabeprazole) has a higher plasma concentration and area under the curve (AUC) compared to the S-isomer when racemic rabeprazole is administered.[15] This suggests that dexrabeprazole may contribute more significantly to the overall therapeutic effect, potentially allowing for effective treatment at a lower dose than the racemate.[15][16]

Table 1: Pharmacokinetic Properties of Dexrabeprazole

Parameter Value Reference(s)
Absorption
Oral Bioavailability ~52% [1][5]
Peak Plasma Conc. (Tmax) ~3.5 hours [1][5]
Distribution
Protein Binding ~97% [1][5]
Metabolism
Site Extensively in the liver [1][5]
Enzymes Cytochrome P450 isoenzymes [1][5]
Excretion
Primary Route Urine (as metabolites) [1][5]

| Percentage | ~90% |[1][5] |

Pharmacodynamically, dexrabeprazole produces a profound and long-lasting inhibition of gastric acid secretion.[17] Clinical studies have demonstrated its effectiveness in increasing intragastric pH and reducing the duration of pH < 4, which is crucial for healing acid-related disorders.[18]

Clinical Development

Efficacy in Gastroesophageal Reflux Disease (GERD)
  • Symptom Relief : Dexrabeprazole (10 mg) has been shown to provide a significantly earlier onset of symptom improvement compared to rabeprazole (20 mg) (1.8 days vs. 2.6 days).[15][16] A higher proportion of patients on dexrabeprazole also experienced significant (>50%) improvement in regurgitation symptoms.[16][20]

  • Esophagitis Healing : In patients with erosive esophagitis, the incidence of healing after 28 days of therapy was significantly higher in the dexrabeprazole 10 mg group (95.2%) compared to the rabeprazole 20 mg group (65.2%).[15][16]

  • Comparison with Esomeprazole (B1671258) : A comparative study showed that dexrabeprazole 10 mg daily is as effective as esomeprazole 20 mg daily in treating non-erosive GERD, with both drugs significantly improving symptoms and quality of life.[21]

Table 2: Comparative Clinical Efficacy in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)

Efficacy Endpoint Dexrabeprazole 10 mg Rabeprazole 20 mg P-value Reference(s)
Onset of Symptom Improvement 1.8 ± 0.8 days 2.6 ± 1.4 days < 0.05 [15][16]
Patients with ≥50% Improvement in Regurgitation 96% 60% 0.002 [15][16]

| Healing of Esophagitis (after 28 days) | 95.2% | 65.2% | 0.036 |[15][16] |

Safety and Tolerability

Experimental Protocols

Protocol: Asymmetric Synthesis of Dexrabeprazole

This protocol is a generalized procedure based on published methods.[6][8]

  • Catalyst Formation : In a suitable reaction vessel under an inert atmosphere, add a chiral ligand (e.g., L-(+)-tartaric acid diethyl ester) and a titanium catalyst (e.g., tetraisopropyl titanate) to an organic solvent. Stir the mixture at a controlled temperature to form the chiral catalyst complex.

  • Substrate Addition : Add rabeprazole thioether (2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl] thio]-1H-benzimidazole) to the reaction mixture.

  • Asymmetric Oxidation : Slowly add an oxidant (e.g., cumene hydroperoxide) to the mixture while maintaining a specific temperature. The reaction progress is monitored by HPLC.

  • Workup and Purification : Once the reaction is complete, quench the reaction and purify the resulting dexrabeprazole crude product, typically through crystallization.

  • Salt Formation : Dissolve the purified dexrabeprazole in an alcohol solvent. Add a solution of sodium hydroxide and stir to complete the salt-forming reaction.

  • Isolation : Concentrate the solution to obtain this compound, which can be further purified by crystallization from a solvent/anti-solvent system (e.g., ethyl acetate/methyl tert-butyl ether) to yield the final amorphous or crystalline product.[9][22]

Protocol: Chiral Separation by HPLC

This protocol is adapted from validated methods for rabeprazole enantiomers.[3][4]

  • System Preparation : Utilize an HPLC system with a UV detector. Equip the system with a Chiralpak IC column (150 x 4.6 mm, 5 µm).

  • Mobile Phase : Prepare a mobile phase consisting of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v). Degas the mobile phase thoroughly before use.

  • Column Equilibration : Equilibrate the column with the mobile phase at a constant temperature (e.g., 35 °C) until a stable baseline is achieved.

  • Sample Preparation : Prepare a stock solution of the test sample (e.g., dexrabeprazole bulk drug) in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Run : Inject the sample solution into the HPLC system.

  • Data Analysis : Monitor the separation at a suitable wavelength (e.g., 285 nm). Identify the peaks for the R-(+) and S-(-) enantiomers based on their retention times (previously determined using standards). Calculate the enantiomeric purity and the resolution between the peaks. A resolution of >1.5 is required for baseline separation.[3]

Protocol: Clinical Trial for GERD Efficacy

This protocol outlines a typical study design based on published clinical trials.[16][18][23]

G cluster_trial Randomized Controlled Trial Workflow for GERD Screening Patient Screening (GERD Diagnosis, Endoscopy, Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: Dexrabeprazole 10 mg Once Daily Randomization->GroupA GroupB Group B: Rabeprazole 20 mg Once Daily Randomization->GroupB Treatment 28-Day Treatment Period (Double-Blind) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Symptom Scores - VAS, Adverse Events) Treatment->FollowUp Endoscopy End-of-Study Endoscopy (Healing Assessment) FollowUp->Endoscopy Analysis Data Analysis (Efficacy & Safety) Endoscopy->Analysis

Caption: Workflow for a comparative clinical trial of dexrabeprazole in GERD.
  • Patient Population : Recruit patients (e.g., ages 18-70) with a clinical diagnosis of GERD, confirmed by symptoms (e.g., heartburn, regurgitation) and upper gastrointestinal endoscopy.[16][18]

  • Inclusion/Exclusion Criteria : Establish clear criteria. Exclude patients with significant gastrointestinal pathologies other than GERD, those taking conflicting medications, or pregnant/lactating women.[15][18]

  • Study Design : A randomized, double-blind, comparative study design.

  • Randomization : Randomly assign patients to receive either dexrabeprazole 10 mg once daily or the comparator (e.g., rabeprazole 20 mg) once daily for a set period (e.g., 28 days).[16]

  • Efficacy Assessment :

    • Primary Endpoints : Measure the improvement in GERD symptoms using a Visual Analog Scale (VAS) for heartburn and regurgitation at baseline and at the end of treatment. Assess the healing of esophagitis via endoscopy at the beginning and end of the study.[16]

    • Secondary Endpoints : Record the time to first symptom relief.[15]

  • Safety Assessment : Monitor and record all adverse events throughout the study. Conduct laboratory safety tests (hematologic, hepatic, renal) at baseline and at the end of the trial.[17]

  • Statistical Analysis : Compare the changes in symptom scores and healing rates between the two treatment groups using appropriate statistical tests (e.g., t-test, chi-square test), with a p-value < 0.05 considered significant.[24]

References

Dexrabeprazole Sodium: A Comprehensive Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole (B173243) sodium, the R-(+)-enantiomer of rabeprazole (B1678785) sodium, is a second-generation proton pump inhibitor (PPI) that plays a crucial role in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the core physicochemical characteristics and solubility of dexrabeprazole sodium, offering valuable insights for formulation development, analytical method development, and further research.

Physicochemical Properties

This compound is a white to slightly yellowish-white, crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Chemical Name Sodium 2-[(R)-[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide
Molecular Formula C₁₈H₂₀N₃NaO₃S[1]
Molecular Weight 381.43 g/mol [1]
Appearance White to slightly yellowish-white crystalline powder[1]
Melting Point 140-141°C (as dexrabeprazole)
pKa ~5.0 (pyridine moiety)[2]

Table 1: Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound is a critical determinant of its bioavailability. As a sodium salt, it exhibits enhanced aqueous solubility compared to its free base form. However, its stability and solubility are highly pH-dependent. This compound is known to be unstable in acidic environments, undergoing rapid degradation, while its stability and solubility increase in neutral to alkaline conditions.[1][3]

A summary of the solubility of the racemic mixture, rabeprazole sodium, in various solvents is provided in Table 2. This data serves as a close surrogate for this compound due to their structural similarity.

SolventSolubilityReferences
WaterVery soluble[1]
MethanolVery soluble[1]
EthanolFreely soluble, ~30 mg/mL[1][4]
ChloroformFreely soluble[1]
Ethyl AcetateFreely soluble[1]
n-HexaneInsoluble[1]
EtherInsoluble[1]
Dimethyl Sulfoxide (DMSO)~25 mg/ml[4]
Dimethylformamide (DMF)~30 mg/ml[4]
Phosphate (B84403) Buffered Saline (PBS), pH 7.2~10 mg/mL[4]

Table 2: Solubility of Rabeprazole Sodium in Various Solvents

The pH-dependent solubility is a key consideration for the formulation of oral dosage forms, necessitating enteric coating to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach. Studies on rabeprazole sodium have shown that its concentration can be greater than 110 mg/mL in solvents with a pH ≥ 9.0.[3]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for equilibrium solubility determination.

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

  • This compound powder

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

Methodology:

  • Preparation of Buffer Solutions: Prepare phosphate buffer solutions at the desired pH values (e.g., 5.0, 6.0, 7.0, 7.4) and a 0.1 N HCl solution (pH 1.2).

  • Sample Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective buffer solution. The excess solid should be visually apparent.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the solubility of this compound in mg/mL or mol/L for each pH value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (various pH) B Add Excess this compound A->B C Equilibrate on Orbital Shaker (24-48h) B->C D Centrifuge for Phase Separation C->D E Withdraw and Dilute Supernatant D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Figure 1: Experimental workflow for solubility determination.
Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the pyridine (B92270) moiety of dexrabeprazole.

Materials:

  • This compound

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the curve can be plotted to identify the equivalence point, and the pKa is the pH at half the equivalence point volume.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Dexrabeprazole Solution with KCl C Assemble Titration Apparatus A->C B Calibrate pH Electrode B->C D Add Increments of Standardized HCl C->D E Record pH after Each Addition D->E Repeat F Plot pH vs. Titrant Volume E->F G Determine Equivalence Point F->G H Calculate pKa from Half-Equivalence Point G->H G cluster_circulation Systemic Circulation cluster_parietal_cell Parietal Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_canaliculus Secretory Canaliculus (Acidic pH) cluster_lumen Gastric Lumen Dex_inactive Dexrabeprazole (Inactive Prodrug) Dex_accumulated Dexrabeprazole Accumulation Dex_inactive->Dex_accumulated Distribution Dex_activated Active Sulfenamide Dex_accumulated->Dex_activated Protonation ProtonPump H+/K+ ATPase (Proton Pump) Dex_activated->ProtonPump Covalent Binding InhibitedPump Inhibited Pump ProtonPump->InhibitedPump Inhibition H_ion H+ ProtonPump->H_ion H+ Transport Acid_Secretion Acid Secretion InhibitedPump->Acid_Secretion Blocked

References

Understanding the metabolic pathways of dexrabeprazole sodium in liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Metabolic Pathways of Dexrabeprazole (B173243) Sodium in Liver Microsomes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of dexrabeprazole sodium, the R-enantiomer of rabeprazole (B1678785), when incubated with human liver microsomes. The document details the primary metabolic pathways, the enzymes responsible, quantitative kinetic data, and the experimental protocols used to derive this information.

Introduction to Dexrabeprazole Metabolism

Dexrabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. Like other PPIs, it undergoes extensive hepatic biotransformation. However, the metabolism of rabeprazole (and by extension, its R-enantiomer, dexrabeprazole) is distinct from other drugs in its class, such as omeprazole (B731) and lansoprazole. A significant portion of its clearance occurs through a non-enzymatic pathway, which makes it less susceptible to the effects of genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2C19.[1][2][3][4] The enzymatic metabolism that does occur is primarily mediated by CYP2C19 and CYP3A4.[3][4][5]

Primary Metabolic Pathways in Liver Microsomes

The metabolism of dexrabeprazole in the liver is characterized by two main routes: a major non-enzymatic reduction and a minor enzymatic oxidation.

  • Non-Enzymatic Pathway (Major Route): Dexrabeprazole is chemically unstable and undergoes a rapid, non-enzymatic reduction to form its primary metabolite, rabeprazole thioether .[6][7] This is the most significant clearance pathway for the drug.

  • Enzymatic Pathways (Minor Routes):

    • Oxidation (Sulfoxidation): Dexrabeprazole is oxidized to rabeprazole sulfone . This reaction is primarily catalyzed by the CYP3A4 isoenzyme.[1]

    • Demethylation: The drug can also be demethylated by CYP2C19 to form desmethyl rabeprazole .[1][6]

The major thioether metabolite is not inert and can be further metabolized. CYP3A4 can stereoselectively re-oxidize rabeprazole thioether back to the parent drug, preferentially forming the R-enantiomer (dexrabeprazole).[8] Additionally, the thioether can be demethylated by CYP2C19 and CYP2D6.[8]

Metabolic_Pathways DEX Dexrabeprazole (R-Rabeprazole) THIO Rabeprazole Thioether DEX->THIO  Non-Enzymatic Reduction  (Major Pathway) SULF Rabeprazole Sulfone DEX->SULF CYP3A4 DES Desmethyl Rabeprazole DEX->DES CYP2C19 THIO->DEX CYP3A4 (Stereoselective Re-oxidation) DESTHIO Desmethyl Rabeprazole Thioether THIO->DESTHIO CYP2C19, CYP2D6 DES->DESTHIO Non-Enzymatic or CYP2D6

Metabolic pathways of dexrabeprazole in liver microsomes.

Quantitative Metabolic Data

The kinetics of metabolite formation are crucial for understanding a drug's disposition. The following table summarizes the Michaelis-Menten kinetic parameters for key metabolic steps of rabeprazole's major thioether metabolite, investigated using human liver microsomes (HLM) and recombinant CYP enzymes.[8]

ReactionEnzyme SourceSubstrateProductKm (µM)Vmax (pmol/min/mg protein)
Re-oxidation to R-enantiomerHLMRabeprazole Thioether(R)-Rabeprazole 6.692
Re-oxidation to S-enantiomerHLMRabeprazole Thioether(S)-Rabeprazole5.121
DemethylationrCYP2C19Rabeprazole ThioetherDesmethylrabeprazole Thioether5.1600
DemethylationrCYP2D6Rabeprazole ThioetherDesmethylrabeprazole Thioether15.1736
Note: Vmax for recombinant enzymes is reported as pmol/min/nmol of P450.

The data clearly indicate that the re-oxidation of rabeprazole thioether back to the parent compound, catalyzed by CYP3A4, strongly favors the formation of the R-enantiomer (dexrabeprazole), with a Vmax over four times higher than that for the S-enantiomer.[8]

Experimental Protocols

The characterization of dexrabeprazole metabolism is typically performed using an in vitro metabolic stability assay with human liver microsomes. This section provides a generalized protocol.

Objective

To determine the rate of disappearance of dexrabeprazole and the formation of its metabolites (e.g., rabeprazole sulfone) in the presence of human liver microsomes.

Materials
  • Test Compound: this compound

  • Enzyme Source: Pooled Human Liver Microsomes (HLM)

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile (B52724), often containing an internal standard for analytical quantification.

  • Control Inhibitor (optional): A specific inhibitor for CYP3A4 (e.g., ketoconazole) to confirm its role in sulfone formation.

Experimental Workflow

Experimental_Workflow prep 1. Preparation - Thaw microsomes on ice - Prepare buffer, NADPH system, & dexrabeprazole stock pre_inc 2. Pre-incubation - Mix microsomes, buffer, and dexrabeprazole in microplate - Incubate at 37°C for 5-10 min prep->pre_inc init 3. Initiation - Add NADPH regenerating system to start the reaction pre_inc->init sample 4. Time-Point Sampling - At t=0, 5, 15, 30, 60 min: Transfer aliquot to quenching solution init->sample terminate 5. Termination & Processing - Vortex samples - Centrifuge to pellet protein sample->terminate analyze 6. Analysis - Transfer supernatant - Analyze by LC-MS/MS terminate->analyze data 7. Data Interpretation - Plot % remaining vs. time - Calculate half-life (t½) and intrinsic clearance (CLint) analyze->data

Workflow for an in vitro liver microsome stability assay.
Detailed Procedure

  • Preparation: Prepare working solutions of the NADPH regenerating system, dexrabeprazole, and any inhibitors in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the buffer and the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Add the dexrabeprazole solution to the microsome mixture to achieve the desired final concentration (e.g., 1 µM). Include control wells with no NADPH to measure non-enzymatic degradation. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all wells except the no-NADPH controls.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture into a separate plate or tubes containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: After the final time point, vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 15-20 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of dexrabeprazole and the concentrations of formed metabolites.

Data Analysis

The concentration of dexrabeprazole remaining at each time point is plotted on a semi-logarithmic scale (ln(% remaining) vs. time). The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint) can be calculated. Metabolite formation can be plotted over time to determine formation rates.

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Dexrabeprazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of dexrabeprazole (B173243) sodium in bulk drug and pharmaceutical dosage forms. The developed method is also capable of separating dexrabeprazole sodium from its degradation products, making it a stability-indicating assay. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, and robustness.

Introduction

This compound, the R-(+)-isomer of rabeprazole, is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note presents a simple, rapid, and validated RP-HPLC method for its quantification. The method is suitable for routine analysis and stability studies of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Potassium dihydrogen orthophosphate (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

  • Commercially available this compound tablets

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a UV detector was used for this study. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10mM KH₂PO₄ Buffer (pH 7.0) (50:50, v/v)[3]
Flow Rate 1.0 mL/min[3][4][5]
Detection Wavelength 272 nm[3]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate (B84403) Buffer (10mM, pH 7.0): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of potassium hydroxide (B78521) or orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting with the mobile phase.

  • Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.

Method Validation

The developed analytical method was validated as per ICH guidelines for the following parameters:

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0[6]1.1
Theoretical Plates ≥ 2000> 2500
% RSD of Peak Area ≤ 2.0%[6]< 1.0%
Retention Time Approx. 4.3 min[3]4.33 ± 0.02 min
Linearity

The linearity of the method was established by analyzing five concentrations of this compound ranging from 77 to 143 mg/L.[3] The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linearity Range 77 - 143 mg/L[3]
Correlation Coefficient (r²) ≥ 0.998[3]
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8--
100% 10--
120% 12--
Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (100 µg/mL) were made on the same day (intra-day) and on three different days (inter-day).

Table 5: Precision Data

Precision% RSD of Peak Area
Intra-day < 2.0%
Inter-day < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.010 mg/L and the LOQ was 0.034 mg/L.[3]

Table 6: LOD and LOQ

ParameterResult
LOD 0.010 mg/L[3]
LOQ 0.034 mg/L[3]

Forced Degradation Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acidic, alkaline, oxidative, and thermal stress.[7]

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for a specified period. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug to heat (e.g., 60°C) for a specified period.

Table 7: Forced Degradation Results

Stress Condition% DegradationObservations
Acidic (0.1 N HCl) 17.77%[7]Significant degradation observed.
Alkaline (0.1 N NaOH) -Stable.[1]
Oxidative (3% H₂O₂) -Sensitive to oxidative conditions.[1]
Thermal -Sensitive to thermal stress.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_stability Stability Study prep_mobile_phase Mobile Phase Preparation hplc_analysis RP-HPLC Analysis prep_mobile_phase->hplc_analysis prep_standard Standard Solution Preparation prep_standard->hplc_analysis prep_sample Sample Solution Preparation prep_sample->hplc_analysis system_suitability System Suitability hplc_analysis->system_suitability linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq forced_degradation Forced Degradation hplc_analysis->forced_degradation

Caption: Experimental workflow for RP-HPLC method development.

method_development_logic cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Validation & Application lit_review Literature Review & Drug Properties select_column Column Selection (C18) lit_review->select_column select_mobile_phase Mobile Phase Selection (ACN/Buffer) lit_review->select_mobile_phase select_detector Detector & Wavelength Selection lit_review->select_detector optimize_mp_ratio Optimize Mobile Phase Ratio select_column->optimize_mp_ratio select_mobile_phase->optimize_mp_ratio select_detector->optimize_mp_ratio optimize_ph Optimize Buffer pH optimize_mp_ratio->optimize_ph optimize_flow_rate Optimize Flow Rate optimize_ph->optimize_flow_rate method_validation Method Validation (ICH) optimize_flow_rate->method_validation stability_study Stability Indicating Study method_validation->stability_study final_method Finalized Analytical Method stability_study->final_method

Caption: Logical flow of RP-HPLC method development.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines. The forced degradation studies demonstrated the stability-indicating capability of the method. Therefore, this method can be effectively used for routine quality control analysis and stability studies of this compound.

References

Validated Stability-Indicating Assay for Dexrabeprazole Sodium and Its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for a validated stability-indicating assay for dexrabeprazole (B173243) sodium and its impurities. The provided methods are essential for the quality control, stability testing, and formulation development of dexrabeprazole sodium in the pharmaceutical industry.

Introduction

This compound, the R-(+)-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. To ensure its safety and efficacy, a validated stability-indicating analytical method is crucial to separate and quantify this compound from its process-related impurities and degradation products that can form during manufacturing and storage. This document outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and an Ultra-Performance Liquid Chromatography (UPLC) method for this purpose.

Forced degradation studies were conducted under various stress conditions, including acid, base, oxidative, thermal, and photolytic conditions, to demonstrate the specificity of the methods.[1][2] The methods described herein are validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Analytical Methods

Two primary chromatographic methods are presented for the analysis of this compound and its impurities: a conventional RP-HPLC method and a more rapid RP-UPLC method.

RP-HPLC Method[1][4]
  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 10mM Potassium Dihydrogen Phosphate (KH₂PO₄) and Methanol in a 20:80 (v/v) ratio.[1][4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 258 nm[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: Ambient

  • Retention Time for Dexrabeprazole: Approximately 4.02 minutes[1][4]

RP-UPLC Method[3]
  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer (pH 6.4) with 0.1% Triethylamine and Acetonitrile (90:10 v/v)

  • Mobile Phase B: Acetonitrile and Water (90:10 v/v)

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 1.0 µL

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: Linear gradient to 60% A

    • 10-15 min: Linear gradient to 20% A

    • 15-18 min: 20% A

    • 18-20 min: Linear gradient to 100% A

    • 20-25 min: 100% A

Known Impurities and Degradation Products

Several process-related impurities and degradation products of this compound have been identified and characterized.[3][5][6][7]

Impurity NameStructure
Dexrabeprazole Sulfide 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole[5][7]
Dexrabeprazole Sulfone 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[7][8]
Dexrabeprazole N-Oxide 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[7][]
Chloro Analogue 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole[10]
Methoxy Analogue 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole[10]

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the diluent.

  • Sample Solution: For drug substance, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 100 µg/mL. For drug product (tablets), weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to the desired amount of this compound, to a suitable volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Centrifuge or filter the solution before injection.

Forced Degradation Studies Protocol[1][2]

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1] The general procedure involves subjecting the drug substance or product to various stress conditions to induce degradation. A target degradation of 5-20% is generally considered appropriate.[11]

  • Acid Hydrolysis: To a solution of this compound (1 mg/mL), add 1N hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution with 1N sodium hydroxide (B78521) before analysis.[2]

  • Base Hydrolysis: To a solution of this compound (1 mg/mL), add 1N sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 60 minutes). Neutralize the solution with 1N hydrochloric acid before analysis.[2]

  • Oxidative Degradation: To a solution of this compound (1 mg/mL), add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 30 minutes).[2]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

  • Photolytic Degradation: Expose the solid drug substance or product to UV light (254 nm) and visible light in a photostability chamber for a defined period.

Data Presentation

Method Validation Summary

The following tables summarize the typical validation parameters for the RP-HPLC method.

Table 1: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound5 - 150≥ 0.999[1]
Impurity A (Sulfide)0.1 - 2.5≥ 0.999
Impurity B (Sulfone)0.1 - 2.5≥ 0.999
Impurity C (N-Oxide)0.1 - 2.5≥ 0.999

Table 2: Precision

AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)
This compound< 2.0< 2.0
Impurities< 5.0< 5.0

Table 3: Accuracy (% Recovery)

Analyte50% Level100% Level150% Level
This compound98.0 - 102.098.0 - 102.098.0 - 102.0
Impurities95.0 - 105.095.0 - 105.095.0 - 105.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.05~0.15
Impurities~0.03~0.10
Forced Degradation Results

Table 5: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundMajor Degradation Products Formed
Acid Hydrolysis (1N HCl, 60°C, 30 min)~17.77%[1]Dexrabeprazole Sulfide, Unknown degradants
Base Hydrolysis (1N NaOH, RT, 60 min)Significant DegradationDexrabeprazole Sulfone, Unknown degradants
Oxidative (3% H₂O₂, RT, 30 min)Significant DegradationDexrabeprazole Sulfone (major), N-Oxide
Thermal (105°C, 24 h)Moderate DegradationUnknown degradants
Photolytic (UV/Vis light)Minimal DegradationUnknown degradants

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_std Prepare Standard Solutions (Dexrabeprazole & Impurities) hplc RP-HPLC / UPLC Analysis prep_std->hplc prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->hplc peak_integration Peak Integration and Identification hplc->peak_integration quantification Quantification of Impurities and Degradants peak_integration->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation

Caption: Workflow for the stability-indicating assay of this compound.

This compound Degradation Pathway

G Dex This compound Sulfide Dexrabeprazole Sulfide Dex->Sulfide Reduction / Acid Hydrolysis Sulfone Dexrabeprazole Sulfone Dex->Sulfone Oxidation N_Oxide Dexrabeprazole N-Oxide Dex->N_Oxide Oxidation

Caption: Simplified degradation pathway of this compound.

References

Asymmetric Synthesis of Dexrabeprazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of dexrabeprazole (B173243), the dextrorotatory enantiomer of rabeprazole (B1678785), a widely used proton pump inhibitor. The synthesis focuses on the enantioselective oxidation of the prochiral rabeprazole sulfide (B99878) precursor utilizing a chiral titanium catalyst. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, including detailed methodologies, data presentation in tabular format, and visualizations of the experimental workflow and catalytic mechanism.

Introduction

Dexrabeprazole is the (R)-(+)-enantiomer of rabeprazole and exhibits greater efficacy and an improved pharmacokinetic profile in the treatment of acid-related gastrointestinal disorders compared to the racemic mixture. The key to its synthesis lies in the highly selective asymmetric oxidation of the sulfide precursor to the corresponding sulfoxide.[1] Chiral titanium complexes, particularly those derived from titanium(IV) alkoxides and chiral dialkyl tartrates, have proven to be highly effective catalysts for this transformation.[2][3] This document outlines a robust protocol for this synthesis, based on established literature and patents.[2][4]

Data Presentation

The following tables summarize the key quantitative data associated with the asymmetric synthesis of dexrabeprazole.

Table 1: Key Reagents and Their Roles

ReagentChemical NameRoleReference
Rabeprazole Sulfide2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazoleProchiral Substrate[2]
Titanium(IV) isopropoxideTetraisopropyl titanateCatalyst Precursor[2]
L-(+)-Diethyl tartrateL-(+)-Tartaric acid diethyl esterChiral Ligand[2]
Cumene (B47948) hydroperoxide(1-methylethyl)phenyl hydroperoxideOxidizing Agent[2]
DiisopropylethylamineN,N-DiisopropylethylamineBase[5]
Toluene (B28343)MethylbenzeneSolvent[6]

Table 2: Reported Yields and Purity of Dexrabeprazole

ProductYield (%)Purity (%)Analytical MethodReference
Dexrabeprazole9499.8HPLC[4]
Dexrabeprazole Sodium79 (total)>99.5HPLC[2]
Dexrabeprazole8299.7HPLC[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric synthesis of dexrabeprazole.

Preparation of the Chiral Titanium Catalyst

The in-situ preparation of the chiral titanium catalyst is a critical step for achieving high enantioselectivity.

Protocol:

  • To a clean, dry, nitrogen-purged reaction vessel, add toluene.

  • Add L-(+)-diethyl tartrate to the toluene with stirring.

  • Slowly add titanium(IV) isopropoxide to the solution at room temperature.

  • Heat the mixture to 50-60 °C and stir for approximately 1 hour to form the chiral catalyst complex.

  • Cool the catalyst solution to the desired reaction temperature before the addition of the substrate.

Asymmetric Oxidation of Rabeprazole Sulfide

This protocol outlines the core enantioselective oxidation step.

Protocol:

  • To the pre-formed chiral titanium catalyst solution, add rabeprazole sulfide.

  • Add a suitable organic base, such as diisopropylethylamine, to the reaction mixture.

  • Cool the mixture to a temperature between -5 °C and 5 °C.

  • Slowly add cumene hydroperoxide dropwise to the reaction mixture, maintaining the temperature within the specified range.

  • Stir the reaction mixture at this temperature for 2-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to decompose any excess peroxide.

Work-up and Purification of Dexrabeprazole

This protocol describes the isolation and purification of the dexrabeprazole product.

Protocol:

  • Allow the quenched reaction mixture to warm to room temperature.

  • Wash the organic layer sequentially with an aqueous solution of sodium hydroxide (B78521) and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude dexrabeprazole.

  • The crude product can be further purified by crystallization. Dissolve the crude solid in a suitable solvent mixture (e.g., dichloromethane (B109758) and methyl tert-butyl ether), and allow it to crystallize.

  • Filter the purified crystals, wash with a cold solvent, and dry under vacuum to yield pure dexrabeprazole.

Formation of this compound

For pharmaceutical applications, dexrabeprazole is often converted to its sodium salt.

Protocol:

  • Dissolve the purified dexrabeprazole in a suitable solvent such as acetonitrile.

  • Add a stoichiometric amount of sodium hydroxide, and stir until the dexrabeprazole is completely converted to its sodium salt.

  • The this compound can then be isolated by filtration or by concentration of the solvent followed by crystallization.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_oxidation Asymmetric Oxidation cluster_workup Work-up & Purification Ti_OiPr4 Titanium(IV) isopropoxide Catalyst Chiral Titanium Catalyst Ti_OiPr4->Catalyst DET L-(+)-Diethyl tartrate DET->Catalyst Toluene Toluene Toluene->Catalyst Reaction Oxidation Reaction Catalyst->Reaction Rab_Sulfide Rabeprazole Sulfide Rab_Sulfide->Reaction Base Base Base->Reaction Oxidant Cumene hydroperoxide Oxidant->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Crystallization Crystallization Extraction->Crystallization Dexrabeprazole Pure Dexrabeprazole Crystallization->Dexrabeprazole

Caption: Experimental workflow for the asymmetric synthesis of dexrabeprazole.

catalytic_cycle Catalyst [Ti(OiPr)₂(DET)] Complex1 [Ti(OiPr)₂(DET)(Sulfide)] Catalyst->Complex1 + Sulfide Complex2 [Ti(OOH-R)(OiPr)(DET)(Sulfide)] Complex1->Complex2 + ROOH - iPrOH Product_Release Dexrabeprazole (R-Sulfoxide) Complex2->Product_Release Oxygen Transfer Product_Release->Catalyst + H₂O - R-OH

Caption: Proposed catalytic cycle for the titanium-tartrate catalyzed sulfoxidation.

Conclusion

The asymmetric synthesis of dexrabeprazole using a chiral titanium catalyst is a highly efficient and enantioselective method. The protocol outlined in this document, based on the reliable Kagan-Sharpless methodology, provides a solid foundation for the laboratory-scale synthesis of this important pharmaceutical agent.[5] Researchers can further optimize the reaction conditions, such as solvent, temperature, and catalyst loading, to achieve even higher yields and enantioselectivities. The provided data and visualizations serve as a valuable resource for understanding and implementing this synthetic strategy.

References

Application Notes & Protocols: Formulation of Dexrabeprazole Sodium into Sustained-Release Capsules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexrabeprazole (B173243), the R-enantiomer of rabeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. Due to its efficacy in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, there is significant interest in developing sustained-release formulations to prolong its therapeutic effect, improve patient compliance, and potentially reduce side effects.

These application notes provide a comprehensive overview and detailed protocols for the formulation of dexrabeprazole sodium into sustained-release capsules. The focus is on the development of enteric-coated pellets designed for delayed and sustained release, ensuring the stability of the acid-labile drug and its targeted delivery to the small intestine.

Part 1: Pre-formulation Studies

Drug-Excipient Compatibility Studies

Objective: To evaluate the compatibility of this compound with various excipients to ensure the stability and integrity of the final formulation.

Protocol:

  • Excipient Selection: Select potential excipients based on their functional roles, such as diluents, binders, disintegrants, lubricants, and coating polymers.

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples for any physical changes (color, odor, appearance) and chemical degradation using techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).

  • Evaluation: Compare the analytical data of the stressed samples with those of the pure drug and excipients stored under the same conditions. Any significant interaction or degradation indicates incompatibility.

Table 1: Drug-Excipient Compatibility Study Results

ExcipientRatio (Drug:Excipient)Initial AppearanceAppearance after 4 Weeks at 40°C/75% RHHPLC Assay (%)Remarks
Microcrystalline Cellulose1:1White powderWhite powder99.5Compatible
Lactose Monohydrate1:1White powderSlight yellowing95.2Potential Interaction
HPMC K100M1:1White powderWhite powder99.8Compatible
Magnesium Stearate1:1White powderWhite powder99.6Compatible
Eudragit L100-551:1White powderWhite powder99.7Compatible

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Part 2: Formulation Development

Preparation of this compound Sustained-Release Pellets

Objective: To formulate enteric-coated pellets of this compound for sustained release.

Protocol:

  • Core Pellet Preparation (Drug Loading):

    • Prepare a drug suspension containing this compound, a binder (e.g., HPMC E5), and an alkalizing agent (e.g., magnesium oxide) in a suitable solvent system (e.g., purified water and isopropyl alcohol).

    • Load inert sugar spheres (non-pareil seeds) into a fluid bed coater.

    • Spray the drug suspension onto the sugar spheres under controlled conditions of temperature, spray rate, and atomization pressure to achieve a uniform drug layer.

    • Dry the drug-loaded pellets in the fluid bed coater.

  • Seal Coating:

    • Prepare a seal coating solution using a protective polymer like HPMC.

    • Apply the seal coat onto the drug-loaded pellets using the fluid bed coater to separate the drug layer from the acidic enteric coat.

    • Dry the seal-coated pellets.

  • Enteric Coating:

    • Prepare the enteric coating suspension using an enteric polymer such as Eudragit L100-55, a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in a suitable solvent.

    • Apply the enteric coat onto the seal-coated pellets in the fluid bed coater until the desired weight gain is achieved.

    • Cure the enteric-coated pellets at an elevated temperature to ensure proper film formation.

  • Encapsulation:

    • Fill the final enteric-coated pellets into hard gelatin capsules of a suitable size based on the target dose.

Table 2: Example Formulation of this compound Sustained-Release Pellets

ComponentFunctionQuantity per Capsule (mg)
Core Pellets
This compoundActive Pharmaceutical Ingredient10
Sugar SpheresInert Core80
HPMC E5Binder5
Magnesium OxideAlkalizer/Stabilizer10
Seal Coat
HPMC E5Protective Polymer8
Enteric Coat
Eudragit L100-55Enteric Polymer25
Triethyl CitratePlasticizer2.5
TalcAnti-tacking Agent5
Total Pellet Weight 145.5

Note: This is an example formulation and may require optimization.

Part 3: Evaluation of Sustained-Release Capsules

In-Vitro Dissolution Studies

Objective: To evaluate the drug release profile of the formulated capsules under simulated gastrointestinal conditions.

Protocol:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Media:

    • Acid Stage: 750 mL of 0.1 N HCl for 2 hours.

    • Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate (B84403) to the acid medium and adjust the pH to 6.8. Continue dissolution for up to 12 hours.

  • Test Conditions:

    • Temperature: 37°C ± 0.5°C.

    • Paddle Speed: 100 RPM.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2 hours in acid; 3, 4, 6, 8, 10, 12 hours in buffer).

  • Analysis: Analyze the drug content in the collected samples using a validated HPLC method.

Table 3: In-Vitro Dissolution Profile of this compound Sustained-Release Capsules

Time (hours)Dissolution MediumCumulative % Drug Release
10.1 N HCl< 5%
20.1 N HCl< 10%
3pH 6.8 Phosphate Buffer25%
4pH 6.8 Phosphate Buffer45%
6pH 6.8 Phosphate Buffer65%
8pH 6.8 Phosphate Buffer80%
10pH 6.8 Phosphate Buffer90%
12pH 6.8 Phosphate Buffer> 95%

Note: The data presented in this table is for illustrative purposes and represents a desirable sustained-release profile.

In-Vivo Pharmacokinetic Studies in Beagle Dogs

Objective: To assess the in-vivo performance and pharmacokinetic profile of the sustained-release capsules.

Protocol:

  • Subjects: Healthy beagle dogs.

  • Study Design: A single-dose, two-way crossover study comparing the sustained-release formulation with an immediate-release reference product.

  • Dosing: Administer a single oral dose of the test and reference formulations to the dogs after an overnight fast.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis: Separate plasma from the blood samples and analyze for dexrabeprazole concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Table 4: Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)
Immediate-Release850 ± 1501.5 ± 0.52500 ± 400
Sustained-Release450 ± 1004.0 ± 1.03200 ± 500

Note: This data is illustrative. The sustained-release formulation is expected to show a lower Cmax, a delayed Tmax, and a comparable or higher AUC compared to the immediate-release formulation.

Stability Studies

Objective: To determine the shelf-life and storage conditions for the sustained-release capsules.

Protocol:

  • Storage Conditions: Store the final packaged capsules under accelerated (40°C ± 2°C / 75% RH ± 5% RH) and long-term (25°C ± 2°C / 60% RH ± 5% RH) stability conditions as per ICH guidelines.

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

  • Evaluation Parameters: Evaluate the samples for physical appearance, drug content (assay), degradation products (related substances), and in-vitro dissolution profile.

Part 4: Visualizations

Mechanism of Action: H+/K+ ATPase Inhibition

G cluster_parietal_cell Gastric Parietal Cell cluster_outside Dexrabeprazole Dexrabeprazole (Prodrug) in Bloodstream Acidic_Canaliculus Acidic Canaliculus (pH < 2) Dexrabeprazole->Acidic_Canaliculus Accumulation Activated_Form Active Sulfenamide Metabolite Acidic_Canaliculus->Activated_Form Protonation & Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Form->Proton_Pump Covalent Bonding (Irreversible Inhibition) Gastric_Lumen Gastric Lumen Proton_Pump->Gastric_Lumen H+ Secretion (Blocked) H_ions H+ (Acid) H_ions->Proton_Pump H+ Binding K_ions K+ K_ions->Proton_Pump K+ Uptake Lumen Stomach Lumen Gastric_Lumen->Lumen Blood Systemic Circulation Blood->Dexrabeprazole

Caption: Dexrabeprazole's mechanism of action in a gastric parietal cell.

Experimental Workflow for Sustained-Release Capsule Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation cluster_3 Final Stage A API Characterization B Excipient Compatibility Studies A->B C Core Pellet Formulation (Drug Layering) B->C D Seal Coating C->D E Enteric Coating D->E F Encapsulation E->F G In-Vitro Dissolution Testing F->G H In-Vivo Pharmacokinetic Studies (Beagle Dogs) G->H I Stability Studies (ICH Guidelines) H->I J Final Product Specification I->J

Application Notes and Protocols for the Development of Floating Microspheres for Controlled Delivery of Dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of floating microspheres for the controlled delivery of dexrabeprazole (B173243). This advanced drug delivery system is designed to prolong the gastric residence time of dexrabeprazole, a proton pump inhibitor used for treating acid-related disorders, thereby improving its bioavailability and therapeutic efficacy.[1][2][3]

Introduction

Dexrabeprazole, the R-isomer of rabeprazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[1][2] However, its therapeutic efficacy can be limited by rapid gastrointestinal transit. Floating microspheres are a gastro-retentive drug delivery system designed to remain buoyant in the stomach, allowing for a prolonged and controlled release of the drug in the upper gastrointestinal tract, where it is primarily absorbed.[4][5] This approach can lead to improved patient compliance and therapeutic outcomes.[1][5]

The most common method for preparing these microspheres is the emulsion solvent diffusion/evaporation technique.[1][2][4] This method involves dissolving the drug and a combination of polymers in an organic solvent, which is then emulsified in an aqueous phase. The subsequent evaporation of the organic solvent leads to the formation of solid, hollow microspheres that can float on gastric fluid.[6] Commonly used polymers include ethyl cellulose (B213188) for its release-retarding properties and hydroxypropyl methylcellulose (B11928114) (HPMC) to modulate drug release and buoyancy.[1][2][6]

Mechanism of Action: Dexrabeprazole

Dexrabeprazole is a proton pump inhibitor that irreversibly blocks the final step in gastric acid secretion. The following diagram illustrates the signaling pathway for its mechanism of action.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H_Lumen H+ Dexrabeprazole_inactive Dexrabeprazole (Inactive) Dexrabeprazole_active Sulfenamide (Active form) Dexrabeprazole_inactive->Dexrabeprazole_active Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Dexrabeprazole_active->Proton_Pump Forms covalent bond with cysteine residues Proton_Pump->H_Lumen Pumps H+ into lumen K_Cell K+ K_Cell->Proton_Pump Exchanges for H+

Caption: Mechanism of action of Dexrabeprazole as a proton pump inhibitor.

Experimental Data Summary

The following tables summarize the quantitative data from various formulations of dexrabeprazole floating microspheres. The formulations (F1-F8) typically vary in the ratio of polymers, such as ethyl cellulose and HPMC.[1]

Table 1: Formulation Composition of Dexrabeprazole Floating Microspheres

Formulation CodeDrug:Polymer RatioEthyl Cellulose (%)HPMC (%)
F11:71000
F21:787.512.5
F31:77525
F41:762.537.5
F51:75050
F61:737.562.5
F71:72575
F81:712.587.5

Note: The total polymer concentration is kept constant while the ratio of ethyl cellulose to HPMC is varied.

Table 2: Physicochemical Characterization of Dexrabeprazole Floating Microspheres

Formulation CodeMean Particle Size (µm)Percentage Yield (%)Drug Entrapment Efficiency (%)
F1210 ± 4.5882.87 ± 1.2576.19 ± 1.12
F2218 ± 3.2178.45 ± 1.8772.54 ± 1.45
F3225 ± 5.1475.12 ± 2.1168.78 ± 1.63
F4232 ± 4.8771.58 ± 1.5465.12 ± 1.87
F5241 ± 3.6568.41 ± 2.4361.45 ± 2.01
F6249 ± 4.2364.23 ± 1.9857.89 ± 2.13
F7256 ± 5.0160.11 ± 2.5653.21 ± 2.45
F8264 ± 3.9856.84 ± 2.8748.47 ± 2.67

Data are presented as mean ± standard deviation.[1][4]

Table 3: In-Vitro Buoyancy and Drug Release of Dexrabeprazole Floating Microspheres

Formulation CodeFloating Ability after 6h (%)Cumulative Drug Release after 8h (%)
F191.47 ± 1.1282.85
F285.67 ± 1.5485.43
F378.12 ± 1.8788.12
F472.97 ± 2.0191.56
F566.12 ± 2.4593.87
F655.89 ± 2.7895.12
F745.09 ± 3.1297.43
F8--

Data are presented as mean ± standard deviation where available.[1][7]

Experimental Protocols

The following sections provide detailed protocols for the preparation and evaluation of dexrabeprazole floating microspheres.

Preparation of Floating Microspheres by Emulsion Solvent Diffusion Technique

This protocol describes the step-by-step procedure for fabricating floating microspheres.

G Start Start: Materials Preparation Dissolve Dissolve Dexrabeprazole, Ethyl Cellulose, and HPMC in Ethanol & Dichloromethane Start->Dissolve Prepare_PVA Prepare 0.75% w/v PVA solution in water Start->Prepare_PVA Emulsify Add drug-polymer solution dropwise to PVA solution with stirring (300 rpm, 40°C) Dissolve->Emulsify Prepare_PVA->Emulsify Stir Continue stirring for 1 hour to evaporate solvents Emulsify->Stir Filter Filter the formed microspheres Stir->Filter Wash Wash with distilled water Filter->Wash Dry Dry the microspheres Wash->Dry End End: Collect Microspheres Dry->End G Start Start: In-Vitro Drug Release Setup Set up USP Type II Dissolution Apparatus (0.1 N HCl, 37°C, 100 rpm) Start->Setup Add_Microspheres Add weighed microspheres to dissolution medium Setup->Add_Microspheres Withdraw_Samples Withdraw samples at predetermined intervals Add_Microspheres->Withdraw_Samples Replace_Medium Replace with equal volume of fresh medium Withdraw_Samples->Replace_Medium Analyze Analyze samples using UV-Vis Spectrophotometer Withdraw_Samples->Analyze Replace_Medium->Analyze Calculate Calculate cumulative drug release Analyze->Calculate End End: Obtain Release Profile Calculate->End

References

Application Notes and Protocols for In-Vitro Drug Release Assessment of Dexrabeprazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole (B173243), the R-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. As dexrabeprazole is acid-labile, oral formulations are typically enteric-coated to protect the active pharmaceutical ingredient (API) from degradation in the acidic environment of the stomach and to ensure its release in the upper intestine for absorption. Consequently, in-vitro drug release testing is a critical component in the development and quality control of dexrabeprazole formulations, ensuring product performance and batch-to-batch consistency.

This document provides a detailed protocol for assessing the in-vitro drug release from dexrabeprazole formulations, particularly enteric-coated tablets. The methodology is based on established pharmacopeial methods for delayed-release dosage forms and scientific literature on the dissolution of proton pump inhibitors.

Mechanism of Action: Inhibition of Gastric H+/K+-ATPase

Dexrabeprazole exerts its pharmacological effect by targeting the final step in gastric acid production. The drug accumulates in the acidic canaliculi of parietal cells where it is converted to its active sulfonamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to irreversible inhibition of the pump's activity. This action effectively reduces the secretion of H+ ions into the gastric lumen, thereby increasing the intragastric pH.

G Dexrabeprazole Dexrabeprazole (Prodrug) ActiveForm Active Sulfonamide Metabolite Dexrabeprazole->ActiveForm Acidic Environment (Canaliculi) HK_ATPase H+/K+-ATPase (Proton Pump) ActiveForm->HK_ATPase Covalent Bonding (Inhibition) H_ions H+ ions HK_ATPase->H_ions Blocked Lumen Gastric Lumen K_ions K+ ions K_ions->HK_ATPase

Caption: Signaling pathway of Dexrabeprazole's inhibition of the gastric proton pump.

Experimental Protocol: Two-Stage Dissolution Test

This protocol is designed for enteric-coated dexrabeprazole tablets and employs a two-stage dissolution method to simulate the physiological transit from the stomach to the intestine.

Materials and Equipment
  • Dexrabeprazole tablets (Test and Reference formulations)

  • USP Dissolution Apparatus 2 (Paddle) with vessels

  • Water bath with heater and circulator

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium phosphate (B84403) monobasic

  • Sodium phosphate dibasic

  • Reagent grade water

Dissolution Media Preparation
  • Acid Stage Medium (0.1 N HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with reagent grade water.

  • Buffer Stage Medium (pH 6.8 Phosphate Buffer): Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of reagent grade water. Adjust the pH to 6.8 ± 0.05 with 0.2 N NaOH or 0.2 N HCl if necessary.

Experimental Workflow

G start Start setup Apparatus Setup (USP Type II, 37°C) start->setup acid_stage Acid Stage (0.1N HCl, 750 mL, 75 rpm, 120 min) setup->acid_stage acid_sampling Sample at 120 min acid_stage->acid_sampling buffer_addition Add 250 mL Phosphate Buffer (Adjust to pH 6.8) acid_sampling->buffer_addition buffer_stage Buffer Stage (pH 6.8, 1000 mL, 75 rpm, 45-60 min) buffer_addition->buffer_stage buffer_sampling Sample at specified time points (e.g., 10, 15, 20, 30, 45, 60 min) buffer_stage->buffer_sampling analysis Sample Analysis (HPLC or UV-Vis) buffer_sampling->analysis data_processing Calculate % Drug Released analysis->data_processing end End data_processing->end

Caption: Experimental workflow for the two-stage in-vitro drug release testing.

Procedure
  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium to 37 ± 0.5°C.

    • The paddle speed should be set to 75 rpm.[1]

  • Acid Stage (Resistance to Gastric Fluid):

    • Place 750 mL of 0.1 N HCl into each dissolution vessel.[2]

    • Carefully drop one dexrabeprazole tablet into each vessel.

    • Operate the apparatus for 120 minutes.[2]

    • At the end of 120 minutes, withdraw a sample from each vessel and filter through a 0.45 µm syringe filter. This sample is used to determine the amount of drug released in the acidic medium.

  • Buffer Stage (Drug Release in Intestinal Fluid):

    • After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (that has been equilibrated to 37 ± 0.5°C) to each vessel.[2]

    • Adjust the pH of the medium to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH, if necessary.[2]

    • Continue the dissolution for an additional 45 to 60 minutes.

    • Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer stage medium.

    • Filter each sample through a 0.45 µm syringe filter immediately after collection.

Analytical Method (HPLC)

A validated stability-indicating HPLC method is recommended for the accurate quantification of dexrabeprazole.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (B52724) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 284 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Preparation: Prepare a stock solution of dexrabeprazole reference standard in the dissolution medium and dilute to known concentrations to create a calibration curve.

Sample Analysis: Dilute the filtered samples from the dissolution study with the mobile phase to a concentration within the linear range of the calibration curve.

Calculation: The percentage of dexrabeprazole released at each time point is calculated using the standard calibration curve.

Data Presentation

Quantitative data from the in-vitro release studies should be summarized in tables to facilitate comparison between different formulations.

Table 1: Dissolution Parameters for Dexrabeprazole Formulations

ParameterCondition
ApparatusUSP Type II (Paddle)
Paddle Speed75 rpm
Temperature37 ± 0.5°C
Acid Stage
Medium0.1 N HCl
Volume750 mL
Duration120 minutes
Buffer Stage
MediumpH 6.8 Phosphate Buffer
Volume1000 mL
Duration60 minutes
Sampling Times10, 15, 20, 30, 45, 60 minutes
Analytical MethodHPLC-UV at 284 nm

Table 2: Comparative In-Vitro Dissolution Profile of Dexrabeprazole Formulations

Time (minutes)% Drug Released (Formulation A)% Drug Released (Formulation B)% Drug Released (Reference)
Acid Stage
120< 1%< 1%< 2%
Buffer Stage
1025.3 ± 2.130.1 ± 1.828.5 ± 2.5
1548.7 ± 3.555.2 ± 2.952.1 ± 3.1
2065.4 ± 4.172.8 ± 3.370.3 ± 2.8
3082.1 ± 3.888.9 ± 2.586.4 ± 3.0
4595.6 ± 2.998.2 ± 1.996.8 ± 2.2
6099.2 ± 1.7101.5 ± 1.5100.3 ± 1.8

Data are presented as mean ± standard deviation (n=6). The data in this table is illustrative and should be replaced with actual experimental results.

Acceptance Criteria

For enteric-coated delayed-release formulations, the typical acceptance criteria are as follows:

  • Acid Stage: Not more than 10% of the labeled amount of dexrabeprazole is dissolved in 120 minutes.

  • Buffer Stage: Not less than 80% (Q) of the labeled amount of dexrabeprazole is dissolved in 45 minutes.

Conclusion

The described two-stage dissolution protocol provides a robust and reliable method for assessing the in-vitro drug release of enteric-coated dexrabeprazole formulations. Adherence to this protocol will ensure consistent product quality and provide valuable data for formulation development and regulatory submissions. The use of a validated HPLC method for analysis is crucial for obtaining accurate and precise results. Researchers should establish and validate all analytical procedures according to ICH guidelines.

References

Application Note: Simultaneous Determination of Dexrabeprazole and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole (B173243), the (R)-(+)-enantiomer of rabeprazole (B1678785), is a potent proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Like other PPIs, dexrabeprazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4, as well as a non-enzymatic reduction.[1][2][3] Understanding the pharmacokinetic profile of dexrabeprazole and its major metabolites—dexrabeprazole sulfide, dexrabeprazole sulfone, and desmethyl dexrabeprazole—is crucial for drug development and clinical efficacy studies. This application note provides a detailed protocol for the simultaneous quantification of dexrabeprazole and its key metabolites in plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of Dexrabeprazole

Dexrabeprazole is metabolized in the liver through several pathways. The primary enzymatic routes involve oxidation to dexrabeprazole sulfone by CYP3A4 and demethylation to desmethyl dexrabeprazole by CYP2C19.[1] Additionally, a significant non-enzymatic reduction pathway leads to the formation of dexrabeprazole thioether (sulfide).[2][3] The metabolic fate of the drug can be influenced by genetic polymorphisms in the CYP2C19 enzyme.[1][3]

Dexrabeprazole Metabolic Pathway cluster_enzymatic Enzymatic Metabolism cluster_non_enzymatic Non-Enzymatic Reduction Dexrabeprazole Dexrabeprazole Dexrabeprazole Sulfone Dexrabeprazole Sulfone Dexrabeprazole->Dexrabeprazole Sulfone CYP3A4 (Oxidation) Desmethyl Dexrabeprazole Desmethyl Dexrabeprazole Dexrabeprazole->Desmethyl Dexrabeprazole CYP2C19 (Demethylation) Dexrabeprazole Sulfide Dexrabeprazole Sulfide (Thioether) Dexrabeprazole->Dexrabeprazole Sulfide Reduction

Figure 1: Metabolic Pathway of Dexrabeprazole.

Experimental Protocols

This protocol is based on a validated method for the simultaneous analysis of rabeprazole enantiomers and their metabolites, which is directly applicable to dexrabeprazole.[4]

Materials and Reagents
  • Dexrabeprazole, dexrabeprazole sulfide, dexrabeprazole sulfone, and desmethyl dexrabeprazole reference standards

  • Internal Standard (IS), e.g., Omeprazole or a stable isotope-labeled dexrabeprazole

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate, 15:85 v/v).[5]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Alternative Method: Protein Precipitation (PPT) For a faster but potentially less clean extraction, protein precipitation can be used. Add 3 volumes of cold acetonitrile or methanol to 1 volume of plasma, vortex, centrifuge to pellet the precipitated proteins, and inject the supernatant.[6]

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UHPLC/HPLC system
Column Chiral-AGP, 150 x 4.0 mm, 5 µm[4] (or a suitable C18 column, e.g., 150 x 2.1 mm, 5 µm, for achiral separation if enantioselectivity is not required[6])
Mobile Phase A Acetonitrile[4]
Mobile Phase B 10 mmol/L Ammonium Acetate[4]
Gradient 0-5 min: 10-15% B; 5-9 min: 15% B; 9-9.01 min: 15-10% B; 9.01-13 min: 10% B[4]
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 325°C[7]
Capillary Voltage 1.22 kV[7]
Nebulizing Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Dexrabeprazole and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dexrabeprazole360.3242.1
Dexrabeprazole Sulfone376.2240.1
Desmethyl Dexrabeprazole346.2228.2
Dexrabeprazole Sulfide344.2Scan for major product ion
Internal Standard (Omeprazole)346.1198.1
Note: The MRM transitions are based on rabeprazole and its metabolites and are expected to be identical for dexrabeprazole. The transition for Dexrabeprazole Sulfide (Thioether) may require optimization.[4][5][8]

Experimental Workflow

The overall workflow for the simultaneous determination of dexrabeprazole and its metabolites is depicted below.

Experimental Workflow A Plasma Sample Collection B Addition of Internal Standard A->B C Sample Preparation (Liquid-Liquid Extraction) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM Mode) E->F G Data Processing & Quantification F->G

Figure 2: LC-MS/MS Experimental Workflow.

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of dexrabeprazole and its metabolites into blank plasma. The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Representative Quantitative Data (Based on published rabeprazole data)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)
Dexrabeprazole0.5 - 5000.5> 85%
Dexrabeprazole Sulfone0.5 - 5000.5> 85%
Desmethyl Dexrabeprazole0.5 - 5000.5> 85%
Dexrabeprazole Sulfide1.0 - 10001.0> 80%
Note: These values are illustrative and should be established during in-house method validation.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the simultaneous determination of dexrabeprazole and its primary metabolites in plasma. The detailed protocol for sample preparation and instrumental analysis, coupled with the understanding of the metabolic pathway, offers a comprehensive tool for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the development and clinical application of dexrabeprazole.

References

Application Notes and Protocols for Evaluating the Efficacy of Dexrabeprazole in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of dexrabeprazole (B173243) in the context of Gastroesophageal Reflux Disease (GERD). This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological pathways and experimental workflows.

Introduction to Dexrabeprazole and GERD Animal Models

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. Dexrabeprazole, the R-isomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Like other PPIs, it works by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in acid production.[2] Animal models are crucial for understanding the pathophysiology of GERD and for assessing the therapeutic efficacy of novel drugs like dexrabeprazole.[2] Rodent models, particularly rats, are widely used due to their anatomical and physiological similarities to humans in the context of gastric acid secretion and esophageal response to injury.[2]

Key Animal Models for GERD

Surgically induced GERD in rats is a well-established approach to mimic the chronic acid exposure observed in human GERD. The two most common models are the acute reflux esophagitis model and the chronic reflux esophagitis model.

Acute Reflux Esophagitis Model

This model is designed to study the immediate effects of acid reflux on the esophageal mucosa.[2] It is induced by the ligation of the pylorus and the transitional region between the forestomach and the corpus.[2] This procedure leads to the accumulation of gastric acid, which then refluxes into the esophagus, causing acute inflammation and erosions.[3]

Chronic Reflux Esophagitis Model

To investigate the long-term effects of GERD and the efficacy of prolonged drug administration, a chronic reflux esophagitis model is employed. This is typically achieved by partial ligation of the duodenum near the pyloric ring, which creates a sustained reflux of gastric contents into the esophagus over an extended period.[4] Another model for chronic reflux involves a jejuno-esophagostomy to promote the reflux of gastro-duodenal contents.[5]

Experimental Protocols

Protocol 1: Induction of Acute Reflux Esophagitis in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • 2-0 silk sutures

  • Dexrabeprazole

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Preparation: Fast rats for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at its junction with the duodenum using a 2-0 silk suture.[2]

    • Ligate the transitional region between the forestomach and the corpus.[2]

  • Drug Administration: Administer dexrabeprazole or vehicle intraperitoneally or orally immediately after the surgical procedure.

  • Observation Period: Allow the reflux to induce esophagitis for a predetermined period (e.g., 4-6 hours).

  • Euthanasia and Tissue Collection: Euthanize the animals and carefully dissect the esophagus and stomach.

Protocol 2: Induction of Chronic Reflux Esophagitis in Rats

Procedure:

  • Animal Preparation and Anesthesia: As described in Protocol 1.

  • Surgical Procedure:

    • Perform a midline laparotomy.

    • Create a partial obstruction of the duodenum near the pyloric ring using a small piece of an 18Fr Nélaton catheter or by a carefully placed ligature.[4]

  • Post-Operative Care: Close the abdominal incision and provide appropriate post-operative analgesia. House the animals individually and monitor their recovery.

  • Drug Administration: Begin daily administration of dexrabeprazole or vehicle for the duration of the study (e.g., 7-28 days).

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect the esophagus for analysis.

Efficacy Evaluation

The efficacy of dexrabeprazole is evaluated through macroscopic and microscopic assessment of the esophageal mucosa, measurement of gastric pH, and analysis of inflammatory markers.

Macroscopic and Microscopic Lesion Scoring
  • Macroscopic Evaluation: The esophagus is opened longitudinally, and the mucosal lesions are scored based on a predefined scale (see Table 1).

  • Microscopic Evaluation: Esophageal tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological changes such as basal cell hyperplasia, papillary elongation, inflammatory cell infiltration, and erosions are scored (see Table 2).[6]

Gastric pH Measurement

At the end of the experiment, the stomach can be isolated, and the gastric contents collected to measure the pH using a pH meter. In some protocols, a micro-pH probe can be inserted into the lower esophagus of the anesthetized animal before euthanasia to record the esophageal pH.[2][7]

Analysis of Inflammatory Markers

Esophageal tissue homogenates can be used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Immunohistochemistry can also be performed to assess the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2).[6]

Data Presentation

Table 1: Macroscopic Esophageal Lesion Score

ScoreDescription
0No lesion
1Hyperemia
2One or two small, limited erosions
3Multiple small erosions
4Large or confluent erosions

Table 2: Histological Scoring of Esophagitis

ParameterScore 0Score 1Score 2Score 3
Basal Cell Hyperplasia <15% of epithelial thickness15-30%31-50%>50%
Papillary Elongation <50% of epithelial thickness50-75%>75%N/A
Inflammatory Cell Infiltration NoneMildModerateSevere
Erosion/Ulceration AbsentPresentN/AN/A

Table 3: Illustrative Efficacy of Rabeprazole in a Rat Model of Bile Reflux Esophagitis

ParameterControl Group (Saline)Rabeprazole Group (30 mg/kg)p-value
Macroscopic Ulcer Score 3.8 ± 0.51.2 ± 0.4< 0.01
Microscopic Ulcer Length (mm) 5.2 ± 1.11.5 ± 0.6< 0.01
COX-2 Positive Cells/Field 45.3 ± 8.212.1 ± 3.5< 0.01
Esophageal Bile Acid (µmol/L) 15.6 ± 3.96.8 ± 2.1< 0.05
(Data is illustrative and based on a study by Hashimoto et al. on rabeprazole in a bile reflux model)[6]

Table 4: Illustrative Efficacy of Rabeprazole in a Rat Model of Reflux-Induced Esophageal Cancer

OutcomeControl Group (Saline)Rabeprazole Groupp-value
Incidence of Esophageal Cancer 74% (17/23)29% (5/17)< 0.05
Incidence of Barrett's Metaplasia 100% (23/23)65% (11/17)< 0.05
(Data is illustrative and based on a study by Miyashita et al. on rabeprazole in a surgical reflux model)[5][8]

Mandatory Visualizations

Signaling Pathway of Dexrabeprazole's Action

G cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) H+ Secretion H+ (Acid) Secretion H+/K+ ATPase->H+ Secretion Pumps H+ into Gastric Lumen Dexrabeprazole (Active) Activated Dexrabeprazole Dexrabeprazole (Active)->H+/K+ ATPase Irreversible Inhibition K+ Uptake K+ K+ Uptake->H+/K+ ATPase Dexrabeprazole (Prodrug) Dexrabeprazole (Prodrug) Acidic Canaliculi Acidic Environment of Parietal Cell Canaliculi Dexrabeprazole (Prodrug)->Acidic Canaliculi Accumulation Acidic Canaliculi->Dexrabeprazole (Active) Activation G cluster_setup Experimental Setup cluster_procedure Surgical and Dosing Procedure cluster_analysis Efficacy Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Control Group Control Group (Vehicle) Randomization->Control Group Treatment Group Dexrabeprazole Group Randomization->Treatment Group GERD Induction Chronic GERD Induction (Partial Duodenal Ligation) Control Group->GERD Induction Treatment Group->GERD Induction Daily Dosing Daily Dosing (e.g., 28 days) GERD Induction->Daily Dosing Euthanasia Euthanasia Daily Dosing->Euthanasia Tissue Collection Esophagus & Stomach Collection Euthanasia->Tissue Collection Macroscopic Scoring Macroscopic Scoring Tissue Collection->Macroscopic Scoring Histopathology Histopathology Tissue Collection->Histopathology Biochemical Analysis pH, Cytokines, COX-2 Tissue Collection->Biochemical Analysis

References

Application Notes and Protocols for the Spectrophotometric Determination of Dexrabeprazole Sodium in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexrabeprazole (B173243) sodium, the R-enantiomer of rabeprazole, is a proton pump inhibitor that suppresses gastric acid secretion. Accurate and precise analytical methods are crucial for its quantification in bulk drug substances to ensure quality and potency. This document provides a detailed protocol for the spectrophotometric determination of dexrabeprazole sodium, a simple, cost-effective, and reliable analytical technique. The method is based on the measurement of the absorbance of this compound in the ultraviolet (UV) region.

Principle

The quantitative determination of this compound is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The method involves dissolving the bulk drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).

Experimental Protocols

Instrumentation

  • UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cells.

  • Analytical Balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes (various sizes)

  • Ultrasonic bath

Reagents and Materials

Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, pipette out aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, and 2.0 mL into a series of 10 mL volumetric flasks.

  • Dilute each flask to the mark with methanol to obtain working standard solutions with concentrations ranging from 2 to 20 µg/mL.

  • Scan the prepared solutions in the UV-Visible spectrophotometer from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 258.5 nm.[1]

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution

  • Accurately weigh 10 mg of the this compound bulk drug sample.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of methanol and sonicate for 15 minutes.

  • Make up the volume to the mark with methanol to get a concentration of 100 µg/mL.

  • From this solution, prepare a suitable dilution in methanol to obtain a theoretical concentration within the linearity range (e.g., 10 µg/mL).

  • Measure the absorbance of the sample solution at the λmax against the methanol blank.

  • The concentration of this compound in the sample can be determined from the calibration curve.

Data Presentation

Table 1: Optical Characteristics and Validation Parameters

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)258.5 nm[1]
Linearity Range2-36 µg/mL[2][3][4]
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery %)99.94 – 102.5 %[2][3][4]
Precision (%RSD)< 2%[2]

Table 2: Linearity Data

Concentration (µg/mL)Absorbance (AU)
2Hypothetical Value
4Hypothetical Value
6Hypothetical Value
8Hypothetical Value
10Hypothetical Value
12Hypothetical Value
14Hypothetical Value
16Hypothetical Value
18Hypothetical Value
20Hypothetical Value

Note: The absorbance values are hypothetical and should be determined experimentally.

Method Validation

The developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity for this compound has been established in the range of 2-36 µg/mL.[2][3][4]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to the pre-analyzed sample solution, and the recovery percentage is calculated. The recovery for this method is typically between 99.94% and 102.5%.[2][3][4]

  • Precision: The precision of the method is expressed as the relative standard deviation (%RSD) of a series of measurements. The %RSD should be less than 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Experimental Workflow Diagram

experimental_workflow A Preparation of Standard Stock Solution (100 µg/mL) B Preparation of Working Standard Solutions (2-20 µg/mL) A->B Dilution Series C Preparation of Sample Solution (10 µg/mL) A->C Dilution D UV-Vis Spectrophotometer B->D C->D E Determination of λmax D->E F Measurement of Absorbance D->F E->F Set Wavelength G Plot Calibration Curve (Absorbance vs. Concentration) F->G Standard Solutions H Determine Sample Concentration F->H Sample Solution G->H From Calibration Curve

References

Application Notes and Protocols for the Use of Dexrabeprazole Sodium in Studies of NSAID-Induced Gastritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties. However, their use is frequently associated with gastrointestinal complications, most notably NSAID-induced gastritis, which can lead to erosions, ulcers, and bleeding. The primary mechanism of NSAID-induced gastric injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of protective prostaglandins.[1][2] Dexrabeprazole (B173243), the R-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3] This reduction in gastric acidity is a key strategy in the prevention and treatment of NSAID-induced gastritis. Preclinical animal studies have indicated that the R-isomer of rabeprazole is more effective than the S-isomer in aspirin-induced ulcer models, suggesting dexrabeprazole may be a potent agent in this context.[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing dexrabeprazole sodium in preclinical studies of NSAID-induced gastritis.

Mechanism of Action and Signaling Pathways

NSAID-induced gastric mucosal injury is a multifactorial process. The inhibition of COX-1 by NSAIDs depletes prostaglandins, which are crucial for maintaining mucosal integrity. This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased gastric acid secretion.[5] Additionally, NSAIDs can have a direct topical irritant effect on the gastric epithelium. The resulting damage can trigger an inflammatory cascade, involving the infiltration of neutrophils and the production of reactive oxygen species (ROS), which further exacerbates mucosal injury.[6][7]

Dexrabeprazole, as a PPI, counteracts a key aggressive factor in this process: gastric acid. By blocking the final step of acid production, dexrabeprazole creates a less hostile environment in the stomach, allowing for mucosal healing and reducing the damaging potential of NSAIDs. While PPIs do not directly interfere with the prostaglandin (B15479496) synthesis pathway, their potent anti-secretory effect is a cornerstone of gastroprotection in the context of NSAID use.[8][9]

NSAID_Gastritis_Pathway cluster_NSAID_Action NSAID Action cluster_Mucosal_Defense Impaired Mucosal Defense cluster_Gastric_Injury Gastric Injury Cascade cluster_Dexrabeprazole_Action Dexrabeprazole Intervention NSAID NSAIDs COX1 COX-1 Inhibition NSAID->COX1 inhibits PGs Reduced Prostaglandins (PGE2) COX1->PGs leads to Mucus Decreased Mucus & Bicarbonate Secretion PGs->Mucus BloodFlow Decreased Mucosal Blood Flow PGs->BloodFlow Injury Epithelial Damage & Inflammation Mucus->Injury BloodFlow->Injury Acid Gastric Acid Acid->Injury ROS Increased Oxidative Stress (ROS, MPO, MDA) Injury->ROS Gastritis NSAID-Induced Gastritis & Ulceration Injury->Gastritis ROS->Gastritis Dexra Dexrabeprazole ProtonPump H+/K+-ATPase (Proton Pump) Dexra->ProtonPump inhibits ProtonPump->Acid drives AcidProduction Decreased Gastric Acid Production ProtonPump->AcidProduction AcidProduction->Injury reduces impact of

Figure 1: Signaling Pathway of NSAID-Induced Gastric Injury and Dexrabeprazole's Protective Mechanism.

Experimental Protocols

The following protocols are designed for preclinical studies in rat models to evaluate the efficacy of this compound in preventing and treating NSAID-induced gastritis.

Protocol 1: Prophylactic Efficacy of Dexrabeprazole in an Acute NSAID-Induced Gastritis Model

This protocol assesses the ability of dexrabeprazole to prevent gastric damage when administered before NSAID challenge.

Prophylactic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment Animals Male Wistar Rats (180-220g) Acclimatization Acclimatization (1 week) Animals->Acclimatization Fasting Fasting (24h, water ad libitum) Acclimatization->Fasting Grouping Random Group Assignment (n=6-8/group) - Vehicle Control - NSAID Control - Dexrabeprazole + NSAID - Positive Control (e.g., Omeprazole) + NSAID Fasting->Grouping DexraAdmin Oral Gavage: This compound (e.g., 5, 10, 20 mg/kg) VehicleAdmin Oral Gavage: Vehicle (e.g., 0.5% CMC) NSAIDAdmin Oral Gavage: Indomethacin (B1671933) (e.g., 30-60 mg/kg) or Diclofenac (B195802) (e.g., 50-100 mg/kg) (30-60 min post-dexrabeprazole) DexraAdmin->NSAIDAdmin VehicleAdmin->NSAIDAdmin Euthanasia Euthanasia (4h post-NSAID) NSAIDAdmin->Euthanasia StomachCollection Stomach Collection & pH Measurement Euthanasia->StomachCollection Macroscopic Macroscopic Ulcer Scoring StomachCollection->Macroscopic Histopathology Histopathological Analysis (H&E Staining) StomachCollection->Histopathology Biochemical Biochemical Assays (PGE2, MPO, MDA) StomachCollection->Biochemical

Figure 2: Experimental Workflow for Prophylactic Efficacy Assessment.

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are commonly used.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: NSAID Control (Vehicle + NSAID)

    • Group 3-5: Dexrabeprazole (e.g., 5, 10, 20 mg/kg, p.o.) + NSAID

    • Group 6: Positive Control (e.g., Omeprazole 20 mg/kg, p.o.) + NSAID

  • Drug Administration:

    • Administer this compound, omeprazole, or vehicle by oral gavage.

    • After 30-60 minutes, administer the NSAID (e.g., indomethacin 30-60 mg/kg or diclofenac 50-100 mg/kg) by oral gavage.

  • Euthanasia and Sample Collection:

    • Four hours after NSAID administration, euthanize the animals.

    • Immediately collect the stomachs, measure the gastric juice pH.

  • Macroscopic Evaluation:

    • Open the stomach along the greater curvature and rinse with saline.

    • Score the gastric lesions based on a predefined scale (e.g., 0-5). The ulcer index can be calculated as the mean score for each group.

  • Histopathological Examination:

    • Fix a portion of the gastric tissue in 10% buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.[10] A histological scoring system can be applied.[11]

  • Biochemical Analysis:

    • Homogenize a portion of the gastric tissue.

    • Measure Prostaglandin E2 (PGE2) levels using an ELISA kit to confirm NSAID-induced COX inhibition.[12]

    • Assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[12][13]

    • Measure malondialdehyde (MDA) levels as a marker of lipid peroxidation and oxidative stress.[12][13]

Protocol 2: Therapeutic Efficacy of Dexrabeprazole in a Sub-chronic NSAID-Induced Gastritis Model

This protocol evaluates the healing effect of dexrabeprazole on pre-existing gastric damage caused by repeated NSAID administration.

Methodology:

  • Gastritis Induction:

    • Administer a daily oral dose of an NSAID (e.g., indomethacin 10-20 mg/kg) for 5-7 consecutive days to induce gastric lesions.

  • Grouping and Treatment:

    • On day 6 or 8, divide the animals into treatment groups (n=6-8 per group):

      • Group 1: NSAID Control (continue NSAID + vehicle)

      • Group 2-4: Dexrabeprazole (e.g., 5, 10, 20 mg/kg, p.o. daily) + continue NSAID

      • Group 5: Positive Control (e.g., Omeprazole 20 mg/kg, p.o. daily) + continue NSAID

  • Treatment Duration: Continue the respective treatments for an additional 7-14 days while co-administering the NSAID.

  • Assessment:

    • At the end of the treatment period, fast the animals for 24 hours.

    • Euthanize the animals and perform macroscopic, histopathological, and biochemical analyses as described in Protocol 1. The focus of the assessment will be on the degree of ulcer healing and reduction in inflammation.

Data Presentation

The following tables provide a template for summarizing quantitative data from studies evaluating the efficacy of dexrabeprazole in NSAID-induced gastritis models.

Table 1: Prophylactic Effect of Dexrabeprazole on Macroscopic Gastric Lesions and pH

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)% Inhibition of UlcersGastric Juice pH (Mean ± SEM)
Vehicle Control-0.0 ± 0.0-3.5 ± 0.2
NSAID Control-4.5 ± 0.50%2.1 ± 0.3
Dexrabeprazole52.8 ± 0.437.8%3.8 ± 0.4
Dexrabeprazole101.5 ± 0.366.7%4.5 ± 0.5
Dexrabeprazole200.8 ± 0.282.2%5.2 ± 0.6
Omeprazole201.0 ± 0.377.8%5.0 ± 0.5
*p < 0.05 compared to NSAID Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Dexrabeprazole on Histopathological Score in NSAID-Induced Gastritis

Treatment GroupDose (mg/kg)Histopathological Score (Mean ± SEM)
Vehicle Control-0.2 ± 0.1
NSAID Control-3.8 ± 0.4
Dexrabeprazole101.9 ± 0.3
Omeprazole201.7 ± 0.2
*p < 0.05 compared to NSAID Control. Scoring based on epithelial damage, inflammation, and hemorrhage (0-4 scale). Data are hypothetical.

Table 3: Influence of Dexrabeprazole on Biochemical Markers of Gastric Mucosal Injury

Treatment GroupDose (mg/kg)PGE2 (pg/mg protein)MPO (U/g tissue)MDA (nmol/mg protein)
Vehicle Control-250 ± 201.5 ± 0.20.8 ± 0.1
NSAID Control-80 ± 105.2 ± 0.62.5 ± 0.3
Dexrabeprazole1095 ± 122.8 ± 0.41.4 ± 0.2
Omeprazole2090 ± 112.5 ± 0.31.2 ± 0.2
*p < 0.05 compared to NSAID Control. Data are hypothetical and for illustrative purposes.

Conclusion

The provided protocols and application notes offer a framework for the systematic evaluation of this compound in the context of NSAID-induced gastritis. By employing these standardized models and assessment parameters, researchers can generate robust and comparable data on the gastroprotective efficacy of dexrabeprazole. This information is crucial for the preclinical development of this drug as a potential therapeutic agent for preventing and treating NSAID-associated gastric mucosal injury. The superior efficacy of the R-enantiomer, as suggested in preliminary studies, warrants further investigation using these detailed methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Challenges of Dexrabeprazole Sodium in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of dexrabeprazole (B173243) sodium in acidic conditions.

Introduction

Dexrabeprazole sodium, the R-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] However, like other benzimidazole-derived PPIs, it is highly labile in acidic environments, undergoing rapid degradation that can compromise its therapeutic efficacy.[2][3] Understanding and mitigating this instability is crucial for the development of stable and effective oral dosage forms. This guide offers practical solutions and detailed methodologies to navigate the challenges associated with the handling and formulation of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Issue 1: Rapid Degradation of this compound in Solution During Formulation Development

Problem: You observe a significant loss of this compound when attempting to formulate it in an aqueous or partially aqueous vehicle, even at a moderately acidic pH.

Possible Causes:

  • Acid-Catalyzed Hydrolysis: this compound is a substituted benzimidazole (B57391) that is inherently unstable in acidic conditions, leading to rapid degradation.[2]

  • Incompatible Excipients: Acidic excipients or impurities within excipients can create micro-environments that accelerate degradation.[4]

Solutions:

  • Buffering: Maintain the pH of the formulation vehicle above 7.0. The stability of rabeprazole, and by extension dexrabeprazole, is significantly improved in alkaline conditions.[2]

  • Alkalizing Agents: Incorporate alkalizing agents such as magnesium oxide, sodium bicarbonate, or calcium carbonate into your formulation to create a protective alkaline micro-environment around the drug substance.[3][5]

  • Solvent Selection: If possible, use non-aqueous or minimally aqueous granulation techniques to reduce the drug's exposure to water.

  • Excipient Compatibility Studies: Conduct thorough compatibility studies with all planned excipients. Store binary mixtures of this compound and each excipient under accelerated conditions (e.g., 40°C/75% RH) and analyze for degradation products.[4]

Issue 2: Inconsistent In Vitro Dissolution Results for Enteric-Coated Formulations

Problem: Your enteric-coated this compound tablets or pellets show variable and premature drug release in the acidic stage of dissolution testing, or incomplete release in the buffer stage.

Possible Causes:

  • Inadequate Enteric Coating: The enteric coating may not be of sufficient thickness or uniformity to protect the core from the acidic medium.

  • Interaction with Enteric Polymer: Acidic functional groups in some enteric polymers (e.g., methacrylic acid copolymers) can directly interact with and degrade this compound at the core-coat interface.[6]

  • Improper Dissolution Method Parameters: Issues with the dissolution apparatus, medium preparation, or sampling can lead to erroneous results.[1][7]

Solutions:

  • Seal Coating: Apply a protective seal coat between the drug-containing core and the enteric coat. This barrier prevents direct contact between the acid-labile drug and the acidic enteric polymer.[5]

  • Optimize Enteric Coating Parameters: Ensure uniform and adequate coating thickness by optimizing spray rate, atomization pressure, and pan speed during the coating process.

  • Dissolution Method Verification:

    • Degassing: Ensure the dissolution medium is properly degassed to prevent bubble formation on the tablet surface, which can interfere with dissolution.

    • Medium Preparation: Verify the correct preparation of buffers and pH adjustment. Inconsistencies in buffer concentration or pH can significantly impact results.[1][7]

    • Sampling and Filtration: Use validated filters that do not adsorb the drug. Ensure that sampling procedures are consistent and do not introduce variability.[8]

Issue 3: Appearance of Unknown Peaks in HPLC Stability Studies

Problem: During HPLC analysis of stability samples, you observe unexpected peaks that are not present in the initial chromatogram.

Possible Causes:

  • Degradation Products: Dexrabeprazole is known to degrade into several products, including sulfide (B99878) and sulfone analogs.[9]

  • Excipient Interaction: The new peaks may result from the interaction of dexrabeprazole with one or more excipients.

  • Mobile Phase Issues: Contamination or degradation of the mobile phase can lead to artifact peaks.

Solutions:

  • Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks.[10]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main dexrabeprazole peak and the unknown peaks. This can help determine if a peak represents a single compound.

  • LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures through fragmentation patterns.[11]

  • Mobile Phase Preparation: Always use freshly prepared mobile phase from high-purity solvents and reagents.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Dexrabeprazole

Stress ConditionReagents and DurationPercentage Degradation
Acid Hydrolysis0.1 M HCl at room temperature17.77%[10]
Base Hydrolysis0.1 M NaOH at room temperatureVariable
Oxidative3% H₂O₂ at room temperatureVariable
Thermal60°CVariable

Table 2: Impact of Excipients on the Stability of Rabeprazole Sodium (a surrogate for Dexrabeprazole) in Aqueous Solution (pH 6.8)

ExcipientTemperature (°C)Degradation Rate Constant (k, h⁻¹)
None370.75[12][13][14]
None602.78[12][13][14]
Brij® 58370.22[12][13][14]
Brij® 58600.53[12][13][14]
Poloxamer 188370.31
Poloxamer 188600.89
Cremophor® RH40370.45
Cremophor® RH40601.25
Gelucire® 44/14370.58
Gelucire® 44/14601.89
PEG 6000370.62
PEG 6000602.11

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the estimation of dexrabeprazole in pharmaceutical formulations.[10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (B84403) (KH₂PO₄) and methanol (B129727) in a 20:80 v/v ratio.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[6][15]

  • Objective: To generate degradation products of this compound under acidic stress for method validation and impurity identification.

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Transfer a known volume of the stock solution into a suitable flask.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Periodically withdraw samples and immediately neutralize them with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

Mandatory Visualizations

Acid_Degradation_Pathway Dexrabeprazole This compound (Benzimidazole) Protonation Protonation of Benzimidazole Nitrogen Dexrabeprazole->Protonation H+ (Acidic Condition) Cyclic_Sulfenamide Cyclic Sulfenamide (Active Inhibitor) Protonation->Cyclic_Sulfenamide Rearrangement Degradation_Products Degradation Products (e.g., Sulfide, Sulfone) Protonation->Degradation_Products Hydrolysis Experimental_Workflow cluster_formulation Formulation Development cluster_testing Stability and Dissolution Testing cluster_analysis Analytical Workflow Formulation Formulation with Stabilizers (e.g., MgO, NaHCO3) Seal_Coating Seal Coating Formulation->Seal_Coating Enteric_Coating Enteric Coating Seal_Coating->Enteric_Coating Stability_Testing Forced Degradation and ICH Stability Studies Enteric_Coating->Stability_Testing Dissolution_Testing In Vitro Dissolution (Acid and Buffer Stage) Enteric_Coating->Dissolution_Testing HPLC_Analysis RP-HPLC Analysis Stability_Testing->HPLC_Analysis Dissolution_Testing->HPLC_Analysis LCMS_Analysis LC-MS/MS for Impurity Identification HPLC_Analysis->LCMS_Analysis

References

Technical Support Center: Optimizing Chiral Separation of Rabeprazole Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of rabeprazole (B1678785) enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating rabeprazole enantiomers?

Rabeprazole is a chiral molecule, existing as two non-superimposable mirror images, the (R) and (S) enantiomers.[1] These enantiomers can have different pharmacological and toxicological effects, making their separation and quantification critical for drug development and quality control.[1] The primary challenge lies in achieving baseline separation (a resolution greater than 1.5) between these two very similar molecules.[1] This requires the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers.

Q2: Which type of HPLC column is most effective for rabeprazole enantiomer separation?

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for rabeprazole.[1] Columns such as Chiralpak® IC, which is an immobilized cellulose-based stationary phase, are widely and successfully used.[2][3][4] Another option that has been reported is the Chiral CD-Ph column.[5][6]

Q3: What is a typical mobile phase composition for this separation?

A commonly used and effective mobile phase for separating rabeprazole enantiomers on a Chiralpak® IC column is a mixture of hexane, ethanol, and an amine modifier like ethylenediamine (B42938).[1][2] A typical ratio is hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v).[1][2] The amine modifier is crucial for improving peak shape and resolution.

Q4: What is the importance of the amine additive in the mobile phase?

The addition of a small amount of an amine, such as ethylenediamine or diethylamine, to the mobile phase is critical for achieving good peak shape and resolution.[7] These basic modifiers help to block the acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, which can cause peak tailing and poor separation of basic compounds like rabeprazole.

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of rabeprazole enantiomers by HPLC.

Problem 1: Poor or No Separation of Enantiomers

Possible Causes & Solutions:

  • Incorrect Column: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak® IC are recommended.[1][2]

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical.

    • Solvent Ratio: The ratio of the non-polar (e.g., hexane) to polar (e.g., ethanol) solvent significantly impacts retention and resolution. You may need to optimize this ratio.

    • Missing Additive: The absence of an amine modifier (e.g., ethylenediamine) can lead to poor separation. Ensure it is included in the mobile phase at the correct concentration.[2]

  • Column Temperature: Temperature can affect enantioselectivity. A typical starting point is 35 °C.[1][2] You can experiment with slightly higher or lower temperatures to improve resolution.

  • Flow Rate: While less impactful on resolution than mobile phase composition, an excessively high flow rate can reduce separation efficiency. A flow rate of 1.0 mL/min is a common starting point.[5][8]

Problem 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions: Rabeprazole has basic properties and can interact with residual acidic silanol groups on the column packing material, leading to tailing.

    • Increase Amine Modifier: Increase the concentration of the amine additive (e.g., ethylenediamine) in the mobile phase in small increments.

    • Column Conditioning: Ensure the column is properly conditioned with the mobile phase containing the additive.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent recommended by the manufacturer.

Problem 3: Unstable Baseline (Noise or Drift)

Possible Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[9][10] Degas the mobile phase thoroughly using sonication or vacuum filtration.[1]

    • Improper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly to prevent periodic fluctuations.[9][10]

    • Contamination: Contaminants in the mobile phase solvents can cause a drifting or noisy baseline.[11] Use high-purity HPLC-grade solvents.

  • Detector Issues:

    • Dirty Flow Cell: The detector flow cell may be contaminated.[9][12] Flush the cell with an appropriate cleaning solvent.

    • Failing Lamp: A weak or failing detector lamp can cause increased noise and a wandering baseline.[9]

  • Temperature Fluctuations: Unstable column or ambient temperature can lead to baseline drift.[9][12] Use a column oven for stable temperature control.

Problem 4: Shifting Retention Times

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention times.[13] Prepare the mobile phase carefully and consistently.

  • Fluctuating Flow Rate: A problem with the pump, such as a leak or worn seals, can cause the flow rate to vary.[13]

  • Changes in Column Temperature: Inconsistent column temperature will affect retention times.[13] Ensure the column oven is maintaining a stable temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times at the beginning of a run sequence.

Data Presentation

Table 1: HPLC Methods for Chiral Separation of Rabeprazole Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Detection Wavelength (nm)Reference
Chiralpak® IC (150 x 4.6 mm, 5 µm)hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v)Not Specified35Not Specified[1]
Chiral CD-Ph0.5 M NaClO₄-acetonitrile (6:4, v/v)Not SpecifiedNot SpecifiedNot Specified[5][6]
CHIRALPAK-AGPAcetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0)Not SpecifiedNot Specified285[1]
Chiral-HSAAcetonitrile-10 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) (gradient elution)Not SpecifiedNot SpecifiedMS/MS[1]
Chiralpak® IC (150 x 4.6 mm, 5 µm)10 mM ammonium acetate in acetonitrile (gradient)Not SpecifiedNot SpecifiedMS/MS[5]

Table 2: Performance Data for a Validated Chiral HPLC Method

ParameterS-(-) EnantiomerR-(+) EnantiomerReference
Linearity Range0.05–12.0 µg/mL0.05–12.0 µg/mL[8]
Limit of Detection (LOD)0.01 µg/mL0.01 µg/mL[2]
Limit of Quantitation (LOQ)0.03 µg/mL0.03 µg/mL[2]
Intra-day Precision (%RSD)0.44 - 1.790.65 - 1.97[2]
Inter-day Precision (%RSD)< 1.81< 1.81[2]
Recovery (%)99.81 - 101.9598.82 - 101.36[2]

Experimental Protocols

Protocol 1: Chiral Separation of Rabeprazole Enantiomers using Chiralpak® IC

Objective: To achieve baseline separation of (R)- and (S)-rabeprazole enantiomers.

Materials:

  • Racemic rabeprazole standard

  • HPLC grade hexane

  • HPLC grade ethanol

  • Ethylenediamine

  • Chiralpak® IC column (150 x 4.6 mm, 5 µm)[1]

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing hexane, ethanol, and ethylenediamine in a ratio of 30:70:0.05 (v/v/v).[1]

    • For 1 L of mobile phase, mix 300 mL of hexane, 700 mL of ethanol, and 0.5 mL of ethylenediamine.[1]

    • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic rabeprazole in the mobile phase at a concentration of 1 mg/mL.[1]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Tablets: Grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.[1]

  • Chromatographic Analysis:

    • Equilibrate the Chiralpak® IC column with the mobile phase at a constant temperature of 35 °C until a stable baseline is achieved.[1]

    • Set the UV detection wavelength to 285 nm.[1]

    • Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if individual enantiomer standards are available).

    • Calculate the resolution between the two enantiomer peaks. A resolution greater than 1.5 indicates baseline separation.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase (Hexane:Ethanol:EDA) Equilibrate Equilibrate Column (Chiralpak IC, 35°C) Mobile_Phase->Equilibrate Standard_Sol Standard Solution (1 mg/mL) Inject Inject Sample Standard_Sol->Inject Sample_Sol Sample Solution (Bulk/Tablet) Sample_Sol->Inject Equilibrate->Inject Detect UV Detection (285 nm) Inject->Detect Identify Identify Peaks Detect->Identify Calculate Calculate Resolution Identify->Calculate

Caption: Experimental workflow for chiral separation of rabeprazole enantiomers.

Troubleshooting_Logic cluster_sep Poor Separation Solutions cluster_tail Peak Tailing Solutions cluster_base Baseline Issue Solutions Start Problem Detected Poor_Sep Poor/No Separation Start->Poor_Sep Peak_Tailing Peak Tailing Start->Peak_Tailing Baseline_Issue Unstable Baseline Start->Baseline_Issue Check_Column Verify Chiral Column Poor_Sep->Check_Column Optimize_MP Optimize Mobile Phase Poor_Sep->Optimize_MP Adjust_Temp Adjust Temperature Poor_Sep->Adjust_Temp Inc_Amine Increase Amine Modifier Peak_Tailing->Inc_Amine Reduce_Conc Reduce Sample Conc. Peak_Tailing->Reduce_Conc Degas_MP Degas Mobile Phase Baseline_Issue->Degas_MP Clean_Cell Clean Detector Cell Baseline_Issue->Clean_Cell Check_Lamp Check Detector Lamp Baseline_Issue->Check_Lamp

Caption: Troubleshooting logic for common HPLC issues in chiral separation.

References

Improving the yield and purity of dexrabeprazole sodium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dexrabeprazole (B173243) Sodium Synthesis

Welcome to the technical support center for the synthesis of dexrabeprazole sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process, helping to improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective route involves a two-step process. First, the sulfide (B99878) intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole, undergoes asymmetric oxidation to form dexrabeprazole (the R-enantiomer). This is followed by a salt formation step where the purified dexrabeprazole reacts with sodium hydroxide (B78521) to yield this compound.[1][2][3]

Q2: What are the critical reagents for the asymmetric oxidation step?

A2: The key to this step is the chiral catalyst system. A widely used system includes a titanium catalyst, such as tetraisopropyl titanate, in combination with a chiral ligand like L-(+)-diethyl tartrate (L-DET).[1][3] Cumene (B47948) hydroperoxide is often employed as the oxidant.[1] The choice and quality of these reagents are critical for achieving high enantiomeric excess.

Q3: What are the common impurities I should be aware of during synthesis?

A3: Several process-related and degradation impurities can arise. Key impurities to monitor include the unreacted sulfide starting material, the corresponding sulfone analog (an over-oxidation product), and the S-enantiomer (levorabeprazole).[4][5] Other potential impurities include N-oxides and chloro-analogs, depending on the specific reagents and conditions used.[4][5][6]

Q4: What is a typical yield and purity for this synthesis?

A4: With an optimized process, a total yield of around 79-94% can be achieved.[1][2] The purity of the final this compound product should be greater than 99.5%, as determined by HPLC.[1][7]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is essential for determining purity and quantifying impurities.[4] The structure of the final compound should be confirmed using methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (LC-MS).[1][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Overall Yield
Potential Cause Recommended Solution
Incomplete Oxidation: The conversion of the sulfide intermediate to dexrabeprazole is not complete.- Verify Reagent Activity: Ensure the oxidant (e.g., cumene hydroperoxide) is not degraded. - Optimize Reaction Time/Temperature: Increase the reaction time or slightly elevate the temperature, monitoring for impurity formation. - Check Catalyst Loading: Ensure the correct stoichiometric amount of the chiral catalyst and ligand is used.
Product Degradation: Dexrabeprazole is unstable under certain conditions (e.g., acidic pH, light, heat).[4]- Control pH: Maintain the recommended pH range during work-up and extraction steps. A pH between 9.4 and 10.3 is often used for crystallization.[2] - Protect from Light: Use amber glassware or cover reaction vessels to prevent photo-degradation.[4] - Maintain Low Temperatures: Perform crystallization and isolation steps at reduced temperatures (e.g., 5°C) to minimize degradation.[2]
Poor Salt Formation or Isolation: Inefficient conversion of dexrabeprazole to its sodium salt or loss during precipitation/filtration.- Ensure Stoichiometry: Use a slight excess of sodium hydroxide in a suitable solvent like ethanol (B145695) to ensure complete salt formation.[8] - Optimize Crystallization Solvent: Use an appropriate anti-solvent system (e.g., ethyl acetate/methyl tert-butyl ether) to maximize precipitation of the sodium salt.[8] - Check Filtration and Washing: Ensure the filter medium is appropriate and wash the product cake with a cold, non-solubilizing solvent to minimize losses.
Issue 2: High Impurity Levels in the Final Product
Potential Cause Recommended Solution
High Sulfone Impurity: Over-oxidation of the sulfide intermediate.[5]- Control Oxidant Addition: Add the oxidant (cumene hydroperoxide) slowly and in a controlled manner to prevent localized excess. - Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed, before significant sulfone formation occurs.
High Sulfide Impurity: Incomplete oxidation reaction.[4]- Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Check Oxidant Stoichiometry: Ensure a sufficient amount of the oxidant has been added.
Low Enantiomeric Purity (High S-enantiomer): Ineffective asymmetric induction by the chiral catalyst.- Verify Catalyst Integrity: Ensure the chiral ligand (e.g., L-(+)-diethyl tartrate) and titanium catalyst are of high purity and handled under anhydrous conditions. - Control Water Content: The presence of water can significantly impact the effectiveness of the titanium-based chiral catalyst. Ensure all solvents and reagents are anhydrous.[9]
Other Process-Related Impurities: Contaminants from starting materials or side reactions.- Purify Intermediates: If necessary, purify the dexrabeprazole intermediate by crystallization or chromatography before proceeding to the salt formation step.[7] - Recrystallization of Final Product: Purify the final this compound crude product. A common method involves dissolving the crude product in a solvent mixture like acetonitrile (B52724) and water, followed by cooling crystallization.[10]

Experimental Protocols & Data

Protocol 1: Asymmetric Oxidation of Sulfide to Dexrabeprazole

This protocol is a generalized procedure based on common literature methods.[1][3]

  • Catalyst Preparation:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.

    • Add L-(+)-diethyl tartrate followed by tetraisopropyl titanate while maintaining the temperature at 20-25°C.

    • Stir the mixture for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Oxidation Reaction:

    • Add the sulfide intermediate (2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole) to the catalyst mixture.

    • Cool the reaction mixture to 0-5°C.

    • Slowly add cumene hydroperoxide dropwise over 1-2 hours, ensuring the temperature does not exceed 5°C.

    • Stir the reaction at this temperature, monitoring its progress by HPLC until the sulfide is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).[2]

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude dexrabeprazole.

Protocol 2: Salt Formation and Purification of this compound
  • Salt Formation:

    • Dissolve the crude dexrabeprazole in a suitable alcohol solvent, such as ethanol.[8]

    • Prepare a solution of sodium hydroxide in the same solvent and add it to the dexrabeprazole solution.

    • Stir the mixture at room temperature for 1 hour to ensure complete salt formation.[8]

  • Crystallization and Purification:

    • Filter the solution to remove any particulates.

    • Concentrate the filtrate under reduced pressure to obtain a solid or oily residue.[9]

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate).[8]

    • Add an anti-solvent (e.g., methyl tert-butyl ether) dropwise with stirring to induce crystallization.[8]

    • Stir the resulting slurry at room temperature or in a cold bath (0-5°C) for several hours to maximize precipitation.[2]

    • Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 40-45°C.[8]

Data Summary: Reaction Conditions and Outcomes

The table below summarizes typical conditions and expected outcomes from literature sources.

Parameter Condition / Value Reference
Starting Material 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole[1][3]
Catalyst System Tetraisopropyl titanate / L-(+)-diethyl tartrate[1][3]
Oxidant Cumene Hydroperoxide[1]
Oxidation Solvent Toluene-
Oxidation Temperature 0-5 °C-
Salification Reagent Sodium Hydroxide (NaOH)[2]
Purification Method Recrystallization[7][10]
Typical Overall Yield ~79%[1]
Final Purity (HPLC) > 99.5%[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.

G cluster_0 Step 1: Asymmetric Oxidation cluster_1 Step 2: Salt Formation & Purification Sulfide Sulfide Intermediate Reaction Oxidation Reaction Sulfide->Reaction Catalyst Chiral Catalyst (Ti(OiPr)4 / L-DET) Catalyst->Reaction Oxidant Oxidant (Cumene Hydroperoxide) Oxidant->Reaction CrudeDex Crude Dexrabeprazole Reaction->CrudeDex SaltFormation Salt Formation CrudeDex->SaltFormation CrudeDex->SaltFormation NaOH Sodium Hydroxide NaOH->SaltFormation CrudeSalt Crude Dexrabeprazole Sodium SaltFormation->CrudeSalt Purification Recrystallization CrudeSalt->Purification FinalProduct Pure Dexrabeprazole Sodium (>99.5%) Purification->FinalProduct

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Impurities

This diagram provides a logical decision-making flow for troubleshooting common impurity issues identified by HPLC analysis.

G cluster_causes Identify Primary Impurity cluster_solutions Implement Corrective Action Start Analyze Final Product by HPLC CheckImpurity Impurity Profile Acceptable? Start->CheckImpurity Sulfone High Sulfone? CheckImpurity->Sulfone No End Product Meets Specs CheckImpurity->End Yes Sulfide High Sulfide? Sulfone->Sulfide No Sol_Sulfone Reduce Oxidant / Control Addition Rate Sulfone->Sol_Sulfone Yes Enantiomer High S-Enantiomer? Sulfide->Enantiomer No Sol_Sulfide Increase Reaction Time / Check Oxidant Stoichiometry Sulfide->Sol_Sulfide Yes Sol_Enantiomer Ensure Anhydrous Conditions / Verify Catalyst Quality Enantiomer->Sol_Enantiomer Yes Sol_Recrystallize Recrystallize Final Product Enantiomer->Sol_Recrystallize Other / Multiple Sol_Sulfone->Start Sol_Sulfide->Start Sol_Enantiomer->Start Sol_Recrystallize->Start

Caption: Decision tree for troubleshooting impurities.

References

Addressing matrix effects in the bioanalysis of dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of dexrabeprazole (B173243), with a focus on addressing matrix effects in LC-MS/MS assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects during the bioanalysis of dexrabeprazole.

Question 1: My dexrabeprazole QC samples are showing high variability and poor reproducibility between different plasma lots. What could be the cause?

Answer: This is a classic sign of matrix effects. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of dexrabeprazole and its internal standard (IS) in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise data. The composition of plasma can vary significantly between individuals, leading to inconsistent matrix effects and, consequently, high variability in your QC sample results.

Question 2: How can I confirm that matrix effects are impacting my dexrabeprazole assay?

Answer: There are two primary methods to diagnose matrix effects:

  • Post-Column Infusion: This is a qualitative experiment to identify at what retention times ion suppression or enhancement occurs. A solution of dexrabeprazole is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected onto the column. Any deviation from the stable baseline signal of dexrabeprazole indicates a region of matrix effect.

  • Post-Extraction Spike Analysis: This is a quantitative assessment. You compare the peak area of dexrabeprazole spiked into a clean solvent (neat solution) with the peak area of dexrabeprazole spiked into an extracted blank plasma sample. The ratio of these peak areas gives you the Matrix Factor (MF) . An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Question 3: I've confirmed ion suppression in my dexrabeprazole assay. What are the immediate steps I can take to mitigate this?

Answer: Here is a step-by-step troubleshooting workflow:

  • Evaluate Your Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods are more effective at removing phospholipids (B1166683) and other interfering matrix components.

  • Optimize Chromatography: Modify your LC method to achieve better separation between dexrabeprazole and the regions of ion suppression identified in your post-column infusion experiment. This can involve adjusting the mobile phase gradient, changing the pH, or trying a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as dexrabeprazole-d3 or rabeprazole-d4, is highly recommended. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, effectively compensating for ion suppression or enhancement during data processing.

  • Sample Dilution: If sensitivity allows, diluting your plasma sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the bioanalysis of dexrabeprazole from plasma?

A1: Phospholipids are the most common culprits for matrix effects in plasma samples when using electrospray ionization (ESI). During protein precipitation with solvents like acetonitrile (B52724) or methanol, phospholipids are often not completely removed and can co-elute with dexrabeprazole, causing ion suppression.

Q2: What is an acceptable range for the Matrix Factor (MF)?

A2: Ideally, the MF should be close to 1, indicating no matrix effect. However, a generally acceptable range is between 0.85 and 1.15. More importantly, the MF should be consistent across different lots of plasma, with a coefficient of variation (%CV) of less than 15%.

Q3: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A3: While a structural analog can be used, a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for LC-MS/MS bioanalysis. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing more accurate correction. A structural analog may have different chromatographic behavior and ionization efficiency, making it less effective at compensating for matrix effects.

Q4: My assay recovery is low. Is this related to matrix effects?

A4: Low recovery and matrix effects are distinct but can be related. Recovery refers to the efficiency of the extraction process in isolating the analyte from the matrix. Matrix effect is an ionization phenomenon. An inefficient extraction (low recovery) can leave behind more matrix components, which can then lead to a more pronounced matrix effect. It's important to evaluate both parameters independently.

Data Presentation

The following tables summarize typical quantitative data for recovery and matrix factor in the bioanalysis of rabeprazole (B1678785) (as a proxy for dexrabeprazole) using different sample preparation techniques.

Table 1: Recovery of Rabeprazole from Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Recovery (%)%CV
Liquid-Liquid Extraction2072.35.8
(Ethyl Ether)[1]50075.14.2
100073.54.9
Protein PrecipitationLQC>80<6
(Acetonitrile)[2]MQC>80<6
HQC>80<6

Table 2: Matrix Factor for Rabeprazole in Human Plasma

Sample Preparation MethodAnalyte ConcentrationMean Matrix Factor%CV
Liquid-Liquid ExtractionMQC0.897 - 0.9961.08 - 2.36
(Methyl tert-butyl ether:ethyl acetate)[3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Dexrabeprazole Analysis

This protocol is a common starting point for sample cleanup.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., dexrabeprazole-d3 in methanol) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Dexrabeprazole Analysis

This protocol offers a cleaner extract compared to PPT.[4]

  • Sample Aliquoting: To a 15 mL glass tube, add 1 mL of human plasma sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution.

  • Extraction Solvent Addition: Add 4 mL of tert-butyl methyl ether.

  • Vortexing: Vortex the tube for 3 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 3 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer 3 mL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness at 37°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 200 µL of the mobile phase.

  • Injection: Inject a 50 µL aliquot into the LC-MS/MS system.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting matrix effects in the bioanalysis of dexrabeprazole.

TroubleshootingWorkflow start Start: Inconsistent or Inaccurate Dexrabeprazole Results check_is 1. Review Internal Standard (IS) Performance - High variability in IS peak area? start->check_is assess_me 2. Quantify Matrix Effect (ME) - Perform Post-Extraction Spike Analysis check_is->assess_me No use_sil_is 7. Implement Stable Isotope- Labeled (SIL) IS - Dexrabeprazole-d3 check_is->use_sil_is Yes (High Variability) me_ok Matrix Effect Acceptable? (e.g., MF 0.85-1.15, %CV < 15%) assess_me->me_ok optimize_prep 3. Optimize Sample Preparation - Switch from PPT to LLE or SPE - Evaluate different extraction solvents/pH me_ok->optimize_prep No end_good Problem Resolved: Proceed with Method Validation me_ok->end_good Yes reassess_me1 4. Re-evaluate Matrix Effect optimize_prep->reassess_me1 me_ok2 Matrix Effect Acceptable? reassess_me1->me_ok2 optimize_lc 5. Optimize Chromatography - Modify gradient to separate analyte  from suppression zones - Change column chemistry me_ok2->optimize_lc No me_ok2->end_good Yes reassess_me2 6. Re-evaluate Matrix Effect optimize_lc->reassess_me2 me_ok3 Matrix Effect Acceptable? reassess_me2->me_ok3 me_ok3->use_sil_is No me_ok3->end_good Yes use_sil_is->end_good end_bad Further Investigation Required: Consult with Senior Scientist check_is_no IS performance is stable

Caption: Workflow for troubleshooting matrix effects in dexrabeprazole bioanalysis.

References

Refinement of dexrabeprazole sodium purification process to reduce impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dexrabeprazole (B173243) sodium. The information is designed to address common challenges in reducing impurities during the manufacturing and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude dexrabeprazole sodium?

A1: Common impurities in this compound can be process-related or degradation products. These include the sulfone analog, sulfide (B99878) analog, N-oxide, and chloro-analog.[1][2] The presence and levels of these impurities can be influenced by the manufacturing process, storage conditions, and exposure to environmental factors like heat, light, and moisture.[1][3]

Q2: What are the most effective methods for purifying this compound?

A2: Crystallization and recrystallization are highly effective and commonly used methods for purifying this compound.[4][5][6] These techniques involve dissolving the crude product in a suitable solvent or solvent mixture and then inducing crystallization to isolate the purified compound, leaving impurities behind in the mother liquor.

Q3: Which solvent systems are recommended for the crystallization of this compound?

A3: Several solvent systems have been reported to be effective for the crystallization of this compound. A common system is a mixture of acetonitrile (B52724) and water.[4] Other reported systems include the use of ethyl acetate, often in combination with an anti-solvent like methyl tert-butyl ether.[5][6] The choice of solvent can significantly impact the crystal form and purity of the final product.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of this compound and the levels of impurities are typically monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC).[1][3][7][8] These analytical techniques can separate this compound from its related impurities, allowing for their quantification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High levels of sulfone impurity in the final product. Over-oxidation during the synthesis step.- Carefully control the amount of the oxidizing agent and the reaction time during the synthesis of dexrabeprazole from its thioether precursor.[2]- Employ a purification step specifically designed to remove the sulfone impurity, such as recrystallization from an acetonitrile/water mixture.[4]
Poor crystal formation during crystallization. - Inappropriate solvent system.- Supersaturation not achieved or lost too quickly.- Presence of impurities inhibiting crystal growth.- Experiment with different solvent ratios or alternative solvent systems.- Consider cooling the solution slowly or using an anti-solvent to induce crystallization.- Seeding the solution with a small amount of pure this compound crystals can promote crystallization.[4][6]
Final product has a high residual solvent content. Inadequate drying of the purified crystals.- Dry the product under vacuum at a suitable temperature (e.g., 40-45°C) for a sufficient period (e.g., 24 hours).[5][6]
Inconsistent purity between batches. Variations in the quality of the crude material or inconsistencies in the purification protocol.- Ensure the crude this compound has a consistent impurity profile.- Standardize all parameters of the purification process, including solvent volumes, temperatures, and cooling rates.
Difficulty in removing the S-enantiomer. The purification method is not enantioselective.- The primary control for enantiomeric purity is the asymmetric oxidation step during synthesis.[2][7]- Chiral chromatography can be used for analytical determination and, if necessary, for preparative separation, although this is less common in large-scale production.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Acetonitrile/Water

This protocol is based on a method for refining this compound with a high initial impurity content.[4]

  • Dissolution: Dissolve the crude this compound in a mixture of acetonitrile and water. The volume ratio of acetonitrile to water can range from 5:1 to 50:1.

  • Heating: Gently heat the mixture to a temperature between 30°C and 80°C to ensure complete dissolution of the solid.

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The addition of a seed crystal of pure this compound is optional but can facilitate the process.

  • Isolation: Filter the resulting crystals from the mother liquor.

  • Drying: Dry the isolated crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification of Dexrabeprazole via Salt Formation and Crystallization

This protocol involves the purification of the free base, dexrabeprazole, before converting it to the sodium salt.

  • pH Adjustment and Extraction: Adjust the pH of an aqueous solution containing crude dexrabeprazole to between 9.4 and 9.7 with 50% aqueous acetic acid. Extract the dexrabeprazole into dichloromethane (B109758).

  • Back Extraction: Extract the dexrabeprazole from the combined dichloromethane phases into an aqueous 1N NaOH solution.

  • Decolorization and Precipitation: Treat the aqueous phase with activated carbon for 30 minutes, then filter. Adjust the pH of the filtrate to 10.1-10.3 with 50% aqueous acetic acid.

  • Crystallization of Free Base: Cool the solution to 5°C and stir for 12 hours to crystallize the purified dexrabeprazole.

  • Isolation and Washing: Filter the crystals and wash them with purified water.

  • Salt Formation: Dissolve the purified dexrabeprazole in acetonitrile containing NaOH.

  • Final Isolation: Concentrate the solution to dryness to obtain the purified this compound.

Quantitative Data Summary

Purification Method Starting Material Purity Final Product Purity Key Impurities Reduced Reference
Recrystallization from Acetonitrile/WaterSulfone impurity > 0.5%Not explicitly stated, but described as "highly finished product"Sulfone[4]
Asymmetric Oxidation and PurificationNot specified> 99.5% (HPLC)Not specified[7][8]
Purification via pH adjustment and crystallizationNot specified99.7%Peroxidizing impurity: 0.1%, Isomer impurities: 0.12%[9]

Process Workflow

PurificationWorkflow cluster_synthesis Crude this compound Synthesis cluster_purification Purification Process cluster_analysis Quality Control cluster_final Final Product Crude_Product Crude Dexrabeprazole Sodium Dissolution Dissolution in Acetonitrile/Water Crude_Product->Dissolution Start Purification Heating Heating to Dissolve Dissolution->Heating Cooling Cooling & Crystallization Heating->Cooling Filtration Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying QC_Analysis RP-HPLC/UPLC Analysis Drying->QC_Analysis In-process Control QC_Analysis->Dissolution Reprocess if needed Pure_Product Purified Dexrabeprazole Sodium (>99.5%) QC_Analysis->Pure_Product Meets Specification

Caption: Workflow for this compound Purification.

References

Enhancing the bioavailability of dexrabeprazole through novel drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and troubleshooting novel drug delivery systems for dexrabeprazole (B173243). Our aim is to enhance its bioavailability by overcoming its inherent acid lability.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating oral dosage forms of dexrabeprazole?

A1: The main challenge is the high instability of dexrabeprazole in acidic environments.[1] The gastric fluid's low pH rapidly degrades the drug, significantly reducing the amount of active pharmaceutical ingredient available for absorption in the intestine and thereby lowering its bioavailability.[1]

Q2: How can novel drug delivery systems improve the bioavailability of dexrabeprazole?

A2: Advanced delivery systems protect dexrabeprazole from the acidic stomach environment, ensuring it reaches the small intestine in its active form for absorption.[1] Systems like enteric-coated nanoparticles, floating microspheres, and mucoadhesive nanoparticles can also prolong the drug's residence time at the absorption site, further enhancing its uptake.[2][3]

Q3: What are the key in vitro characterization techniques for dexrabeprazole nanoparticles?

A3: Essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS) to ensure a uniform size distribution.

  • Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Entrapment Efficiency and Loading Capacity: To quantify the amount of dexrabeprazole successfully incorporated into the nanoparticles.

  • In Vitro Drug Release Studies: Performed using dissolution apparatus to simulate drug release in different pH environments (e.g., simulated gastric and intestinal fluids).[1]

Q4: My enteric-coated dexrabeprazole formulation is showing drug release in the acidic stage of dissolution testing. What could be the cause?

A4: Premature drug release in acidic media can be due to several factors:

  • Inadequate Coating Thickness: The enteric coating may not be thick enough to withstand the acidic environment for the required duration.

  • Cracks or Imperfections in the Coating: Improper coating process parameters can lead to a non-uniform or cracked coating layer.

  • Inappropriate Polymer Selection: The chosen enteric polymer may not be suitable for the specific formulation or dissolution conditions. Optimizing the coating process and ensuring the use of a plasticizer to improve film flexibility can help resolve this issue.[1]

Q5: What causes low entrapment efficiency of a lipophilic drug like dexrabeprazole in PLGA nanoparticles?

A5: Low entrapment efficiency for a lipophilic drug in a hydrophobic polymer like PLGA can be unexpected. Potential reasons include:

  • Rapid Partitioning of the Drug: During solvent evaporation, the drug may partition into the external aqueous phase.

  • Low Polymer Concentration: Insufficient polymer may not effectively encapsulate the drug.

  • Inadequate Emulsification: Poor emulsification can lead to larger particle sizes and lower entrapment. Increasing the concentration of the emulsifier (e.g., PVA to 1%) and using a homogenizer can improve results.[4]

Troubleshooting Guides

Issue 1: Low Yield and Poor Buoyancy of Floating Microspheres
Symptom Potential Cause Suggested Solution
Low Percentage Yield (<60%) 1. Adherence of microspheres to the vessel walls. 2. Incomplete precipitation of the polymer.1. Ensure adequate stirring speed to keep particles suspended. 2. Optimize the solvent evaporation time and temperature.
Poor Floating Ability (<70% buoyancy after 6 hours) 1. High particle density due to insufficient internal voids. 2. Inappropriate polymer ratio (e.g., high concentration of a denser polymer).1. Increase the concentration of the pore-forming agent or use a more volatile solvent to create a more porous structure. 2. Adjust the ratio of polymers; for instance, a higher concentration of a less dense polymer like ethyl cellulose (B213188) can improve buoyancy.[2]
Inconsistent Batch-to-Batch Buoyancy 1. Variability in stirring rate or temperature during preparation. 2. Inconsistent solvent evaporation rate.1. Standardize and precisely control the stirring speed and temperature using calibrated equipment. 2. Ensure a consistent and controlled environment for solvent evaporation.
Issue 2: Sub-optimal Characteristics of Solid Lipid Nanoparticles (SLNs)
Symptom Potential Cause Suggested Solution
Large Particle Size (>500 nm) 1. Insufficient homogenization energy (speed or duration). 2. Particle aggregation due to low surfactant concentration.1. Increase the homogenization speed or the number of homogenization cycles.[5] 2. Optimize the type and concentration of the surfactant to ensure adequate stabilization of the nanoparticles.
Low Drug Entrapment Efficiency 1. Drug partitioning into the aqueous phase during homogenization. 2. Poor solubility of the drug in the molten lipid.1. For hydrophilic drugs, consider using a cold homogenization technique to minimize drug loss to the aqueous phase.[5] 2. Select a lipid matrix in which dexrabeprazole has higher solubility.
Drug Expulsion During Storage 1. Lipid crystallization into a more ordered state over time, forcing the drug out.1. Use a blend of lipids to create a less-ordered lipid matrix. 2. Store the SLN dispersion at a lower temperature to slow down the crystallization process.

Data Presentation

Table 1: Formulation and Characterization of Dexrabeprazole Floating Microspheres
Formulation CodeDrug:Polymer RatioEthyl Cellulose:HPMC RatioPercentage Yield (%)Drug Entrapment Efficiency (%)Mean Particle Size (µm)Floating Ability after 6h (%)
F11:77:082.8776.1921091.47
F21:76:179.5472.5421585.23
F31:75:275.1268.7822478.65
F41:74:371.8965.1223172.97
F51:73:468.4560.4324566.12
F61:72:563.1255.8725254.34
F71:71:659.3451.2125945.09
F81:70:756.8448.47264-

Data synthesized from Sahu R, Jain S. (2022).[2]

Table 2: Comparative Pharmacokinetic Parameters of Dexrabeprazole Formulations in Beagle Dogs
FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Conventional Tablet450 ± 852.5 ± 0.51250 ± 210100
Enteric-Coated Nanoparticles850 ± 1503.0 ± 0.52800 ± 450224
Floating Microspheres650 ± 1204.0 ± 0.83100 ± 500248
Mucoadhesive Nanoparticles950 ± 1803.5 ± 0.63500 ± 550280

Note: The data in this table is representative and synthesized from general knowledge of the expected performance of these delivery systems to illustrate potential improvements in bioavailability.

Experimental Protocols

Protocol 1: Preparation of Dexrabeprazole-Loaded Floating Microspheres by Solvent Diffusion-Evaporation Method
  • Preparation of the Organic Phase: Dissolve a specific ratio of ethyl cellulose and hydroxypropyl methylcellulose (B11928114) (HPMC) along with dexrabeprazole in a mixture of dichloromethane (B109758) and ethanol (B145695) (1:1 v/v).[2]

  • Preparation of the Aqueous Phase: Prepare a 0.75% w/v aqueous solution of polyvinyl alcohol (PVA).

  • Emulsification: Slowly add the organic phase to the aqueous phase while stirring at 300 rpm using a mechanical stirrer at 40°C.

  • Solvent Evaporation: Continue stirring for 1 hour to allow for the diffusion of the organic solvents and the formation of microspheres.

  • Collection and Washing: Collect the formed microspheres by filtration, wash them with distilled water to remove residual PVA, and then dry them in a desiccator.[2]

Protocol 2: Preparation of Dexrabeprazole-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
  • Preparation of the Lipid Phase: Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Disperse dexrabeprazole in the molten lipid.

  • Preparation of the Aqueous Phase: Heat an aqueous solution of a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.[6]

  • Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Protocol 3: Preparation of Mucoadhesive Chitosan (B1678972) Nanoparticles of Dexrabeprazole by Ionic Gelation
  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% v/v acetic acid solution with continuous stirring. Adjust the pH to 5.3 using 5 M NaOH.

  • Preparation of Dexrabeprazole and Cross-linker Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP). Disperse dexrabeprazole in the TPP solution.

  • Nanoparticle Formation: Add the TPP-dexrabeprazole solution dropwise to the chitosan solution under constant magnetic stirring. The nanoparticles will form spontaneously via electrostatic interaction.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium and wash them with distilled water to remove unreacted reagents.

Mandatory Visualizations

experimental_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Dissolve Dexrabeprazole and Polymers org_solvent Solvent Mixture (DCM:Ethanol) emulsification Emulsification (Stirring at 40°C) org_start->emulsification aq_start Prepare PVA Solution aq_water Distilled Water aq_start->emulsification evaporation Solvent Evaporation (1 hour stirring) emulsification->evaporation filtration Filtration & Washing evaporation->filtration drying Drying filtration->drying microspheres Floating Microspheres drying->microspheres

Caption: Workflow for preparing floating microspheres.

signaling_pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) PPI Dexrabeprazole (Prodrug) activated_PPI Activated Sulfenamide PPI->activated_PPI Acidic Environment proton_pump H+/K+ ATPase (Proton Pump) activated_PPI->proton_pump Covalent Bonding (Inhibition) H_ion H+ proton_pump->H_ion Pumps H+ out K_ion_cell K+ K_ion_lumen K+ K_ion_lumen->proton_pump Takes K+ in

Caption: Mechanism of H+/K+ ATPase inhibition.

References

Managing degradation products in dexrabeprazole sodium stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability of dexrabeprazole (B173243) sodium.

Frequently Asked Questions (FAQs)

Q1: What is dexrabeprazole sodium and why is its stability a concern?

This compound is the R-(+)-enantiomer of rabeprazole (B1678785), a proton pump inhibitor used to suppress gastric acid secretion.[1][2] Its stability is a critical concern because it is prone to degradation, particularly in acidic environments, which can impact its efficacy and safety.[3][4] The stability of this compound is influenced by factors such as pH, light, heat, and humidity.[5]

Q2: What are the common degradation products of this compound?

During stability studies, several degradation products of this compound have been identified. These include:

  • Sulfone analog [5]

  • Sulfide analog [5]

  • N-oxide [5]

  • Thioether metabolite [2]

  • Benzimidazolone and Benzimidazole (from photodegradation)[6]

Q3: Under which conditions is this compound most unstable?

Forced degradation studies have shown that this compound is particularly sensitive to acidic and oxidative conditions.[1] It is also susceptible to degradation under thermal and photolytic stress.[7][8] Conversely, it demonstrates greater stability in alkaline conditions.[1][4]

Q4: What analytical techniques are recommended for stability studies of this compound?

The most common and recommended analytical techniques are stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC).[1][5][7] These methods are capable of separating this compound from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) and its impurities.

Troubleshooting Guide

Problem 1: Unexplained peaks are appearing in my chromatogram during a stability study.

  • Possible Cause 1: Degradation of this compound. New peaks are often indicative of degradation products. Dexrabeprazole is known to degrade under various stress conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that samples are stored at the intended temperature and humidity and are protected from light.[9] Short-term excursions from recommended storage conditions can lead to degradation.[10]

    • Perform Forced Degradation: To identify potential degradation products, subject a reference sample of this compound to forced degradation conditions (acid, base, oxidation, heat, and light).[8][11] This can help in tentatively identifying the new peaks.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help assess peak purity and determine if the new peak is a single component.

Problem 2: The peak area of this compound is decreasing in my stability samples.

  • Possible Cause 1: Degradation. A decrease in the main peak area often corresponds to the formation of degradation products.

  • Possible Cause 2: Adsorption to Container. Dexrabeprazole may adsorb to the surface of the container, especially if stored in certain types of plastic.

  • Troubleshooting Steps:

    • Mass Balance Analysis: Quantify the degradation products and add their peak areas to the main peak area. A good mass balance (close to 100% of the initial value) suggests that the loss of the main peak is due to degradation.[12]

    • Evaluate Container Closure System: Conduct studies with different container materials (e.g., glass vs. various polymers) to assess potential adsorption. The stability studies should be conducted with the drug packaged in a container closure system that is the same as the one proposed for storage and distribution.[13]

Problem 3: Poor resolution between dexrabeprazole and a known impurity peak.

  • Possible Cause 1: Suboptimal Chromatographic Conditions. The mobile phase composition, pH, column type, or temperature may not be optimal for separating these specific compounds.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.[7][14] A gradient elution may be necessary to achieve better separation.[1]

    • Check pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like dexrabeprazole.

    • Evaluate a Different Column: If adjusting the mobile phase is not effective, consider a column with a different stationary phase or particle size.

    • Optimize Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/DetailsObserved DegradationMajor Degradation Products
Acidic 0.1 N HClSignificant Degradation[7][15]Thioether rabeprazole, others[3][16]
Alkaline 0.1 N NaOHStable to moderate degradation[1][8]Specific products not detailed
Oxidative 3% - 10% H₂O₂Significant Degradation[8]N-oxide (Imp-4)[8]
Thermal 105°CSignificant Degradation[8]Imp-7 and unknown degradants[8]
Photolytic UV lightDegradation observed[6]Benzimidazolone, Benzimidazole[6]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: A mixture of a buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 6.4) and acetonitrile (e.g., 90:10 v/v).[8]

    • Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[8]

    • Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[8][14]

    • Detection Wavelength: 280 nm.[8]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 10 µL.[17]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of methanol (B129727) and water) to achieve a known concentration.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the sample in diluent and add 0.1 N HCl. Heat gently if necessary. Neutralize with 0.1 N NaOH before injection.

    • Base Hydrolysis: Dissolve the sample in diluent and add 0.1 N NaOH. Heat gently if necessary. Neutralize with 0.1 N HCl before injection.

    • Oxidation: Dissolve the sample in diluent and add a solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Store the solid drug substance or drug product in a hot air oven.

    • Photodegradation: Expose the sample to UV light.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify dexrabeprazole and its degradation products by comparing their retention times and peak areas with those of reference standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation stability_samples Long-Term Stability Samples start->stability_samples hplc_analysis RP-HPLC/UPLC Analysis forced_degradation->hplc_analysis stability_samples->hplc_analysis data_processing Data Processing (Peak Integration, Purity Analysis) hplc_analysis->data_processing results Quantification of Degradants data_processing->results pathway Identify Degradation Pathways results->pathway stability Determine Shelf-Life pathway->stability

Caption: Experimental workflow for this compound stability studies.

degradation_pathway cluster_products Degradation Products dex This compound sulfone Sulfone Analog dex->sulfone Oxidation sulfide Sulfide Analog dex->sulfide Reduction n_oxide N-Oxide dex->n_oxide Oxidation thioether Thioether dex->thioether Acidic Conditions photo Photodegradation Products (Benzimidazolone, Benzimidazole) dex->photo UV Light

Caption: Simplified degradation pathways of this compound.

References

Optimization of mobile phase for better resolution in dexrabeprazole HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for enhanced resolution in dexrabeprazole (B173243) High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting mobile phase for reversed-phase HPLC analysis of dexrabeprazole?

A typical starting point for the RP-HPLC analysis of dexrabeprazole is a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer. A common ratio to begin with is a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer with a pH of around 7.[1]

Q2: How can I improve the resolution between dexrabeprazole and its impurities or related substances?

Improving resolution can be achieved by systematically adjusting several parameters. Key factors include the mobile phase composition (organic-to-aqueous ratio), the pH of the aqueous buffer, the type of organic modifier, and the column temperature.[2][3] Fine-tuning the mobile phase pH can be particularly effective for ionizable compounds like dexrabeprazole.[4]

Q3: What type of column is recommended for dexrabeprazole analysis?

For general analysis and quantification of dexrabeprazole in pharmaceutical formulations, a C18 column is widely used and has demonstrated good performance.[1][5][6] For separating the enantiomers of rabeprazole (B1678785) (of which dexrabeprazole is the R-isomer), a chiral stationary phase, such as a Chiralpak IC or Chiral CD-Ph column, is necessary.[7][8][9]

Q4: My peak shape is poor (e.g., tailing or fronting). What are the likely causes and solutions?

Poor peak shape can stem from several issues including column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase. To address this, you can try reducing the sample injection volume, adjusting the mobile phase pH to suppress any secondary ionic interactions, or ensuring the sample is fully dissolved in the mobile phase.[10]

Q5: How does flow rate affect the resolution of dexrabeprazole peaks?

Lowering the flow rate generally increases the efficiency of the separation, providing more time for the analyte to interact with the stationary phase, which can lead to better resolution.[2] However, this will also increase the analysis time. It is important to find an optimal flow rate that provides adequate resolution within a reasonable timeframe.

Troubleshooting Guide

Issue 1: Poor Resolution Between Dexrabeprazole and an Impurity

Symptoms:

  • Overlapping peaks.

  • Resolution value (Rs) less than 1.5.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition Modify the organic-to-aqueous ratio. For reversed-phase, decreasing the percentage of the organic solvent will increase retention time and may improve separation.[3]
Incorrect Mobile Phase pH Adjust the pH of the aqueous buffer. For a basic compound like dexrabeprazole, a change in pH can significantly alter its retention and selectivity relative to impurities.[4]
Suboptimal Organic Modifier If using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.
Inadequate Column Efficiency Ensure the column is not old or contaminated. If necessary, replace the column. Consider using a column with a smaller particle size or a longer length to increase efficiency.[11]
Elevated Temperature Lowering the column temperature can sometimes improve resolution by increasing retention, though it may also increase backpressure.[2]
Issue 2: Peak Tailing for Dexrabeprazole

Symptoms:

  • Asymmetrical peak with a trailing edge.

  • Tailing factor greater than 2.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Silanol (B1196071) Interactions Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the stationary phase.[6]
Column Overload Reduce the concentration of the sample or the injection volume.[4]
Mismatched Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[12]
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: RP-HPLC Method for Dexrabeprazole Quantification

This protocol is a general starting point for the analysis of dexrabeprazole in a pharmaceutical formulation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1 with triethylamine) in a 30:70 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 284 nm.[6]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the mobile phase by mixing the acetonitrile and buffer in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of dexrabeprazole in the mobile phase.

  • Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase to a known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the dexrabeprazole peak based on the retention time and peak area of the standard.

Protocol 2: Chiral HPLC Method for Separation of Rabeprazole Enantiomers

This protocol is designed for the separation of dexrabeprazole (R-enantiomer) and its S-enantiomer.

  • Column: Chiralpak IC (150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v).[7]

  • Flow Rate: Not specified, a typical starting point would be 1.0 mL/min.

  • Detection Wavelength: 285 nm.[7]

  • Column Temperature: 35 °C.[7]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase by carefully mixing the specified volumes of hexane, ethanol, and ethylenediamine. Degas the mobile phase.

  • Equilibrate the chiral column with the mobile phase at the specified temperature until a stable baseline is achieved.

  • Prepare a solution of racemic rabeprazole in the mobile phase.

  • Inject the solution into the HPLC system.

  • Identify the two enantiomer peaks. A resolution of greater than 1.5 indicates baseline separation.[7]

Visualized Workflows

TroubleshootingWorkflow start Start: Poor Resolution check_Rs Is Resolution (Rs) < 1.5? start->check_Rs adjust_mp_ratio Adjust Mobile Phase Organic/Aqueous Ratio check_Rs->adjust_mp_ratio Yes good_resolution Resolution OK (Rs >= 1.5) check_Rs->good_resolution No adjust_ph Modify Mobile Phase pH adjust_mp_ratio->adjust_ph change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_ph->change_organic check_column Evaluate Column (Age, Contamination) change_organic->check_column replace_column Replace Column check_column->replace_column Problem Found check_column->good_resolution No Problem replace_column->good_resolution

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow_RP_HPLC prep_mp 1. Prepare Mobile Phase (ACN:Buffer) equilibrate 2. Equilibrate C18 Column prep_mp->equilibrate prep_samples 3. Prepare Standard & Sample Solutions equilibrate->prep_samples inject 4. Inject into HPLC System prep_samples->inject acquire_data 5. Acquire Chromatogram at 284 nm inject->acquire_data analyze 6. Analyze Data (Retention Time, Peak Area) acquire_data->analyze

Caption: Experimental workflow for RP-HPLC analysis.

References

Strategies to prevent racemization of dexrabeprazole during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dexrabeprazole (B173243). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of dexrabeprazole during synthesis and storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of dexrabeprazole.

Issue 1: Increased Levels of S-(-)-Rabeprazole Detected After Synthesis

Possible Causes and Solutions:

  • Suboptimal pH during workup: Exposure to acidic or near-neutral pH conditions during the extraction and isolation phases can initiate racemization.

    • Solution: Maintain a basic pH (pH > 8) throughout the workup process. Use alkaline solutions (e.g., dilute sodium hydroxide) for extractions and washes.

  • Elevated Temperatures: High temperatures during solvent evaporation or drying can accelerate the rate of racemization.

    • Solution: Perform solvent evaporation under reduced pressure at a low temperature (ideally below 40°C). Dry the final product under vacuum at room temperature.

  • Inappropriate Solvent Choice: Certain solvents can promote the degradation of dexrabeprazole to the achiral sulfide (B99878) intermediate, which then re-oxidizes non-stereoselectively.

    • Solution: Use aprotic solvents with low polarity where possible. For purification steps like crystallization, consider solvents such as methyl tertiary butyl ether (MTBE) and dichloromethane (B109758) mixtures. Avoid protic solvents like alcohols for prolonged periods, especially at elevated temperatures.

  • Presence of Metal Impurities: Trace metals can catalyze the reduction of the sulfoxide (B87167) to the sulfide, leading to racemization.

    • Solution: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned to remove any metal residues.

Issue 2: Loss of Enantiomeric Purity During Storage

Possible Causes and Solutions:

  • Inappropriate Storage Temperature: Storing dexrabeprazole at ambient or elevated temperatures can lead to gradual racemization over time.

    • Solution: For long-term storage, keep dexrabeprazole at refrigerated temperatures (2-8°C).[1]

  • Exposure to Light: Some sulfoxide compounds are susceptible to photoracemization.

    • Solution: Store dexrabeprazole in amber-colored vials or containers that protect it from light.

  • High Humidity: Moisture can facilitate degradation pathways that lead to racemization, especially in the solid state.

    • Solution: Store dexrabeprazole in a tightly sealed container with a desiccant to maintain a low-humidity environment.

  • Interaction with Excipients (in formulations): Acidic excipients in a formulation can create a microenvironment that promotes the degradation and subsequent racemization of dexrabeprazole.

    • Solution: When formulating, use alkaline stabilizers such as magnesium oxide or sodium bicarbonate to maintain a basic micro-pH. Conduct thorough drug-excipient compatibility studies.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What is the primary mechanism of dexrabeprazole racemization?

    • A1: The primary mechanism involves the reduction of the chiral sulfoxide group in dexrabeprazole to an achiral sulfide intermediate (rabeprazole thioether). This sulfide can then be non-stereoselectively re-oxidized back to the sulfoxide, yielding a mixture of both the R-(+) and S-(-) enantiomers, resulting in racemization. This process is often facilitated by acidic conditions, elevated temperatures, and certain solvents.

  • Q2: During the asymmetric oxidation of rabeprazole (B1678785) thioether to dexrabeprazole, what are the key parameters to control to ensure high enantiomeric excess (e.e.)?

    • A2: Key parameters include the choice of the chiral catalyst system (e.g., titanium(IV) isopropoxide and a chiral ligand like (+)-diethyl-L-tartrate), the oxidant (e.g., cumene (B47948) hydroperoxide), the reaction temperature, and the solvent. Maintaining optimal stoichiometry and reaction conditions as per established protocols is crucial for achieving high enantioselectivity.

  • Q3: Which solvents are recommended for the purification of dexrabeprazole to minimize racemization?

    • A3: For crystallization and purification, solvent systems such as methyl tertiary butyl ether (MTBE) in combination with dichloromethane have been used effectively. It is important to use solvents that do not promote the degradation of the sulfoxide.

Storage and Stability

  • Q4: What are the ideal storage conditions for solid dexrabeprazole?

    • A4: Solid dexrabeprazole should be stored in a cool, dark, and dry place. Long-term storage at 2-8°C is recommended.[1] The container should be tightly sealed and opaque to protect from moisture and light.

  • Q5: How does pH affect the stability of dexrabeprazole in solution?

    • A5: Dexrabeprazole is highly unstable in acidic and neutral aqueous solutions, where it rapidly degrades. It is significantly more stable in alkaline conditions (pH > 8). Therefore, for any solution-based work, it is critical to maintain a basic pH.

  • Q6: I am developing a formulation containing dexrabeprazole. What types of excipients should I avoid?

    • A6: Avoid acidic excipients (e.g., some grades of microcrystalline cellulose (B213188), stearic acid) that can lower the micro-pH around the drug particles. Also, be cautious with excipients that have high moisture content. It is advisable to incorporate alkaline stabilizers like magnesium oxide or sodium bicarbonate in the formulation.

Analytical Methods

  • Q7: What is the most common method for determining the enantiomeric purity of dexrabeprazole?

    • A7: The most common method is chiral High-Performance Liquid Chromatography (HPLC). Several chiral stationary phases (CSPs) are effective for separating rabeprazole enantiomers.

  • Q8: I am having trouble separating the enantiomers of rabeprazole on my chiral HPLC column. What can I do?

    • A8: Troubleshooting steps include:

      • Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) to the non-polar solvent (e.g., hexane). Small amounts of an amine additive (e.g., diethylamine, ethylenediamine) can improve peak shape and resolution.

      • Adjust the flow rate: A lower flow rate can sometimes improve resolution.

      • Change the column temperature: Temperature can significantly affect chiral recognition. Try running the separation at different temperatures (e.g., 25°C, 35°C, 40°C).

      • Try a different chiral stationary phase: If optimization fails, the selected CSP may not be suitable for this separation. Consider screening other CSPs based on cellulose or amylose (B160209) derivatives.

Data and Protocols

Data Presentation

Table 1: Influence of pH on Rabeprazole Degradation Rate (Illustrative)

pHRelative Degradation RateStability
< 4Very HighHighly Unstable
4 - 6HighUnstable
7ModerateLow Stability
> 8LowStable

Note: This table provides a qualitative summary. The degradation of rabeprazole is significantly accelerated in acidic to neutral conditions.

Table 2: Recommended Solvents for Handling Dexrabeprazole

ApplicationRecommended SolventsSolvents to Use with Caution or Avoid
Synthesis Toluene, DichloromethaneProtic solvents (e.g., methanol, ethanol) for prolonged heating
Workup/Extraction Dichloromethane, Ethyl Acetate (with basic washes)Aqueous solutions with pH < 8
Crystallization Methyl tertiary butyl ether (MTBE), DichloromethaneAlcohols, Acetone (can be used but may require careful optimization)
Storage (Solution) Aprotic solvents (short-term), Basic aqueous buffers (pH > 8)Acidic or neutral aqueous solutions
Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity of Dexrabeprazole by Chiral HPLC

Objective: To quantify the amount of the S-(-)-enantiomer impurity in a sample of dexrabeprazole.

Materials:

  • Dexrabeprazole sample

  • Racemic rabeprazole standard

  • HPLC grade hexane, ethanol, and ethylenediamine

  • Chiral HPLC column (e.g., Chiralpak IC, 150 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic rabeprazole in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution to appropriate concentrations to establish a calibration curve for the S-(-)-enantiomer.

  • Sample Preparation: Accurately weigh and dissolve the dexrabeprazole sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak IC (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 284 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Identify the peaks for the R-(+) and S-(-) enantiomers based on the retention times obtained from the racemic standard.

    • Calculate the percentage of the S-(-)-enantiomer in the dexrabeprazole sample using the peak areas and the calibration curve.

Protocol 2: Forced Degradation Study to Evaluate Racemization

Objective: To assess the stability of dexrabeprazole and its propensity for racemization under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve dexrabeprazole in a solution of 0.1 M HCl and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve dexrabeprazole in a solution of 0.1 M NaOH and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of dexrabeprazole with 3% hydrogen peroxide at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Expose solid dexrabeprazole to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photostability: Expose a solution of dexrabeprazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis:

  • For each stress condition, analyze the sample using the chiral HPLC method described in Protocol 1 to determine the percentage of the S-(-)-enantiomer formed.

  • Also, use a standard achiral HPLC method to determine the total degradation of dexrabeprazole.

Visualizations

Racemization_Pathway Dexrabeprazole Dexrabeprazole (R)-(+)-Sulfoxide (Chiral) Sulfide Rabeprazole Thioether (Achiral Intermediate) Dexrabeprazole->Sulfide Reduction (Acid, Heat) Rabeprazole Racemic Rabeprazole (R/S Mixture) Sulfide->Rabeprazole Non-selective Oxidation

Caption: Racemization pathway of dexrabeprazole via an achiral sulfide intermediate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Start Dexrabeprazole Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Enantiomeric Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % S-Enantiomer Integrate->Calculate End End Calculate->End Report Result

Caption: Experimental workflow for determining the enantiomeric purity of dexrabeprazole.

Troubleshooting_Flow action action start High S-Isomer Content? synthesis After Synthesis? start->synthesis Yes storage During Storage? start->storage No workup Check Workup pH synthesis->workup Yes storage_temp Check Storage Temp. storage->storage_temp temp Check Temperature workup->temp pH OK? action_ph action_ph workup->action_ph Maintain pH > 8 solvent Check Solvents temp->solvent Temp. OK? action_temp action_temp temp->action_temp Use < 40°C action_solvent action_solvent solvent->action_solvent Use Aprotic Solvents storage_cond Check Light/Moisture storage_temp->storage_cond Temp. OK? action_storage_temp action_storage_temp storage_temp->action_storage_temp Store at 2-8°C action_storage_cond action_storage_cond storage_cond->action_storage_cond Protect from Light/Moisture

Caption: Troubleshooting decision tree for identifying sources of racemization.

References

Validation & Comparative

Comparative Efficacy of Dexrabeprazole 10 mg versus Rabeprazole 20 mg in Gastroesophageal Reflux Disease (GERD)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that dexrabeprazole (B173243), the R-isomer of rabeprazole (B1678785), demonstrates comparable, and in some aspects, superior efficacy to its racemic counterpart, rabeprazole, in the management of Gastroesophageal Reflux Disease (GERD). Studies suggest that dexrabeprazole 10 mg is not only as effective as rabeprazole 20 mg but may offer a faster onset of symptom relief and higher healing rates for endoscopic lesions.[1][2][3]

Efficacy in Symptom Relief

Clinical trials consistently show that both dexrabeprazole 10 mg and rabeprazole 20 mg significantly reduce GERD symptoms, such as heartburn and regurgitation, over a 28-day treatment period.[1][4] However, dexrabeprazole has been associated with a more rapid onset of action.

One randomized, double-blind study involving 50 GERD patients found that the onset of symptom improvement was significantly earlier with dexrabeprazole 10 mg (1.8 ± 0.8 days) compared to rabeprazole 20 mg (2.6 ± 1.4 days).[1][2] Another similar study with 50 patients also reported an earlier onset of symptom improvement with dexrabeprazole (8.4 ± 1.57 days) versus rabeprazole (12.2 ± 2.3 days).[4]

While both treatments achieve substantial symptom reduction by day 28, some studies highlight a notable advantage for dexrabeprazole in relieving regurgitation. In one trial, 96% of patients receiving dexrabeprazole 10 mg reported at least a 50% improvement in regurgitation, compared to 60% of patients in the rabeprazole 20 mg group.[1][2][3]

Healing of Erosive Esophagitis

Dexrabeprazole 10 mg has demonstrated superior efficacy in the healing of erosive esophagitis when compared to rabeprazole 20 mg. In a key clinical study, the incidence of improvement or healing of esophagitis after 28 days was significantly higher in the dexrabeprazole group (95.2%) than in the rabeprazole group (65.2%).[1][2][3][5]

Data Summary

Table 1: Comparative Efficacy in Symptom Relief

ParameterDexrabeprazole 10 mgRabeprazole 20 mgP-valueReference
Baseline Heartburn VAS Score (mean ± SD) 64.8 ± 5.164.4 ± 8.7NS[1]
Day 28 Heartburn VAS Score (mean ± SD) 30.0 ± 11.532.0 ± 9.5NS[1]
Baseline Regurgitation VAS Score (mean ± SD) 64.0 ± 8.157.6 ± 9.7NS[1]
Day 28 Regurgitation VAS Score (mean ± SD) 24.0 ± 10.029.2 ± 11.9NS[1]
≥50% Improvement in Regurgitation 96% of patients60% of patients0.002[1]
Onset of Symptom Improvement (days, mean ± SD) 1.8 ± 0.82.6 ± 1.4<0.05[1]

VAS: Visual Analog Scale; NS: Not Significant

Table 2: Healing Rates of Erosive Esophagitis

ParameterDexrabeprazole 10 mgRabeprazole 20 mgP-valueReference
Baseline Incidence of Esophagitis 84%92%0.38[1]
Improvement/Healing of Esophagitis (at 28 days) 95.2%65.2%0.036[1]

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, comparative clinical studies. A representative study protocol is detailed below:

  • Study Design: A 28-day, randomized, double-blind, parallel-group clinical trial.[1][2][3]

  • Patient Population: Male and non-pregnant, non-lactating female patients aged 18-65 years, clinically diagnosed with GERD.[6][7] Exclusion criteria included refractory cases, recent use of other proton pump inhibitors (PPIs) or H2-blockers, and significant comorbidities.[6][7]

  • Intervention: Patients were randomly assigned to receive either dexrabeprazole 10 mg or rabeprazole 20 mg once daily.[1][2][3]

  • Efficacy Assessment:

    • Symptom severity (heartburn and regurgitation) was assessed using a Visual Analog Scale (VAS) at baseline and at specified intervals during the 28-day treatment period.[1][3][7]

    • Upper gastrointestinal endoscopy was performed at baseline and at the end of the study to evaluate the presence and healing of erosive esophagitis.[1][2][3]

  • Safety Assessment: The incidence of any adverse drug reactions was recorded throughout the study.[1][2][3] No significant adverse reactions were reported in the key studies for either treatment group.[1][2]

Mechanism of Action and Experimental Workflow

Proton pump inhibitors, including rabeprazole and its enantiomer dexrabeprazole, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion. The use of a single enantiomer, dexrabeprazole, is intended to reduce the metabolic load on the body and simplify pharmacokinetics, potentially leading to improved efficacy and safety.[1]

G cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Randomization & Treatment cluster_2 Follow-up & Data Analysis P GERD Patient Population InformedConsent Informed Consent P->InformedConsent Screening Screening & Eligibility Check InformedConsent->Screening Baseline Baseline Assessment (VAS, Endoscopy) Screening->Baseline Randomization Randomization GroupA Group A: Dexrabeprazole 10 mg daily Randomization->GroupA GroupB Group B: Rabeprazole 20 mg daily Randomization->GroupB Treatment 28-Day Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Day 14, Day 28) FinalAssessment Final Assessment (VAS, Endoscopy) FollowUp->FinalAssessment DataAnalysis Efficacy & Safety Analysis FinalAssessment->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion G cluster_0 Gastric Parietal Cell PPI Dexrabeprazole / Rabeprazole (Prodrug) ActivatedPPI Active Sulfenamide Form PPI->ActivatedPPI Acidic Environment ProtonPump H+/K+ ATPase (Proton Pump) ActivatedPPI->ProtonPump Inhibition Inhibition H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen K_ion K+ K_ion->ProtonPump

References

Head-to-Head Clinical Trial Analysis: Dexrabeprazole vs. Esomeprazole in the Treatment of Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of dexrabeprazole (B173243) and esomeprazole (B1671258), two prominent proton pump inhibitors (PPIs), reveals comparable efficacy and safety profiles in the management of gastroesophageal reflux disease (GERD). This guide synthesizes findings from a key head-to-head clinical trial to provide researchers, scientists, and drug development professionals with a concise overview of their performance, supported by experimental data and detailed methodologies.

Efficacy in Non-Erosive GERD

A randomized, multicenter, prospective, double-blind, phase III clinical trial involving 230 patients with non-erosive GERD demonstrated that dexrabeprazole (10 mg/day) is as effective as esomeprazole (20 mg/day) over a four-week treatment period.[1][2][3][4][5] Both treatments led to a statistically significant reduction in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[1][2][4][5]

Notably, there was no statistically significant difference in the effectiveness of the two drugs.[1][2][4][5] The mean score on the Carlsson-Dent questionnaire at 28 days was 2.12 for dexrabeprazole and 3.02 for esomeprazole.[1][2][4][5] Furthermore, both drugs were shown to improve the quality of life of patients, with no significant difference observed in the SF-36 health questionnaire scores.[1][2][4][5]

Table 1: Efficacy Outcomes in Non-Erosive GERD (4-Week Treatment)

Outcome MeasureDexrabeprazole (10 mg/day)Esomeprazole (20 mg/day)Statistical Significance
Carlsson-Dent Questionnaire Score (Mean) 2.12[1][2][4][5]3.02[1][2][4][5]No significant difference (p < 0.05)[1][2][4][5]
SF-36 Health Questionnaire Improved quality of life[1][2][4][5]Improved quality of life[1][2][4][5]No significant difference[1][2][4][5]
GERD Symptom Severity (Visual Analogue Scale) Statistically significant decrease[1][2][4][5]Statistically significant decrease[1][2][4][5]Not applicable

Safety and Tolerability

Both dexrabeprazole and esomeprazole were well-tolerated by the study participants. The incidence of adverse events was low for both treatment groups, indicating a favorable safety profile for both drugs in the short-term treatment of non-erosive GERD.[1][2][4][5]

Experimental Protocols

The primary clinical trial cited was a randomized, multicenter, prospective, double-blind, phase III study.[1][2][3][4][5]

  • Study Design: The trial employed a double-blind methodology, where neither the patients nor the investigators knew which treatment was being administered. This design minimizes bias in the assessment of outcomes.

  • Patient Population: The study enrolled 230 patients diagnosed with non-erosive GERD.

  • Intervention: Patients were randomly assigned to one of two treatment groups:

    • Group 1: Dexrabeprazole (10 mg) administered daily.

    • Group 2: Esomeprazole (20 mg) administered daily.

  • Duration: The treatment period was four weeks.[1][2][3][4][5]

  • Outcome Measures:

    • Primary: Efficacy in reducing GERD symptoms, assessed using the Carlsson-Dent questionnaire and a visual analogue scale for symptom severity (heartburn, regurgitation, epigastric pain, dysphagia).

    • Secondary: Impact on quality of life, measured by the SF-36 health questionnaire, and assessment of safety and tolerability through the monitoring of adverse events.

Visualizations

Experimental Workflow

G cluster_screening Patient Screening cluster_randomization Randomization (Double-Blind) cluster_treatment 4-Week Treatment Period cluster_outcomes Outcome Assessment p1 230 Patients with Non-Erosive GERD rand Random Assignment p1->rand dex Dexrabeprazole (10 mg/day) rand->dex eso Esomeprazole (20 mg/day) rand->eso efficacy Efficacy Assessment: - Carlsson-Dent Questionnaire - Visual Analogue Scale dex->efficacy qol Quality of Life Assessment: - SF-36 Questionnaire dex->qol safety Safety Assessment: - Adverse Event Monitoring dex->safety eso->efficacy eso->qol eso->safety

Caption: Experimental workflow of the head-to-head clinical trial.

Signaling Pathway of Proton Pump Inhibitors

G cluster_cell Parietal Cell PPI Dexrabeprazole / Esomeprazole (Prodrug) active_PPI Active Sulfenamide PPI->active_PPI Acidic Environment pump H+/K+ ATPase (Proton Pump) active_PPI->pump Forms Covalent Bond h_ion H+ pump->h_ion Pumps into Lumen lumen Gastric Lumen h_ion->lumen k_ion K+ k_ion->pump Pumps into Cell

Caption: General mechanism of action for proton pump inhibitors.

References

A Comparative Guide to Analytical Methods for Dexrabeprazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dexrabeprazole (B173243) sodium is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive cross-validation of various analytical methods, offering a comparative analysis of their performance based on published experimental data.

This publication details and contrasts High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Spectrophotometric methods for the determination of dexrabeprazole sodium in pharmaceutical formulations. The objective is to equip researchers with the necessary data to select the most suitable analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and efficiency.

Comparative Analysis of Analytical Methods

The performance of an analytical method is determined by its validation parameters. The following tables summarize the key performance indicators for HPLC, UPLC, and Spectrophotometric methods for this compound, collated from various validated studies.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1[1][2]Method 2[3]Method 3 (for Dexrabeprazole with Domperidone)[4][5]
Linearity Range 77-143 µg/mL-10-50 µg/mL
Correlation Coefficient (r²) 0.99890.999-
Limit of Detection (LOD) 0.010 µg/mL--
Limit of Quantitation (LOQ) 0.034 µg/mL--
Retention Time (min) 4.33 ± 0.02~4.029.28
Accuracy (% Recovery) ---
Precision (%RSD) -< 2%-
Ultra-Performance Liquid Chromatography (UPLC) Method for Related Impurities
ParameterMethod 1[6][7]
Linearity Range LOQ to 150% of specification limit
Correlation Coefficient (r²) > 0.9997
Limit of Detection (LOD) -
Limit of Quantitation (LOQ) -
Run Time (min) 10
Accuracy Accurate
Precision Precise
UV-Spectrophotometric Method (First Order Derivative) for Dexrabeprazole with Domperidone
ParameterMethod 1[8][9]
Linearity Range 2-36 µg/mL
Correlation Coefficient (r²) -
Wavelength for Determination 266 nm
Accuracy (% Recovery) 99.94 – 102.5%
Precision -

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are protocols for the key experiments cited in this guide.

RP-HPLC Method for this compound[1][2]
  • Instrumentation: A reverse-phase high-performance liquid chromatography system.

  • Column: C-18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 272 nm.

  • Quantification: Based on the peak areas.

RP-UPLC Method for Related Impurities in this compound[6][7]
  • Instrumentation: A reverse-phase ultra-performance liquid chromatography system.

  • Column: BEH C18 (2.1 X 50 mm), 1.7 µm.

  • Mobile Phase A: 99% phosphate buffer (pH ~7.0) and 1% acetonitrile.

  • Mobile Phase B: Methanol and acetonitrile in a 95:5 ratio.

  • Gradient Program: A gradient program is used, starting with a 77:23 ratio of mobile phase A to B and changing over the course of the run.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 3.0 µl.

  • Detection: UV detection at 284 nm.

First Order Derivative UV-Spectrophotometric Method for this compound in Combination with Domperidone[8][9]
  • Instrumentation: UV-Visible Spectrophotometer.

  • Method: First order derivative spectroscopy.

  • Wavelength Selection: The derivative amplitudes were measured at 266 nm for the determination of Dexrabeprazole.

  • Linearity: The method demonstrated linearity in the concentration range of 2-36 µg/ml for Dexrabeprazole.

Visualizing the Cross-Validation Workflow

A systematic approach is essential when cross-validating different analytical methods. The following diagram illustrates a logical workflow for this process.

Cross_Validation_Workflow cluster_Preparation Preparation Phase cluster_Validation Method Validation Phase cluster_Comparison Comparative Analysis Phase cluster_Conclusion Conclusion Phase Define_Objective Define Analytical Objective (e.g., Assay, Impurity Profiling) Select_Methods Select Candidate Methods (HPLC, UPLC, UV-Spec) Define_Objective->Select_Methods Procure_Materials Procure Reference Standards, Reagents, and Samples Select_Methods->Procure_Materials Validate_Method1 Validate Method 1 (e.g., HPLC) Procure_Materials->Validate_Method1 Validate_Method2 Validate Method 2 (e.g., UPLC) Procure_Materials->Validate_Method2 Validate_Method3 Validate Method 3 (e.g., UV-Spec) Procure_Materials->Validate_Method3 Analyze_Samples Analyze Identical Samples with All Validated Methods Validate_Method1->Analyze_Samples Validate_Method2->Analyze_Samples Validate_Method3->Analyze_Samples Compare_Results Compare Performance Data (Accuracy, Precision, Linearity, etc.) Analyze_Samples->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Select_Optimal_Method Select Optimal Method Based on Requirements Statistical_Analysis->Select_Optimal_Method

Caption: Workflow for cross-validation of analytical methods.

References

Dexrabeprazole vs. Racemic Rabeprazole: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetic profiles of dexrabeprazole (B173243), the R-enantiomer of rabeprazole (B1678785), and its racemic counterpart reveals key differences that may influence clinical efficacy and dosing strategies. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and drug development professionals.

Rabeprazole, a widely used proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (R-rabeprazole) and S-rabeprazole. The development of the single-enantiomer formulation, dexrabeprazole, was driven by the potential for a more favorable pharmacokinetic profile, potentially leading to improved clinical outcomes at a lower dose. Experimental and clinical studies have suggested the superiority of dexrabeprazole at half the recommended rabeprazole dose, citing advantages in pharmacokinetics, efficacy, and healing activity.[1]

Quantitative Pharmacokinetic Data

A bioequivalence study in healthy male subjects provides a direct comparison of the pharmacokinetic parameters of a 10 mg enteric-coated dexrabeprazole tablet and a 20 mg enteric-coated racemic rabeprazole tablet under fasting and fed conditions. The study measured the plasma concentrations of dexrabeprazole following the administration of both formulations.[2][3]

The key pharmacokinetic parameters from this study are summarized in the tables below.

Table 1: Comparative Pharmacokinetic Parameters under Fasting Conditions (n=36) [2]

ParameterDexrabeprazole 10 mg (Test)Rabeprazole 20 mg (Reference)
Cmax (ng/mL) 288.374 ± 79.3044288.255 ± 89.8262
AUC(0-tlast) (hr.ng/mL) 504.308 ± 211.2707572.973 ± 246.9999
Tmax (hr) 4.000 (median)4.000 (median)
t1/2 (hr) 1.907 ± 0.9622.120 ± 1.125

Table 2: Comparative Pharmacokinetic Parameters under Fed Conditions (n=36) [3]

ParameterDexrabeprazole 10 mg (Test)Rabeprazole 20 mg (Reference)
Cmax (ng/mL) 301.094 ± 136.685304.202 ± 134.168
AUC(0-tlast) (hr.ng/mL) 576.533 ± 269.297660.652 ± 298.974
Tmax (hr) 4.000 (median)4.000 (median)
t1/2 (hr) 1.907 ± 0.9622.120 ± 1.125

The results of the bioequivalence study demonstrated that the 90% confidence intervals for the ratio of Cmax and AUC(0-tlast) for dexrabeprazole between the 10 mg dexrabeprazole tablet and the 20 mg rabeprazole tablet fell within the standard acceptance range of 80.00% to 125.00% under both fasting and fed conditions.[3] This indicates that the systemic exposure to the active R-enantiomer is comparable between the two formulations at these respective doses.

Experimental Protocols

The data presented above was obtained from a single-center, open-label, randomized, two-period, two-sequence, crossover bioequivalence study.[2][3]

Study Design:

  • Subjects: 36 healthy male subjects were enrolled in each study (fasting and fed).[3]

  • Drug Administration: In each period, subjects received a single oral dose of either the test product (10 mg dexrabeprazole) or the reference product (20 mg rabeprazole).[2][3]

  • Washout Period: A washout period of at least 7 days separated the two treatment periods.

  • Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to characterize the pharmacokinetic profile.

  • Bioanalytical Method: Plasma concentrations of dexrabeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification for dexrabeprazole was 1 ng/mL.[3]

G cluster_study_design Bioequivalence Study Workflow screening Subject Screening randomization Randomization (n=36) screening->randomization period1 Period 1: Single Dose Administration (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (≥7 days) sampling1->washout period2 Period 2: Single Dose Administration (Crossover) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis LC-MS/MS Analysis of Plasma Samples sampling2->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Bioequivalence Study Workflow Diagram

Metabolic Pathway

Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. It also undergoes non-enzymatic reduction. The major plasma metabolites are a thioether and a carboxylic acid derivative. The development of dexrabeprazole, the R-enantiomer, is based on the principle of stereoselective metabolism, which can lead to differences in the rate of elimination between the two enantiomers.

G cluster_metabolism Metabolic Pathways rabeprazole Rabeprazole (Racemate) (R- and S-enantiomers) cyp2c19 CYP2C19 rabeprazole->cyp2c19 Metabolism cyp3a4 CYP3A4 rabeprazole->cyp3a4 Metabolism non_enzymatic Non-enzymatic Reduction rabeprazole->non_enzymatic Reduction demethylated Demethylated Metabolite cyp2c19->demethylated sulfone Sulfone Metabolite cyp3a4->sulfone thioether Thioether Metabolite non_enzymatic->thioether

Simplified Metabolic Pathways of Rabeprazole

References

Enantioselective Protein Binding: A Comparative Analysis of Dexrabeprazole and Levorabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereospecific interactions of rabeprazole (B1678785) enantiomers with plasma proteins reveals significant differences, particularly in their affinity for α1-acid glycoprotein (B1211001). This guide provides a comprehensive comparison of the protein binding characteristics of dexrabeprazole (B173243) and levorabeprazole, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The differential binding of drug enantiomers to plasma proteins can significantly influence their pharmacokinetic and pharmacodynamic profiles. In the case of the proton pump inhibitor rabeprazole, which is a racemic mixture of dexrabeprazole (R-enantiomer) and levorabeprazole (S-enantiomer), studies have demonstrated a notable enantioselectivity in their interactions with specific plasma proteins. This guide synthesizes the available data to provide a clear comparison of their protein binding behaviors.

Quantitative Comparison of Protein Binding Affinity

Experimental evidence indicates that while the overall plasma protein binding of rabeprazole is high, there are distinct differences in the binding affinity of its enantiomers to α1-acid glycoprotein (AGP), a major binding protein for basic drugs. In contrast, their binding to human serum albumin (HSA), the most abundant plasma protein, does not exhibit significant enantioselectivity.[1][2]

EnantiomerTarget ProteinBinding Affinity (logK)Key Findings
Dexrabeprazole (R-rabeprazole)α1-Acid Glycoprotein (AGP)4.47 - 4.83Lower binding affinity to AGP compared to levorabeprazole.
Levrabeprazole (S-rabeprazole)α1-Acid Glycoprotein (AGP)4.47 - 4.83Higher binding affinity to AGP. [1][2]
Dexrabeprazole & LevorabeprazoleHuman Serum Albumin (HSA)4.02 - 4.66No significant enantioselective binding observed.[1][2]

Note: The logK values represent the logarithm of the binding constant, where a higher value indicates a stronger binding affinity. The overall plasma protein binding for dexrabeprazole is reported to be approximately 97%.[2][3]

Experimental Protocols

The determination of enantioselective protein binding involves sophisticated analytical techniques to separate the enantiomers and quantify their bound and unbound fractions in the presence of plasma proteins. The key experimental methodologies employed in the cited studies are detailed below.

Determination of Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a standard method used to determine the extent of drug binding to plasma proteins.

Caption: Workflow for Equilibrium Dialysis.

Protocol Details:

  • Preparation of Dialysis Unit: A semi-permeable membrane, which allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug), is placed between two chambers.

  • Sample Loading: One chamber is filled with plasma containing the drug (dexrabeprazole or levorabeprazole), and the other chamber is filled with a protein-free buffer.

  • Equilibration: The unit is incubated at a physiological temperature (37°C) with gentle agitation to allow the unbound drug to diffuse across the membrane until the concentration of the unbound drug is equal in both chambers.

  • Quantification: After reaching equilibrium, the concentration of the drug in the buffer chamber (representing the unbound fraction) and the plasma chamber (representing the total concentration) is measured using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The percentage of protein binding is calculated from the difference between the total and unbound drug concentrations.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

To specifically assess the binding of each enantiomer, a chiral HPLC method is essential to separate dexrabeprazole and levorabeprazole.

Caption: HPLC for Enantiomer Separation.

Protocol Details:

  • Chiral Stationary Phase: A column with a chiral stationary phase (CSP) is used. The CSP is designed to have different affinities for the two enantiomers.

  • Mobile Phase: A suitable mobile phase is pumped through the column to carry the sample.

  • Injection: A sample containing the mixture of dexrabeprazole and levorabeprazole is injected into the HPLC system.

  • Separation: As the enantiomers pass through the chiral column, they interact differently with the CSP, leading to different retention times.

  • Detection: A detector measures the concentration of each enantiomer as it elutes from the column, allowing for their individual quantification.

Signaling Pathways and Logical Relationships

The clinical significance of the observed enantioselective protein binding lies in its potential impact on the pharmacokinetic profile of the individual enantiomers. A higher degree of protein binding can lead to a lower volume of distribution and a longer elimination half-life.

G cluster_binding Plasma Protein Binding cluster_pk Pharmacokinetic Consequences Dex Dexrabeprazole AGP α1-Acid Glycoprotein Dex->AGP Lower Affinity HSA Human Serum Albumin Dex->HSA Non-enantioselective Lev Levrabeprazole Lev->AGP Higher Affinity Lev->HSA Non-enantioselective Unbound Unbound (Free) Drug Concentration AGP->Unbound Influences Distribution Volume of Distribution Unbound->Distribution Clearance Metabolic Clearance Unbound->Clearance

Caption: Protein Binding and Pharmacokinetic Relationship.

The higher affinity of levorabeprazole for AGP suggests that a smaller fraction of this enantiomer may be free in the plasma compared to dexrabeprazole. This difference in the unbound concentration can, in turn, affect the distribution of the drug to its site of action and its rate of metabolism, potentially leading to different efficacy and safety profiles between the two enantiomers.

References

A Comparative Guide to TLC-Densitometric and HPLC Methods for Dexrabeprazole Estimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thin-Layer Chromatography-Densitometry (TLC-Densitometry) and High-Performance Liquid Chromatography (HPLC) for the Quantification of Dexrabeprazole (B173243), Supported by Experimental Data.

Dexrabeprazole, the R-isomer of rabeprazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure quality and efficacy. This guide provides a detailed comparison of two common chromatographic techniques, TLC-Densitometry and HPLC, for the estimation of dexrabeprazole. The information presented is based on validated methodologies and aims to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Method Comparison: TLC-Densitometry vs. HPLC

Both TLC-Densitometry and HPLC are powerful techniques for the quantitative analysis of pharmaceuticals. The choice between them often depends on factors such as the required sensitivity, sample throughput, cost, and the complexity of the sample matrix.

FeatureTLC-Densitometric MethodHPLC Method
Principle Separation is based on the differential adsorption of the analyte onto a stationary phase, followed by quantification of the separated spots by measuring the reflected or transmitted light.Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column, with detection as the analyte elutes.
Speed Faster for multiple samples as several samples can be run simultaneously on a single plate.Generally slower for multiple samples as they are analyzed sequentially.
Cost Lower initial instrument cost and lower solvent consumption per sample.Higher initial instrument cost and higher solvent consumption per sample.
Resolution Generally lower resolving power compared to HPLC.High resolving power, ideal for complex mixtures.
Sensitivity Typically in the nanogram (ng) range.Can achieve higher sensitivity, often in the picogram (pg) range.
Flexibility Different mobile phases can be tested quickly on the same plate.Method development can be more time-consuming.

Quantitative Data Summary

The following tables summarize the key validation parameters for a validated TLC-densitometric method and a representative HPLC method for the quantification of dexrabeprazole.

Table 1: TLC-Densitometric Method Validation Data

ParameterResult
Linearity Range50 - 350 ng/band[1][2]
Correlation Coefficient (r²)0.9960[1][2]
Limit of Detection (LOD)21.22 ng/band[3]
Limit of Quantification (LOQ)70.73 ng/band[3]
Accuracy (Recovery)99.55% - 101.8%[3]
Precision (%RSD)< 2%

Table 2: HPLC Method Validation Data

ParameterResult
Linearity Range10 - 50 µg/mL[4]
Correlation Coefficient (r²)0.999[5]
Limit of Detection (LOD)0.010 mg/L[3]
Limit of Quantification (LOQ)0.034 mg/L[3]
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)< 2%

Experimental Protocols

Detailed methodologies for both the TLC-densitometric and HPLC methods are provided below for reproducibility.

TLC-Densitometric Method

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of dexrabeprazole reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute 1 mL of the stock solution to 10 mL with methanol to get a concentration of 100 µg/mL.

  • Sample Solution: Extract the drug from the pharmaceutical dosage form using methanol to obtain a final concentration within the linearity range.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of acetone, toluene, and methanol in the ratio of 4.5:4.5:0.5 (v/v/v).[1][2]

  • Chamber Saturation: Saturate the TLC chamber with the mobile phase for at least 20 minutes before plate development.

  • Application: Apply the standard and sample solutions as bands of appropriate volume (e.g., 1-10 µL) onto the TLC plate using a suitable applicator.

  • Development: Develop the plate in the saturated chamber until the mobile phase front travels a sufficient distance (e.g., 8 cm).

  • Drying: Dry the plate in a current of air.

3. Densitometric Analysis:

  • Detection Wavelength: Scan the dried plate at 285 nm using a TLC scanner in absorbance-reflectance mode.[1][2]

  • Quantification: Correlate the peak areas of the sample spots with the corresponding concentrations from the calibration curve of the standard.

HPLC Method

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of dexrabeprazole reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 10-50 µg/mL).[4]

  • Sample Solution: Extract the drug from the pharmaceutical dosage form using a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1 with triethylamine) in the ratio of 30:70 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 284 nm.[4]

3. Data Analysis:

  • Quantification: Determine the concentration of dexrabeprazole in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_tlc TLC-Densitometry cluster_hplc HPLC Analysis prep_start Start weigh Accurately weigh Dexrabeprazole prep_start->weigh dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve prepare_mobile Prepare Mobile Phase dilute_std Dilute for Working Standard dissolve->dilute_std extract_sample Extract Drug from Formulation dissolve->extract_sample apply Apply to TLC Plate dilute_std->apply inject Inject into HPLC System dilute_std->inject extract_sample->apply extract_sample->inject develop Develop Plate in Mobile Phase apply->develop dry Dry the Plate develop->dry scan Scan at 285 nm dry->scan quantify_tlc Quantify scan->quantify_tlc prepare_mobile->inject separate Separate on C18 Column inject->separate detect Detect at 284 nm separate->detect quantify_hplc Quantify detect->quantify_hplc G cluster_cell Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium dex_inactive Dexrabeprazole (Inactive Prodrug) dex_active Sulfenamide (Active Form) dex_inactive->dex_active Acidic Environment (Secretory Canaliculi) pump H+/K+ ATPase (Proton Pump) dex_active->pump Covalent Bonding (Disulfide Bridge) inactivated_pump Inactivated Pump pump->inactivated_pump H_ion H+ pump->H_ion H+ Secretion (Blocked) K_ion_lumen K+ K_ion_lumen->pump K+ Uptake (Blocked) K_ion_cell K+ K_ion_cell->pump Enters Cell

References

A Comparative Analysis of Dexrabeprazole and Dexlansoprazole: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent proton pump inhibitors (PPIs), dexrabeprazole (B173243) and dexlansoprazole (B1670344). Both drugs are single enantiomers of their respective parent compounds, rabeprazole (B1678785) and lansoprazole, and are designed to offer improved pharmacokinetic and pharmacodynamic profiles. This document delves into their mechanisms of action, presents available comparative experimental data, and outlines the detailed methodologies for key evaluative experiments.

Introduction to Chiral Proton Pump Inhibitors

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Many first-generation PPIs were marketed as racemic mixtures, containing a 1:1 ratio of two enantiomers (mirror-image isomers). The development of single-enantiomer drugs, such as dexrabeprazole and dexlansoprazole, represents a "racemic switch" aimed at providing therapeutic advantages. These advantages can include a more predictable metabolism, reduced metabolic load, and potentially greater efficacy at lower doses.[3]

Dexrabeprazole is the (R)-(+)-enantiomer of rabeprazole.[1][4] It is purported to be more effective than the racemic mixture and the (S)-enantiomer in inhibiting acid-related gastric lesions.[3]

Dexlansoprazole is the (R)-(+)-enantiomer of lansoprazole.[5][6] It is distinguished by its unique dual delayed-release (DDR) formulation, designed to prolong the plasma concentration of the drug and extend the duration of acid suppression.[7][8]

Mechanism of Action: Targeting the Gastric Proton Pump

Both dexrabeprazole and dexlansoprazole share the same fundamental mechanism of action, which is characteristic of all PPIs. They are prodrugs that require activation in an acidic environment.[2]

  • Absorption and Accumulation : After oral administration, these lipophilic weak bases are absorbed into the systemic circulation and preferentially accumulate in the acidic secretory canaliculi of the gastric parietal cells.[9]

  • Acid-Catalyzed Activation : The acidic environment protonates the drug, leading to a conformational change and the formation of a reactive tetracyclic sulfenamide.[2]

  • Irreversible Inhibition : This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[9] This binding is irreversible, thus inactivating the proton pump.[2]

  • Suppression of Acid Secretion : By blocking the final step in the acid production pathway, these drugs inhibit both basal and stimulated gastric acid secretion.[10]

The primary difference in their mechanistic pathways lies not in the molecular target but in their formulation and resulting pharmacokinetics, which influences the duration and consistency of proton pump inhibition.

Signaling Pathway for Proton Pump Inhibition

PPI_Mechanism cluster_canaliculus Secretory Canaliculus (Acidic pH) PPI_inactive Inactive PPI (Dexrabeprazole or Dexlansoprazole) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell PPI_active Activated PPI (Sulfenamide) PPI_inactive_cell->PPI_active Acid Activation ProtonPump H+/K+-ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding H_out H+ ProtonPump->H_out Pumps H+ out GastricLumen Gastric Lumen H_out->GastricLumen K_in K+ K_in->ProtonPump Pumps K+ in

Caption: Mechanism of proton pump inhibition by dexrabeprazole and dexlansoprazole.

Comparative Experimental Data

Pharmacodynamic Comparison: Intragastric pH Control

The primary measure of a PPI's efficacy is its ability to control intragastric pH, specifically the percentage of time the pH remains above 4, which is considered the threshold for effective acid suppression and healing of acid-related disorders.

ParameterDexlansoprazole (60 mg)Rabeprazole (20 mg)Esomeprazole (40 mg)Pantoprazole (40 mg)
Mean % time intragastric pH > 4 (24h) 53.7%[11]41.4% (inferred from study)[11]48%[12]41.4% (inferred from study)[11]
Mean 24-hour intragastric pH 3.98[11]3.66[11]3.7[12]3.48[11]
Time to reach mean pH ≥4 ~7 hours[10][13]Not specifiedNot specifiedNot specified

Note: The data for rabeprazole is for the racemic mixture, not specifically dexrabeprazole. A study comparing dexlansoprazole to several PPIs, including rabeprazole, showed dexlansoprazole maintained a higher intragastric pH for a longer duration.[11]

Clinical Efficacy: Healing and Symptom Relief
Study ComparisonDrug & DosagePrimary OutcomeResult
Dexrabeprazole vs. Rabeprazole Dexrabeprazole 10 mg vs. Rabeprazole 20 mgHealing of esophagitis (28 days)95.2% for dexrabeprazole vs. 65.2% for rabeprazole (P=0.036)[14][15]
Onset of symptom improvement1.8 ± 0.8 days for dexrabeprazole vs. 2.6 ± 1.4 days for rabeprazole (P < 0.05)[14][15]
Dexlansoprazole vs. Lansoprazole Dexlansoprazole 60 mg vs. Lansoprazole 30 mgHealing of erosive esophagitis (8 weeks)92.3-93.1% for dexlansoprazole vs. 86.1-91.5% for lansoprazole[15]
Maintenance of healed EE (6 months)83% for dexlansoprazole 60 mg vs. 27% for placebo[16]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the direct inhibitory potential of a compound on the proton pump enzyme.

InVitro_Workflow start Start prep Prepare H+/K+-ATPase-enriched microsomes from gastric mucosa (e.g., pig, rabbit, or goat) start->prep incubate Pre-incubate microsomes with varying concentrations of dexrabeprazole or dexlansoprazole prep->incubate reaction Initiate reaction by adding ATP, MgCl2, and KCl incubate->reaction stop_reaction Stop reaction after a defined incubation period (e.g., 20-30 min) with trichloroacetic acid reaction->stop_reaction measure Measure inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (spectrophotometrically) stop_reaction->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

  • Preparation of H+/K+-ATPase-Enriched Microsomes :

    • Gastric mucosa is scraped from the fundic region of a freshly obtained animal stomach (e.g., pig or rabbit).[5][7]

    • The scrapings are homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 5 mM Tris-HCl, pH 7.4).[7]

    • The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.[5] This often involves a low-speed spin to remove larger debris, followed by a high-speed ultracentrifugation to pellet the microsomes.

    • The resulting pellet is resuspended in a suitable buffer, and the protein concentration is determined (e.g., by the Bradford method).

  • Inhibition Assay :

    • A reaction mixture is prepared containing a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), KCl (e.g., 10 mM), and the enzyme preparation.[17][18]

    • Varying concentrations of the test compound (dexrabeprazole or dexlansoprazole) or a standard inhibitor (e.g., omeprazole) are added to the reaction mixture and pre-incubated for a specific time (e.g., 30-60 minutes) at 37°C.[17]

    • The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM).[18]

    • The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

    • The reaction is terminated by adding an ice-cold solution of trichloroacetic acid.[18]

    • The mixture is centrifuged, and the amount of inorganic phosphate released in the supernatant is quantified using a colorimetric method (e.g., Fiske-Subbarow method), with absorbance measured spectrophotometrically.[17]

  • Data Analysis :

    • The percentage of inhibition is calculated for each drug concentration relative to a control (without inhibitor).

    • The IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

In Vivo Gastric Acid Secretion Study (24-Hour Ambulatory pH Monitoring)

This study measures the effect of a PPI on intragastric pH in human subjects over a 24-hour period, providing a real-world assessment of its acid-suppressing ability.

InVivo_Workflow start Start recruit Recruit healthy volunteers or GERD patients start->recruit washout Medication washout period (e.g., 7-10 days for other PPIs) recruit->washout placement Place pH monitoring catheter (transnasally) or wireless capsule (endoscopically) in the esophagus/stomach washout->placement baseline Record baseline pH for a set period placement->baseline administer Administer study drug (dexrabeprazole, dexlansoprazole, or placebo) baseline->administer monitor Monitor intragastric pH continuously for 24 hours administer->monitor diary Subject maintains a diary of meals, sleep, and symptoms monitor->diary remove Remove catheter after 24 hours monitor->remove analyze Download and analyze pH data remove->analyze end End analyze->end

Caption: Workflow for a 24-hour ambulatory intragastric pH monitoring study.

  • Subject Preparation :

    • Healthy volunteers or patients with GERD are enrolled in the study.

    • A washout period is required, during which subjects must abstain from any medications that could affect gastric acid secretion (e.g., other PPIs for 7-10 days, H2-receptor antagonists for 3 days).[6]

    • Subjects are typically required to fast overnight before the procedure.[8]

  • pH Probe Placement :

    • A thin, flexible catheter with a pH sensor at its tip is passed through the subject's nose, down the esophagus, and into the stomach. The position is confirmed, often by radiographic imaging or manometry.

    • Alternatively, a wireless pH-monitoring capsule can be attached to the esophageal or gastric mucosa via endoscopy.

    • The external end of the catheter is connected to a portable data logger worn by the subject.

  • Monitoring Period :

    • The subject is sent home with the apparatus and instructed to go about their normal daily activities.

    • The data logger records the intragastric pH at regular intervals (e.g., every 4 seconds) for 24 hours.

    • The subject maintains a detailed diary, noting the times of meals, snacks, periods of lying down, and any symptoms experienced (e.g., heartburn, regurgitation).[6] This is crucial for correlating pH changes with specific events.

  • Data Analysis :

    • After 24 hours, the subject returns to the clinic, and the catheter is removed.

    • The data from the logger is downloaded to a computer for analysis.

    • Key parameters are calculated, including:

      • The percentage of the 24-hour period that the intragastric pH is above 4.0.

      • The mean 24-hour intragastric pH.[11]

      • The percentage of time pH is above 4.0 during the day and night.

      • Symptom association analysis to correlate reported symptoms with episodes of acid reflux.

Conclusion

Dexrabeprazole and dexlansoprazole represent advancements in PPI therapy through the use of single, active enantiomers. Both effectively inhibit the gastric H+/K+-ATPase, leading to profound acid suppression. While direct comparative efficacy data is limited, available evidence suggests potential advantages for these chiral drugs over their racemic predecessors. Dexrabeprazole has shown superior healing of esophagitis at a lower dose compared to rabeprazole.[14][15] Dexlansoprazole, with its unique dual delayed-release formulation, provides prolonged and sustained control over intragastric pH compared to several other PPIs.[11][12] The choice between these agents in a clinical or research setting may depend on the specific desired pharmacokinetic profile and the clinical endpoint of interest. Further head-to-head trials are warranted to definitively establish their comparative efficacy and place in therapy.

References

Dexrabeprazole Clinical Trials: A Statistical Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for dexrabeprazole (B173243), a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Through a detailed comparison with other leading PPIs, this document aims to offer an objective evaluation of dexrabeprazole's performance, supported by experimental data and detailed methodologies.

Comparative Efficacy of Dexrabeprazole

Clinical trials have demonstrated the efficacy of dexrabeprazole in the treatment of gastroesophageal reflux disease (GERD), offering comparable and, in some aspects, superior outcomes to other commonly prescribed PPIs.

Dexrabeprazole vs. Esomeprazole (B1671258)

A randomized, multicenter, prospective, double-blind phase III clinical trial involving 230 patients with non-erosive GERD found that 10 mg/day of dexrabeprazole is as effective as 20 mg/day of esomeprazole.[1][2] Both treatments resulted in a statistically significant decrease in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[1][2] Notably, the mean score on the Carlsson-Dent questionnaire at 28 days was 2.12 for the dexrabeprazole group and 3.02 for the esomeprazole group, with no statistically significant difference (p < 0.05).[1][2] Furthermore, both drugs were well-tolerated, with a low incidence of adverse events.[1][2]

ParameterDexrabeprazole (10 mg/day)Esomeprazole (20 mg/day)p-value
Carlsson-Dent Questionnaire Score (28 days) 2.123.02< 0.05
Improvement in Quality of Life (SF-36) Significant ImprovementSignificant ImprovementNo significant difference
Adverse Event Profile LowLowNo significant difference

Table 1: Comparison of Dexrabeprazole and Esomeprazole in Non-Erosive GERD [1][2]

Dexrabeprazole vs. Rabeprazole (B1678785)

In a randomized, double-blind study of 50 GERD patients, 10 mg of dexrabeprazole was compared with 20 mg of its racemate, rabeprazole.[3][4] Both treatments significantly reduced heartburn and regurgitation scores.[3][4] However, dexrabeprazole demonstrated a significantly faster onset of symptom improvement (1.8 ± 0.8 days vs. 2.6 ± 1.4 days; P < 0.05).[3][4]

A key finding was the superior healing of esophagitis in the dexrabeprazole group (95.2%) compared to the rabeprazole group (65.2%) after 28 days (P = 0.036).[3][4] Additionally, a significantly higher proportion of patients taking dexrabeprazole experienced at least a 50% improvement in regurgitation symptoms (96% vs. 60%; P = 0.002).[3][4] No adverse drug reactions were reported in either group.[3][4]

ParameterDexrabeprazole (10 mg/day)Rabeprazole (20 mg/day)p-value
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4< 0.05
Improvement/Healing of Esophagitis (%) 95.265.20.036
≥ 50% Improvement in Regurgitation (%) 96600.002

Table 2: Comparison of Dexrabeprazole and Rabeprazole in GERD [3][4]

Another comparative study with a similar design also found a significantly earlier onset of symptom improvement with dexrabeprazole (8.4 ± 1.57 days) compared to rabeprazole (12.2 ± 2.3 days) (P < 0.0001).[5]

Post-Marketing Surveillance

A post-marketing surveillance study involving a large population of 4931 patients with acid peptic disorders reaffirmed the safety and efficacy of dexrabeprazole 10 mg once daily for the treatment of GERD and also indicated its effectiveness for peptic ulcers (gastric/duodenal).[6]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

Dexrabeprazole vs. Esomeprazole (Phase III Trial)
  • Study Design: A 4-week, randomized, multicenter, prospective, double-blind clinical trial.[1][2]

  • Participants: 230 patients diagnosed with non-erosive GERD.[1][2]

  • Intervention: Patients were randomly assigned to receive either dexrabeprazole (10 mg/day) or esomeprazole (20 mg/day).[1][2]

  • Primary Endpoints:

    • Change in the severity of GERD symptoms (heartburn, regurgitation, epigastric pain, dysphagia) assessed using a visual analogue scale.[1][2]

    • Mean score on the Carlsson-Dent questionnaire at 28 days.[1][2]

  • Secondary Endpoint: Improvement in quality of life measured by the SF-36 health questionnaire.[1][2]

  • Safety Assessment: Monitoring and recording of all adverse events.[1][2]

Dexrabeprazole vs. Rabeprazole
  • Study Design: A 28-day, randomized, double-blind, comparative clinical study.[3][4]

  • Participants: 50 patients diagnosed with GERD.[3][4]

  • Inclusion Criteria: Male or female patients aged 18-65 years with a clinical diagnosis of GERD.[3]

  • Exclusion Criteria: Known hypersensitivity to PPIs, history of inflammatory bowel disease, malabsorption syndromes, gastrointestinal malignancy, previous gastric surgery, Barrett's esophagus, esophageal stricture, pyloric stenosis, scleroderma, pregnant or lactating females, abnormal baseline laboratory tests, and recent use of other acid-suppressing medications.[3]

  • Intervention: Patients were randomly assigned to receive either dexrabeprazole (10 mg/day) or rabeprazole (20 mg/day).[3][4]

  • Primary Endpoints:

    • Improvement in visual analog scale (VAS) scores for heartburn and regurgitation.[3][4]

    • Incidence of improvement/healing of esophagitis as determined by upper gastrointestinal endoscopy at baseline and day 28.[3][4]

  • Secondary Endpoint: Onset of symptom improvement.[3][4]

  • Safety Assessment: Recording of any adverse drug reactions and monitoring of laboratory parameters.[3][4]

Visualizing the Process: Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind clinical trial, as described in the methodologies of the dexrabeprazole studies.

G cluster_screening Patient Screening cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis s1 Patient Population with GERD Symptoms s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 s4 Baseline Assessment (Endoscopy, Questionnaires) s3->s4 r1 Randomization s4->r1 r2 Group A: Dexrabeprazole r1->r2 r3 Group B: Comparator (e.g., Esomeprazole) r1->r3 t1 Treatment Period (e.g., 4 weeks) r2->t1 r3->t1 f1 Endpoint Assessment (Symptom Scores, Endoscopy) t1->f1 f2 Safety Monitoring (Adverse Events) t1->f2 f3 Data Analysis f1->f3 f2->f3

A typical workflow for a randomized, double-blind clinical trial.

Mechanism of Action: H+/K+ ATPase Inhibition

Dexrabeprazole, like other proton pump inhibitors, exerts its acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion.

The following diagram illustrates this signaling pathway:

G cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm l1 H+ (Proton) l2 K+ p1 H+/K+ ATPase (Proton Pump) l2->p1 K+ Uptake p1->l1 H+ Secretion c4 ADP p1->c4 c1 Dexrabeprazole (Inactive Prodrug) c2 Activated Dexrabeprazole c1->c2 Acid-catalyzed activation c2->p1 Covalent Inhibition c3 ATP c3->p1

Mechanism of action of Dexrabeprazole on the H+/K+ ATPase.

References

A Comparative Guide to Dexrabeprazole Synthesis: An Evaluation of Established and Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and emerging synthetic routes to dexrabeprazole (B173243), the dextrorotatory (R)-(+)-enantiomer of rabeprazole. As a leading proton pump inhibitor, the efficient and stereoselective synthesis of dexrabeprazole is of significant interest in pharmaceutical development. This document outlines the performance of various synthetic strategies, supported by experimental data, to inform process optimization and the selection of future manufacturing routes.

Comparative Performance of Dexrabeprazole Synthesis Methods

The selection of a synthetic route for an active pharmaceutical ingredient (API) like dexrabeprazole is a multifactorial decision, balancing yield, purity, cost, and environmental impact. Below is a summary of quantitative data for key methods.

Method Key Reagents/Catalysts Typical Yield (%) Purity/Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Existing Method: Chiral Resolution Racemic rabeprazole, Chiral resolving agent (e.g., dibenzoyl-L-tartaric acid)< 50% (theoretical max)High ee achievable with multiple recrystallizationsTechnically straightforwardLow theoretical yield, loss of 50% of material (undesired enantiomer), solvent intensive
New Method: Asymmetric Oxidation Rabeprazole thioether, Chiral Titanium Catalyst (e.g., Ti(OiPr)₄/DET), Oxidant (e.g., Cumene Hydroperoxide)79 - 94%[1][2]> 99.5% HPLC Purity, >99% ee[2]High yield and enantioselectivity, atom-economicalRequires specialized chiral catalysts, potential for over-oxidation to sulfone impurity
Emerging Method: Biocatalytic Oxidation Rabeprazole thioether, Engineered Baeyer-Villiger monooxygenase (BVMO), Cofactor (NADPH)High (demonstrated for esomeprazole)> 99% ee, < 0.1% sulfone impurity (demonstrated for esomeprazole)[3]High selectivity, mild reaction conditions, environmentally friendly ("green chemistry")Requires development of specific enzymes, potential for mass transfer limitations on scale-up[3]

Experimental Protocols

Asymmetric Oxidation of Rabeprazole Thioether

This method represents the current industry standard for producing enantiomerically pure proton pump inhibitors.

Materials:

  • 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole (rabeprazole thioether)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-diethyl tartrate (L-(+)-DET)

  • Cumene hydroperoxide (CHP)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343), Dichloromethane, Acetonitrile, Water

Procedure:

  • Catalyst Formation: In a reaction vessel under an inert atmosphere, toluene is charged, followed by L-(+)-diethyl tartrate. The mixture is cooled, and titanium (IV) isopropoxide is added, maintaining the low temperature. The mixture is stirred to form the chiral titanium complex.

  • Oxidation: Rabeprazole thioether, dissolved in toluene, is added to the catalyst mixture. Cumene hydroperoxide is then added dropwise over a period of 1-2 hours, maintaining a temperature of -5 to 5°C. The reaction is monitored by HPLC for the consumption of the thioether.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water. The layers are separated, and the organic layer is washed with brine. The solvent is removed under reduced pressure to yield crude dexrabeprazole.

  • Salt Formation and Purification: The crude dexrabeprazole is dissolved in a suitable solvent such as acetonitrile. An aqueous solution of sodium hydroxide is added to form the sodium salt. The mixture is stirred, and crystallization is induced by cooling. The resulting solid is filtered, washed with cold solvent, and dried under vacuum to yield dexrabeprazole sodium with high purity and enantiomeric excess.[1][2]

Biocatalytic Oxidation of Rabeprazole Thioether (Based on Esomeprazole Synthesis)

This emerging method utilizes an engineered enzyme to achieve high stereoselectivity under mild, aqueous conditions.

Materials:

  • Rabeprazole thioether

  • Engineered Baeyer-Villiger monooxygenase (BVMO)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Cofactor recycling system (e.g., ketoreductase and isopropanol)

  • Catalase

  • Aqueous buffer solution (e.g., phosphate buffer)

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, an aqueous buffer solution is charged with the engineered BVMO, NADPH, the cofactor recycling system components, and catalase.

  • Substrate Addition: Rabeprazole thioether is added to the reactor. The reaction mixture is stirred at a controlled temperature (e.g., 25-30°C) and pH.

  • Oxidation: The enzymatic oxidation proceeds, with the BVMO selectively oxidizing the sulfide (B99878) to the (R)-sulfoxide. The catalase is added to decompose hydrogen peroxide, a byproduct that can deactivate the enzyme.[3]

  • Monitoring and Extraction: The reaction is monitored by chiral HPLC. Once the desired conversion is reached, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting dexrabeprazole can be further purified by crystallization or salt formation as described in the asymmetric oxidation protocol.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the dexrabeprazole mechanism of action and a logical workflow for selecting a synthesis method.

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm Lumen H+ ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->Lumen H+ Secretion (Blocked) Dexra_inactive Dexrabeprazole (Inactive Prodrug) Dexra_active Active Sulfenamide Dexra_inactive->Dexra_active Protonation in acidic canaliculus Dexra_active->ProtonPump Covalent binding to Cysteine residues K_ion K+ K_ion->ProtonPump K+ uptake

Caption: Dexrabeprazole's mechanism of action as a proton pump inhibitor.

G Start Start: Select Dexrabeprazole Synthesis Method HighYield High Yield & ee Critical? Start->HighYield GreenChem Green Chemistry/ Mild Conditions a Priority? HighYield->GreenChem Yes ChiralRes Chiral Resolution HighYield->ChiralRes No EstablishedTech Established Technology Preferred? GreenChem->EstablishedTech No Biocatalysis Biocatalysis GreenChem->Biocatalysis Yes AsymmetricOx Asymmetric Oxidation EstablishedTech->AsymmetricOx Yes FlowChem Consider Future Methods: Flow Chemistry EstablishedTech->FlowChem No

Caption: Decision workflow for selecting a dexrabeprazole synthesis method.

References

A Comparative Analysis of the Anti-Ulcer Activity of Rabeprazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-ulcer activity of the R-(+)- and S-(-)-isomers of rabeprazole (B1678785), a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. The analysis is supported by preclinical experimental data and an examination of the underlying mechanism of action.

Executive Summary

Rabeprazole is a chiral drug, marketed as a racemic mixture of its R-(+)-isomer (dexrabeprazole) and S-(-)-isomer. Preclinical and clinical evidence suggests that the pharmacological activity of rabeprazole is stereoselective, with dexrabeprazole (B173243) exhibiting greater potency in the inhibition of gastric acid secretion and healing of gastric ulcers compared to the S-(-)-isomer and the racemic mixture. This enhanced efficacy of dexrabeprazole may allow for therapeutic benefits at lower doses, potentially reducing the metabolic load on the body and simplifying pharmacokinetics.

Data Presentation

The following tables summarize the quantitative data from preclinical studies comparing the anti-ulcer activity of rabeprazole isomers in various rat models.

Table 1: Effect of Rabeprazole Isomers on Aspirin-Induced Gastric Ulcers in Rats

Treatment (Dose)Ulcer Index (Mean ± SEM)Percentage of Ulcer Inhibition (%)
Control (Aspirin 900 mg/kg)Data not available-
Racemic Rabeprazole (10 mg/kg)Data not availableData not available
R-(+)-Rabeprazole (10 mg/kg)Data not availableData not available
S-(-)-Rabeprazole (10 mg/kg)Data not availableData not available

Quantitative data from the primary preclinical study by Bodhankar et al. (2006) was not accessible in the full-text literature. However, the study concluded that the R-(+)-isomer was more effective than the S-(-)-isomer in aspirin-induced ulcer models[1].

Table 2: Effect of Rabeprazole Isomers on Histamine-Induced Gastric Ulcers in Rats

Treatment (Dose)Ulcer Index (Mean ± SEM)Percentage of Ulcer Inhibition (%)
Control (Histamine 7.5 mg/kg)Data not available-
Racemic Rabeprazole (10 mg/kg)Data not availableData not available
R-(+)-Rabeprazole (10 mg/kg)Data not availableData not available
S-(-)-Rabeprazole (10 mg/kg)Data not availableData not available

Similar to the aspirin-induced ulcer model, the specific quantitative data from the Bodhankar et al. (2006) study on histamine-induced ulcers was not available. The study reported the superior efficacy of the R-(+)-isomer[1].

Table 3: Comparative Efficacy of Rabeprazole Isomers in Various Ulcer Models

Ulcer ModelFindingReference
Pyloric LigationDexrabeprazole was more potent than S-(-)-isomer and racemic rabeprazole in inhibiting gastric ulcer development.[2]
Indomethacin-Induced UlcerDexrabeprazole showed a more potent anti-ulcer effect compared to the S-(-)-isomer and the racemic mixture.[2]
Water-Immersion Stress-Induced UlcerDexrabeprazole demonstrated superior inhibition of gastric ulcer formation compared to the other forms.[2]

A 2015 study highlighted that while both isomers and the racemate had similar in-vitro inhibitory effects on H+, K+-ATPase activity, dexrabeprazole was significantly more potent in-vivo[2].

Mechanism of Action: Proton Pump Inhibition

Rabeprazole and its isomers exert their anti-ulcer effect by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells. This enzyme is responsible for the final step in gastric acid secretion. The process is initiated by the accumulation of the rabeprazole prodrug in the acidic environment of the parietal cell's secretory canaliculi. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) derivative. This activated form then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a profound and long-lasting reduction in gastric acid production.

G cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen rab_prodrug_blood Rabeprazole (Prodrug) rab_prodrug_cell Rabeprazole (Prodrug) rab_prodrug_blood->rab_prodrug_cell Diffusion secretory_canaliculi Secretory Canaliculi (Acidic) rab_prodrug_cell->secretory_canaliculi Accumulation rab_activated Activated Sulfenamide secretory_canaliculi->rab_activated Acid-Catalyzed Conversion proton_pump H+/K+ ATPase (Proton Pump) rab_activated->proton_pump Covalent Bonding (Inhibition) h_ion H+ k_ion K+ k_ion->proton_pump Enters Cell proton_pump->h_ion Secreted inactive_pump Inactive Pump proton_pump->inactive_pump

Rabeprazole's Mechanism of Action

Experimental Protocols

The anti-ulcer activity of rabeprazole isomers has been evaluated using various established in-vivo models. Below are the detailed methodologies for the key experiments cited.

1. Aspirin-Induced Ulcer Model

  • Objective: To assess the protective effect of rabeprazole isomers against ulcers induced by a non-steroidal anti-inflammatory drug (NSAID).

  • Animals: Wistar albino rats (180±10 g).

  • Procedure:

    • Animals are fasted for 36 hours prior to the experiment, with free access to water.

    • The test compounds (R-(+)-rabeprazole, S-(-)-rabeprazole, or racemic rabeprazole) are administered intraperitoneally at doses of 1.25, 2.5, 5, and 10 mg/kg body weight[3]. The control group receives the vehicle (normal saline).

    • Sixty minutes after drug administration, aspirin (B1665792) (900 mg/kg, suspended in 0.5% w/v sodium carboxymethyl cellulose) is administered orally to induce ulcers[3].

    • Six hours after aspirin administration, the animals are sacrificed by cervical dislocation.

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for ulcers, and the ulcer index is calculated based on the number and severity of lesions. The percentage of ulcer inhibition is calculated relative to the control group.

2. Histamine-Induced Ulcer Model

  • Objective: To evaluate the efficacy of rabeprazole isomers in a hypersecretory model of gastric ulcers.

  • Animals: Wistar albino rats (180±10 g).

  • Procedure:

    • Animals are fasted for 36 hours with free access to water.

    • The test compounds or vehicle are administered intraperitoneally at the specified doses[3].

    • Thirty minutes after drug administration, histamine (B1213489) (7.5 mg/kg, dissolved in distilled water) is administered intraperitoneally[3].

    • Four hours after histamine injection, the animals are sacrificed.

    • The stomachs are excised and examined for ulcers as described in the aspirin-induced ulcer model.

3. Pyloric Ligation-Induced Ulcer Model

  • Objective: To assess the anti-secretory and anti-ulcer effects of the isomers.

  • Animals: Wistar albino rats.

  • Procedure:

    • Animals are fasted for 24-36 hours before the experiment.

    • Under light ether anesthesia, a midline abdominal incision is made.

    • The pyloric end of the stomach is ligated with a silk suture.

    • The test compounds are administered intraduodenally.

    • The abdominal incision is closed.

    • After a set period (typically 4-6 hours), the animals are sacrificed.

    • The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.

    • The stomach is then opened and scored for ulcer formation.

G start Start fasting Animal Fasting (24-36h) start->fasting drug_admin Drug Administration (Isomers or Vehicle) fasting->drug_admin ulcer_induction Ulcer Induction drug_admin->ulcer_induction aspirin Aspirin (p.o.) ulcer_induction->aspirin histamine Histamine (i.p.) ulcer_induction->histamine pyloric_ligation Pyloric Ligation ulcer_induction->pyloric_ligation incubation Incubation Period (4-6h) aspirin->incubation histamine->incubation pyloric_ligation->incubation sacrifice Sacrifice incubation->sacrifice stomach_removal Stomach Excision & Gastric Content Analysis sacrifice->stomach_removal ulcer_scoring Ulcer Scoring & Calculation of Ulcer Index stomach_removal->ulcer_scoring end End ulcer_scoring->end

General Experimental Workflow

Discussion

The available evidence strongly suggests a stereoselective anti-ulcer activity of rabeprazole, with the R-(+)-isomer, dexrabeprazole, being the more potent enantiomer. Preclinical studies have consistently shown that dexrabeprazole provides superior protection against gastric lesions in various animal models compared to both the S-(-)-isomer and the racemic mixture[1][2]. This is further supported by clinical data in patients with gastroesophageal reflux disease (GERD), where 10 mg of dexrabeprazole was found to be more effective than 20 mg of racemic rabeprazole in healing endoscopic lesions and providing symptom relief[4].

The reason for the superior in-vivo activity of dexrabeprazole, despite similar in-vitro H+/K+ ATPase inhibition, may be attributed to stereoselective pharmacokinetics[1][2]. Differences in absorption, distribution, metabolism, and excretion between the two isomers can lead to higher bioavailability and sustained plasma concentrations of the more active R-(+)-isomer at the site of action.

Conclusion

The comparative analysis of rabeprazole isomers indicates that dexrabeprazole (R-(+)-rabeprazole) is the more pharmacologically active enantiomer for the treatment of gastric ulcers. Its enhanced potency allows for effective acid suppression and ulcer healing at lower doses compared to the racemic mixture. This "racemic switch" offers potential therapeutic advantages, including a reduced metabolic load and a more favorable pharmacokinetic profile, making dexrabeprazole a compelling candidate for further development and clinical application in acid-related disorders. Further research to obtain and analyze the full quantitative data from preclinical studies would be beneficial to precisely quantify the difference in potency between the isomers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dexrabeprazole Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like dexrabeprazole (B173243) sodium are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of dexrabeprazole sodium, aligning with industry best practices and regulatory standards.

I. Understanding this compound: Safety and Regulatory Profile

This compound is a proton pump inhibitor, and while specific disposal guidelines are not extensively documented, information derived from its close analogue, rabeprazole (B1678785) sodium, and general principles of pharmaceutical waste management provide a strong basis for safe disposal. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.

Key Safety and Handling Information:

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]Rabeprazole Sodium SDS
Handling Avoid inhalation of dust and contact with skin and eyes.[1][2] Handle in a well-ventilated area or a chemical fume hood.[2]Rabeprazole Sodium SDS
Storage Store in a tightly closed container in a dry and well-ventilated place.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.[3]Clearsynth Product Information
Spill Cleanup For spills, sweep up the solid material, avoiding dust generation, and collect it in a suitable, labeled container for disposal.[1][2]Rabeprazole Sodium SDS
Incompatible Materials Avoid contact with strong oxidizing agents.[2]Rabeprazole Sodium SDS

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. It is the responsibility of the waste generator to determine if a chemical waste is hazardous.

Step 1: Waste Characterization

Before disposal, you must determine if the this compound waste is considered hazardous under RCRA. This involves assessing if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Pure, unused this compound is not typically listed as a P- or U-listed hazardous waste. However, any solutions or mixtures containing this compound must be evaluated.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Collect all solid this compound waste, including contaminated PPE and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.

  • Aqueous solutions containing this compound should also be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.

Step 3: Labeling and Storage of Waste

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Liquid waste containers must be stored in secondary containment to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the disposal company with all necessary information about the waste stream, including its composition and any known hazards.

  • Disposal will likely involve incineration at a permitted hazardous waste facility.

III. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dexrabeprazole_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Dexrabeprazole Sodium for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_hazardous Is the waste a RCRA Hazardous Waste? ppe->is_hazardous collect_hw Collect in a Designated Hazardous Waste Container is_hazardous->collect_hw Yes non_hazardous Consult EHS for Non-Hazardous Pharmaceutical Waste Procedures is_hazardous->non_hazardous No label_container Label Container: 'Hazardous Waste' 'this compound' Accumulation Date collect_hw->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Company secondary_containment->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous->contact_ehs

Caption: Disposal workflow for this compound.

IV. Decontamination Procedures

Equipment Decontamination:

  • Gross Contamination Removal: Wipe all visible contamination from equipment surfaces using a cloth dampened with a suitable laboratory detergent solution.

  • Disinfection: Wipe all surfaces with a 70% ethanol (B145695) or isopropanol (B130326) solution.[4] Allow for adequate contact time.

  • Rinsing: If a corrosive disinfectant like bleach is used (not generally recommended for this compound), surfaces should be wiped down with water afterward to prevent corrosion.[4][5]

  • Drying: Allow surfaces to air dry completely.

Surface Decontamination (Benchtops, Fume Hoods):

  • Initial Cleaning: Clean the surface with soap and water to remove any visible soil.[4]

  • Disinfection: Wipe the surface with a 10% fresh bleach solution, followed by a water wipe-down to remove bleach residue, or use a 70% ethanol solution.[4]

  • Final Rinse (if necessary): If bleach was used, rinse the area with water.

  • Drying: Allow the surface to air dry.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

Essential Safety and Logistical Information for Handling Dexrabeprazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Dexrabeprazole sodium, a proton pump inhibitor that requires careful management to mitigate risks and ensure proper disposal. Adherence to these procedural steps will foster a secure and efficient workflow.

This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the utilization of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Requirements

A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the necessary protective gear for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side shields or tightly fitting safety goggles.Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2] If splashes are likely, a face shield is recommended.
Hands Impervious, chemically resistant gloves.Must be inspected prior to use.[2] The selected gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Body Long-sleeved clothing, lab coat, or fire/flame resistant and impervious clothing.Wear appropriate protective clothing to prevent skin contact.[2][3]
Respiratory Appropriate respiratory protection (e.g., dust mask, suitable respirator).To be used in case of insufficient ventilation or when dust or aerosols are generated.[4][5]

Experimental Protocols: Safe Handling, Spill Management, and Disposal

This protocol outlines the step-by-step process for safely managing this compound from receipt to disposal.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5] Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling powders to avoid dust formation.[4][5]

  • Preventing Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly after handling.[3][4]

  • Electrostatic Charge: Prevent the build-up of electrostatic charge, as fine dust particles may form explosive mixtures with air.[5]

2. Spill Management:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation of the spillage area.[5]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, to avoid inhalation of dust.[2] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2]

  • Containment and Cleanup:

    • Avoid the generation of dusts during clean-up.[2]

    • For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[5]

    • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]

    • Clean the spill surface thoroughly to remove residual contamination.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

  • Environmental Precautions: Prevent the spilled material from entering drains, water courses, or the ground.[2][4]

3. Disposal Plan:

  • Unused Material: Dispose of unused this compound at an authorized site.[5] Community-based drug "take-back" programs are the preferred option for disposal.[6][7]

  • Contaminated PPE: Contaminated gloves, clothing, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[8]

  • Empty Containers: Before disposing of empty containers, scratch out all identifying information on the label.[6]

  • Household Trash Disposal (if no take-back program is available):

    • Remove the substance from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or kitty litter.[6]

    • Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[6]

    • Dispose of the sealed container in the household trash.[6]

  • Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by local regulations or the manufacturer's guidelines.[6]

Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Use and Disposal start Start: Handling this compound assess_task Assess Task Requirements (e.g., weighing, dissolving, transfer) start->assess_task check_ventilation Check for Adequate Ventilation (Fume Hood Available?) assess_task->check_ventilation select_eye Select Eye/Face Protection (Goggles/Safety Glasses) check_ventilation->select_eye Always Required select_respiratory Select Respiratory Protection (Dust Mask/Respirator) check_ventilation->select_respiratory If Ventilation is Inadequate or Dust is Generated select_gloves Select Appropriate Gloves (Chemically Resistant) select_eye->select_gloves select_body Select Body Protection (Lab Coat/Impervious Clothing) select_gloves->select_body don_ppe Don PPE Correctly select_body->don_ppe select_respiratory->select_body handle_chemical Perform Chemical Handling Task don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff and Dispose of PPE Correctly decontaminate->doff_ppe end End doff_ppe->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexrabeprazole sodium
Reactant of Route 2
Reactant of Route 2
Dexrabeprazole sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.